molecular formula C7H5ClO2 B1361139 2-Chloro-3-hydroxybenzaldehyde CAS No. 56962-10-8

2-Chloro-3-hydroxybenzaldehyde

Cat. No.: B1361139
CAS No.: 56962-10-8
M. Wt: 156.56 g/mol
InChI Key: SEEAPLJEIJXFFU-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEAPLJEIJXFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343939
Record name 2-Chloro-3-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-10-8
Record name 2-Chloro-3-hydroxybenzaldehyde
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Record name 2-Chloro-3-hydroxybenzaldehyde
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Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This compound is more than a mere chemical compound; it is a versatile and strategic synthetic intermediate pivotal in the landscape of organic synthesis and medicinal chemistry. Its significance stems from the unique arrangement of three distinct functional groups on a benzene scaffold: a reactive aldehyde, an acidic hydroxyl group, and an electron-withdrawing chloro substituent.[1] This trifecta of functionality allows chemists to employ it as a foundational building block for a diverse array of more complex molecules, including pharmacologically active agents and novel materials.[1]

The strategic placement of the chloro and hydroxyl groups critically influences the electronic environment of the aromatic ring and the reactivity of the aldehyde. This interplay is fundamental to its utility, enabling regioselective modifications and serving as a linchpin in the synthesis of heterocyclic compounds, Schiff bases, and chalcones known for their broad therapeutic potential.[1] This guide provides an in-depth exploration of its core physicochemical properties, reactivity, and the experimental methodologies essential for its accurate characterization, offering field-proven insights for professionals in drug discovery and chemical research.

Part 1: Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of its application in research and development. These parameters dictate storage conditions, solvent selection, reaction kinetics, and potential biological interactions.

Summary of Key Properties

The fundamental properties of this compound are summarized below for quick reference. These values are critical for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 56962-10-8[1][3]
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.56 g/mol [1][2]
Appearance Off-white to faint orange solid[4]
Melting Point 139-143 °C[3][4]
Boiling Point (Predicted) 245.0 ± 20.0 °C[4]
Density (Predicted) 1.404 ± 0.06 g/cm³[4]
pKa (Predicted) 7.77 ± 0.10[4]
SMILES C1=CC(=C(C(=C1)O)Cl)C=O[1][2]
InChIKey SEEAPLJEIJXFFU-UHFFFAOYSA-N[1][3]
Structural Influence on Reactivity

The chemical behavior of this compound is a direct consequence of its molecular architecture. The interplay between its functional groups is key:

  • Aldehyde Group (-CHO): As a primary site for nucleophilic attack, this group is readily involved in oxidation, reduction, and condensation reactions.[1]

  • Hydroxyl Group (-OH): This group is an activating, ortho, para-director in electrophilic aromatic substitution. Crucially, it can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which helps stabilize the molecule's planar conformation.[1]

  • Chloro Group (-Cl): The chlorine atom is electron-withdrawing via induction, influencing the acidity of the hydroxyl group and the reactivity of the aromatic ring.[1]

Reactivity_Workflow cluster_reactions Key Chemical Transformations main This compound oxidation 2-Chloro-3-hydroxybenzoic Acid main->oxidation Oxidation (e.g., KMnO₄) reduction 2-Chloro-3-hydroxybenzyl Alcohol main->reduction Reduction (e.g., NaBH₄) schiff Schiff Bases main->schiff Condensation (+ R-NH₂) chalcone Chalcones main->chalcone Condensation (+ Acetophenone) heterocycle Heterocycles (e.g., Coumarins) main->heterocycle Cyclization (+ Active Methylene Cmpd.)

Caption: Key reaction pathways starting from this compound.

Part 4: Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a scaffold for generating libraries of diverse compounds for biological screening. [1]

Derivative Class Synthetic Precursor(s) Potential Therapeutic Application
Schiff Bases This compound + Primary Amines Antimicrobial, Anticancer [1]
Chalcones This compound + Acetophenones Anti-inflammatory, Antioxidant [1]

| Heterocycles | Derivatives of this compound | Antimalarial, Antibacterial, Antiviral [1][5]|

The development pipeline leverages this versatility. A library of derivatives is first synthesized, followed by high-throughput screening to identify hits with promising biological activity. Further mechanistic studies are then required to understand how these molecules exert their therapeutic effects at a cellular level, a crucial step for advancing them into effective drug candidates. [1]

Drug_Discovery_Flow start 2-Chloro-3- hydroxybenzaldehyde synthesis Derivative Library Synthesis (Schiff Bases, Chalcones, etc.) start->synthesis screening High-Throughput Biological Screening synthesis->screening hits Hit Identification & Lead Optimization screening->hits dev Preclinical Development hits->dev

Caption: Workflow from core compound to drug development pipeline.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical intermediate. This compound is classified as hazardous, and proper precautions must be taken.

Hazard Identification
  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life). [2][3]* Signal Word: Danger [3]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid generating and inhaling dust. [6][7]* Avoid contact with skin, eyes, and clothing. [7]* Mandatory PPE: Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid. [3][6]* Wash hands thoroughly after handling. [6]

Storage and Disposal
  • Storage: Store in a cool, dry, dark place in a tightly sealed container. [4][7]Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an authorized hazardous waste collection point in accordance with local, state, and federal regulations. [6]

Part 6: Essential Experimental Protocols

The following protocols describe standard, self-validating methodologies for characterizing key properties of this compound in a research setting.

Protocol 1: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: Finely crush a small amount of the solid this compound on a clean, dry watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating at a rapid rate until the temperature is ~15-20 °C below the expected melting point (139-143 °C).

  • Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: A sharp range (e.g., ≤ 2 °C) within the literature values validates the sample's purity.

Melting_Point_Workflow step1 Step 1: Sample Prep Crush solid sample step2 Step 2: Capillary Loading Pack 2-3 mm of sample step1->step2 step3 Step 3: Heating Set apparatus to ramp quickly to ~120°C step2->step3 step4 Step 4: Observation Slow ramp (1-2°C/min) step3->step4 step5 Step 5: Record Data Note T₁ (first liquid) and T₂ (all liquid) step4->step5 step6 Step 6: Purity Check Compare range to literature value step5->step6

Caption: Workflow for determining melting point via the capillary method.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (recrystallization), and analytical techniques like NMR or HPLC.

Methodology:

  • Solvent Selection: Prepare a set of labeled test tubes containing 1 mL each of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: Add a small, consistent amount (e.g., ~10 mg) of this compound to each test tube.

  • Observation: Vigorously agitate (vortex) each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • Heating (Optional): Gently warm the tubes that showed partial or no solubility to observe any change. Note if the compound dissolves upon heating and if it precipitates upon cooling.

  • Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble." This system self-validates by comparing solubility across a polarity spectrum.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid, inexpensive technique to assess the purity of a sample by separating its components. A pure sample should ideally yield a single spot.

Methodology:

  • Solvent System Selection: Based on solubility tests, choose a mobile phase (eluent), typically a mixture of a polar and a non-polar solvent (e.g., 3:1 Hexane:Ethyl Acetate). The goal is to achieve a retention factor (Rƒ) of ~0.3-0.5 for the main spot.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate (silica gel).

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Analysis: A single spot indicates a likely pure sample. Multiple spots suggest the presence of impurities. Calculate the Rƒ value (distance traveled by spot / distance traveled by solvent front) for validation against a standard or for future reference.

References

  • This compound - Stenutz. (URL: [Link])

  • This compound | C7H5ClO2 | CID 593376 - PubChem. (URL: [Link])

  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. (URL: [Link])

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. (URL: [Link])

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - Auctores Online. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - Royal Society of Chemistry. (URL: [Link])

  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines - MDPI. (URL: [Link])

  • Benzaldehyde, 5-chloro-2-hydroxy- - NIST WebBook. (URL: [Link])

  • 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem. (URL: [Link])

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-hydroxybenzaldehyde. As a vital tool in chemical analysis, NMR spectroscopy offers unparalleled insight into the molecular structure of this important synthetic intermediate. This document will delve into the theoretical underpinnings of the observed spectral data, offer practical guidance on sample preparation and data acquisition, and present a detailed interpretation of the chemical shifts and coupling constants.

Introduction: The Significance of this compound

This compound is a versatile organic compound featuring a benzene ring substituted with a chloro group at position 2, a hydroxyl group at position 3, and a formyl (aldehyde) group at position 1. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. Accurate structural elucidation is paramount in its application, and NMR spectroscopy stands as the definitive method for this purpose. This guide will serve as a detailed reference for understanding its spectral features.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. Protons (¹H) and Carbon-13 (¹³C) are the most commonly studied nuclei in organic chemistry. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs is known as the resonance frequency.

The chemical environment surrounding a nucleus influences its resonance frequency, leading to the concept of chemical shift (δ) . This is the cornerstone of NMR, as it allows for the differentiation of magnetically inequivalent nuclei within a molecule. Furthermore, the interaction between neighboring magnetic nuclei gives rise to spin-spin coupling , which splits NMR signals into characteristic patterns (e.g., doublets, triplets), providing valuable information about the connectivity of atoms.

Experimental Protocols

NMR Sample Preparation

Meticulous sample preparation is fundamental to acquiring high-quality NMR spectra. The goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Step-by-Step Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. It should dissolve the analyte completely and its residual solvent signals should not overlap with signals of interest. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent within a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

  • Homogenization: After capping the NMR tube, gently invert it several times to ensure the solution is homogeneous.

Diagram of the NMR Sample Preparation Workflow:

NMR_Sample_Preparation cluster_workflow Sample Preparation Workflow Analyte High Purity This compound Dissolve Dissolve Analyte in Solvent Analyte->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Filter Filter Solution Dissolve->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube Homogenize Homogenize NMR_Tube->Homogenize

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The acquisition of high-resolution NMR spectra requires the optimization of several instrumental parameters.

Typical Acquisition Parameters for ¹H and ¹³C NMR:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400-600 MHz100-150 MHz
Pulse Angle 30-90°30-45°
Acquisition Time 2-4 s1-2 s
Relaxation Delay 1-5 s2 s
Number of Scans 8-16128-1024+
Spectral Width 12-16 ppm200-240 ppm

Spectral Analysis of this compound

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on established principles of NMR spectroscopy and comparative data from structurally similar compounds.

Molecular Structure and Numbering:

Molecular_Structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 H_aldehyde H H_hydroxyl H

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the three aromatic protons.

Predicted ¹H NMR Spectral Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
CHO 9.8 - 10.5Singlet (s)-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the anisotropic field of the benzene ring. It typically appears as a sharp singlet as it has no adjacent protons to couple with.
OH 5.0 - 8.0Broad Singlet (br s)-The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad due to chemical exchange.
H6 ~7.4Doublet of doublets (dd)~7-8 (ortho), ~1-2 (meta)This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl group, leading to a downfield shift. It is coupled to H5 (ortho) and H4 (meta).
H4 ~7.2Triplet (t) or Doublet of doublets (dd)~7-8 (ortho)H4 is situated between H5 and H3 (hydroxyl-bearing carbon). It is coupled to H5 and H6 (meta). The signal often appears as a triplet due to similar ortho coupling constants with H5.
H5 ~7.0Doublet of doublets (dd)~7-8 (ortho), ~1-2 (meta)This proton is ortho to the hydroxyl group and meta to the aldehyde and chloro groups. The electron-donating hydroxyl group causes an upfield shift relative to the other aromatic protons. It is coupled to H4 (ortho) and H6 (meta).
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound is expected to display seven unique signals, one for each carbon atom in the molecule.

¹³C NMR Spectral Data (in CDCl₃):

CarbonChemical Shift (δ, ppm)Rationale for Chemical Shift
C7 (CHO) ~195The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.
C3 (C-OH) ~152The carbon atom attached to the electron-donating hydroxyl group is deshielded.
C1 ~137The ipso-carbon attached to the aldehyde group.
C5 ~129Aromatic CH carbon.
C6 ~122Aromatic CH carbon.
C4 ~121Aromatic CH carbon.
C2 (C-Cl) ~119The carbon atom bonded to the electronegative chlorine atom is deshielded, but the effect is less pronounced than that of the hydroxyl group.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous picture of its molecular structure. The distinct chemical shifts and coupling patterns observed for each proton and carbon nucleus are in excellent agreement with the predicted electronic effects of the chloro, hydroxyl, and aldehyde substituents on the aromatic ring. This in-depth understanding of its NMR data is crucial for researchers and scientists working with this versatile compound, ensuring its correct identification and facilitating its use in further synthetic applications.

References

  • Giles, R. G. F., Green, I. R., & Li, S. H. (2005). The Synthesis of Some Halogenated 3-Hydroxybenzaldehydes. Australian Journal of Chemistry, 58(7), 565-567. [Link]

  • SpectraBase. (n.d.). This compound. [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 2-Chloro-3-hydroxybenzaldehyde, a versatile synthetic intermediate.[1] Aimed at researchers, scientists, and professionals in drug development, this document elucidates the compound's fragmentation patterns under common ionization techniques, offering insights into its structural characterization.

Introduction: The Analytical Significance of this compound

This compound (Molecular Weight: 156.57 g/mol ) is a substituted aromatic aldehyde whose utility in organic synthesis stems from its trifunctional nature, incorporating aldehyde, hydroxyl, and chloro groups.[1][2] The interplay of these functionalities dictates its reactivity and is key to its role as a precursor in the synthesis of more complex molecules.[1] Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such compounds, providing not only the molecular weight but also a fragmentation "fingerprint" that is unique to the molecule's structure.[1]

This guide will delve into the anticipated fragmentation pathways of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, drawing upon established fragmentation mechanisms of related functional groups and analogous molecules.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that typically results in extensive fragmentation, providing rich structural information.[3] While a publicly available, peer-reviewed EI mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the known behavior of aromatic aldehydes, phenols, and chlorinated aromatic compounds.[3][4][5][6]

The Molecular Ion (M⁺˙)

The molecular formula of this compound is C₇H₅ClO₂. The nominal molecular weight is 156 amu for the molecule containing the ³⁵Cl isotope and 158 amu for the one containing the ³⁷Cl isotope. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M⁺˙ and [M+2]⁺˙ isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak is expected to be relatively intense due to the stability of the aromatic ring.[3]

Key Fragmentation Pathways

The primary fragmentation of the this compound molecular ion is driven by the lability of the aldehydic proton and the stability of the resulting fragments. The presence of the hydroxyl and chloro substituents will influence the electron distribution in the aromatic ring and thus affect the fragmentation cascade.

A logical workflow for analyzing the EI-MS data can be visualized as follows:

EI_MS_Workflow cluster_sample Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_interpretation Data Interpretation Sample This compound EI_Source Electron Ionization Source (70 eV) Sample->EI_Source Vaporization Mass_Analyzer Quadrupole or Time-of-Flight Analyzer EI_Source->Mass_Analyzer Ion Acceleration Detector Electron Multiplier Mass_Analyzer->Detector m/z Separation Data_System Data Acquisition Detector->Data_System Spectrum Mass Spectrum (m/z vs. Intensity) Data_System->Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum->Fragmentation_Analysis Structure_Elucidation Structural Confirmation Fragmentation_Analysis->Structure_Elucidation fragmentation_pattern M [C₇H₅ClO₂]⁺˙ m/z 156/158 M_minus_H [M-H]⁺ m/z 155/157 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z 127/129 M->M_minus_CHO -CHO• M_minus_CO [M-CO]⁺˙ m/z 128/130 M->M_minus_CO -CO M_minus_Cl [M-Cl]⁺ m/z 121 M->M_minus_Cl -Cl• M_minus_H_minus_CO [M-H-CO]⁺ m/z 127/129 M_minus_H->M_minus_H_minus_CO -CO M_minus_CHO_minus_CO [C₅H₄Cl]⁺ m/z 99/101 M_minus_CHO->M_minus_CHO_minus_CO -CO

Caption: Proposed EI fragmentation of this compound.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (³⁵Cl/³⁷Cl)Proposed FormulaIdentity/Origin
156/158[C₇H₅ClO₂]⁺˙Molecular Ion (M⁺˙)
155/157[C₇H₄ClO₂]⁺Loss of H• from the aldehyde group
128/130[C₆H₅ClO]⁺˙Loss of CO from the molecular ion
127/129[C₆H₄ClO]⁺Loss of CHO• from the molecular ion or CO from [M-H]⁺
121[C₇H₅O₂]⁺Loss of Cl• from the molecular ion
99/101[C₅H₄Cl]⁺Loss of CO from m/z 127/129
93[C₆H₅O]⁺Loss of HCl from m/z 128/130

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. [7][8]This makes it ideal for determining the molecular weight of a compound. [9]

Positive Ion Mode ESI

In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 157/159. The protonation would likely occur on the carbonyl oxygen or the hydroxyl oxygen.

Interestingly, studies on aromatic aldehydes in the presence of methanol (a common ESI solvent) have shown the formation of an unexpected [M+15]⁺ ion. [10]This is attributed to an in-source gas-phase aldol-type reaction between the protonated aldehyde and methanol. [10]Therefore, an ion at m/z 171/173, corresponding to [M+CH₃]⁺, might also be observed.

Negative Ion Mode ESI

In negative ion mode, the acidic phenolic proton can be easily lost, leading to the formation of a deprotonated molecule, [M-H]⁻, at m/z 155/157. This is often a very stable ion for phenolic compounds and can be the base peak in the negative ion spectrum.

Induced Fragmentation in ESI

While ESI is a soft ionization technique, fragmentation can be induced by increasing the cone voltage or by performing tandem mass spectrometry (MS/MS). [11]In an MS/MS experiment on the [M+H]⁺ precursor ion (m/z 157/159), the most likely fragmentation would be the neutral loss of water (18 Da) or carbon monoxide (28 Da). For the [M-H]⁻ precursor ion (m/z 155/157), fragmentation might involve the loss of CO or Cl•.

A generalized workflow for ESI-MS analysis is presented below:

ESI_MS_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_ionization_analysis Ionization & Mass Analysis cluster_detection_interpretation Detection & Interpretation Sample_in_Solution Analyte in Solution (e.g., Methanol/Water) LC_System Liquid Chromatography (Optional) Sample_in_Solution->LC_System ESI_Source Electrospray Ionization Source LC_System->ESI_Source Charged_Droplets Charged Droplets ESI_Source->Charged_Droplets Nebulization & Desolvation Gas_Phase_Ions [M+H]⁺ or [M-H]⁻ Charged_Droplets->Gas_Phase_Ions Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Gas_Phase_Ions->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum

Caption: Generalized workflow for ESI-MS analysis.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Under electron ionization, a complex fragmentation pattern is anticipated, characterized by the loss of small radicals and neutral molecules such as H•, CHO•, CO, and Cl•. The isotopic signature of chlorine is a key feature in identifying chlorine-containing fragments. In contrast, electrospray ionization is expected to yield primarily the protonated or deprotonated molecular ions, confirming the molecular weight of the compound with high confidence. Understanding these fragmentation patterns is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

References

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 5-chloro-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 4-chloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • This compound - Stenutz. (n.d.). Retrieved from [Link]

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. (n.d.). Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. (n.d.). Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved from [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 3-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2,3-Dihydroxybenzaldehyde - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 2-chloro-4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 4-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 3-ethoxy-2-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the FT-IR Analysis of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Chloro-3-hydroxybenzaldehyde (CAS 56962-10-8).[1][2][3] This document is intended for researchers, quality control analysts, and drug development professionals who utilize FT-IR for molecular characterization, identification, and purity assessment. We will explore the foundational principles of vibrational spectroscopy as applied to this specific substituted benzaldehyde, detailing the influence of its unique trifunctional aromatic structure on the resulting spectrum. The guide presents a field-proven experimental protocol using Attenuated Total Reflectance (ATR) FT-IR, explains the causality behind spectral features, including the critical impact of intramolecular hydrogen bonding, and provides a systematic approach to spectral interpretation.

Introduction: The Molecular Profile of this compound

This compound is a solid organic compound with the molecular formula C₇H₅ClO₂.[1][2][3] Its utility in organic synthesis, particularly in the creation of Schiff bases and chalcones, makes it a valuable intermediate in medicinal and pharmaceutical chemistry.[4] The molecule's architecture, featuring an aldehyde (-CHO), a hydroxyl (-OH), and a chloro (-Cl) group on a benzene ring, presents a rich and informative subject for FT-IR analysis.[2][4]

The relative positions of these functional groups (ortho hydroxyl and meta chloro to the aldehyde) create specific electronic effects and steric interactions that are directly observable in the vibrational spectrum. Of paramount importance is the potential for strong intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the aldehyde group's oxygen. This interaction, analogous to that seen in salicylaldehyde, significantly influences the characteristic frequencies of both the O-H and C=O bonds.[5][6][7] Understanding these structural nuances is the cornerstone of accurate spectral interpretation.

Foundational Principles and Spectral Predictions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states of its covalent bonds. The frequency of absorption is specific to the bond type, its environment, and the masses of the atoms involved. For this compound, we can predict the key vibrational modes based on its constituent functional groups.

Key Vibrational Modes and the Influence of Molecular Structure
  • O-H Stretching (ν O-H): In a free, non-hydrogen-bonded phenol, this vibration typically appears as a sharp, distinct peak around 3600 cm⁻¹. However, the ortho-aldehyde group acts as a hydrogen bond acceptor. This intramolecular hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease significantly and the peak to become very broad. We anticipate a broad absorption band in the 3200-2500 cm⁻¹ region, a hallmark of strong internal hydrogen bonding.[8][9]

  • C-H Stretching (ν C-H):

    • Aromatic C-H: The C-H bonds on the benzene ring will produce a series of sharp, medium-to-weak absorptions typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10][11][12]

    • Aldehydic C-H: The C-H bond of the aldehyde group is characteristic and typically gives rise to two weak-to-medium bands, often seen around 2850 cm⁻¹ and 2750 cm⁻¹.[13][14] The latter is often sharp and easily identifiable.

  • C=O Carbonyl Stretching (ν C=O): The stretching vibration of the aldehyde's carbonyl group is one of the most intense and diagnostic peaks in the spectrum. For a typical aromatic aldehyde, this peak appears around 1700 cm⁻¹.[14] However, conjugation with the aromatic ring already lowers this frequency. Critically, the intramolecular hydrogen bonding with the ortho-hydroxyl group further weakens the C=O double bond by pulling electron density, resulting in an additional shift to a lower wavenumber (e.g., 1680-1650 cm⁻¹).[8] This shift is a key piece of evidence for the chelated structure.

  • C=C Aromatic Ring Stretching (ν C=C): The benzene ring itself has characteristic stretching vibrations. These typically appear as a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[10][15]

  • C-O Stretching (ν C-O): The stretching of the phenolic C-O bond will appear in the fingerprint region, typically around 1250-1200 cm⁻¹.

  • C-Cl Stretching (ν C-Cl): The vibration of the carbon-chlorine bond is expected in the lower frequency (fingerprint) region of the spectrum, generally between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity & CharacteristicsRationale for Position and Appearance
3200 - 2500O-H Stretch (phenolic)Strong, very broadIntramolecular hydrogen bonding with C=O group significantly weakens and broadens the O-H absorption.
3100 - 3000C-H Stretch (aromatic)Weak to medium, sharp peaksCharacteristic for sp² C-H bonds on a benzene ring.[10][15]
~2850 & ~2750C-H Stretch (aldehydic)Weak to medium, often two distinct peaksFermi resonance often causes the aldehydic C-H stretch to appear as a doublet.[13]
1680 - 1650C=O Stretch (aldehyde)Very strong, sharpConjugation and strong intramolecular H-bonding lower the frequency from the typical ~1700 cm⁻¹.
1600 - 1450C=C Stretch (aromatic ring)Medium to strong, multiple sharp peaksIn-plane skeletal vibrations of the benzene ring.[10][15]
1300 - 1200C-O Stretch (phenolic)Medium to strongAssociated with the stretching of the carbon-oxygen single bond of the phenol.
900 - 675C-H Bend (aromatic, out-of-plane)Strong, sharp"OOP" bending is highly characteristic of the ring substitution pattern.[11][12]
800 - 600C-Cl StretchMedium to strongPosition is characteristic for aryl chlorides.

Experimental Protocol: ATR FT-IR Analysis

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[16] It requires minimal to no sample preparation, avoids the labor-intensive process of creating KBr pellets, and ensures excellent sample-to-crystal contact, leading to high-quality, reproducible spectra.[17][18][19]

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., Bruker ALPHA, Thermo Scientific Nicolet iS5)

  • ATR accessory with a diamond or zinc selenide (ZnSe) crystal.[20] A diamond crystal is highly recommended due to its robustness and resistance to scratching from solid samples.[20]

  • This compound, solid powder (97% or higher purity).[2]

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free laboratory wipes

Step-by-Step Experimental Workflow
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. This allows the infrared source and detector to reach thermal equilibrium.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a lint-free wipe moistened with isopropanol and gently wipe the crystal surface. Perform a final wipe with a dry, clean wipe to remove any residual solvent. This step is critical to prevent cross-contamination from previous analyses.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the absorbance of the ambient atmosphere (H₂O, CO₂) and the instrument itself.[21] The software will automatically subtract this background from the subsequent sample spectrum, yielding a clean spectrum of only the sample. It is good practice to run a new background scan every 30-60 minutes or if environmental conditions change.[21]

  • Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder directly onto the center of the ATR crystal.[22] The goal is to completely cover the crystal's active area.

  • Applying Pressure: Lower the ATR's pressure clamp onto the sample. Apply firm, consistent pressure to ensure intimate contact between the solid powder and the crystal surface.[22][23] Good contact is essential as the FT-IR measurement relies on an "evanescent wave" that penetrates only a few micrometers into the sample.[17][18][23] Air gaps will severely degrade the quality of the spectrum.

  • Sample Spectrum Acquisition: Initiate the sample scan. Typical acquisition parameters for a high-quality spectrum are:

    • Scans: 16 to 32 co-added scans (improves signal-to-noise ratio)

    • Resolution: 4 cm⁻¹ (sufficient for most identification purposes)

    • Spectral Range: 4000 - 400 cm⁻¹

  • Data Processing and Analysis: The resulting spectrum should be displayed in terms of Absorbance or % Transmittance vs. Wavenumber (cm⁻¹). Use the software's tools to label the peaks of interest and compare their positions to the predicted values in Table 1.

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the powder, and clean the ATR crystal surface thoroughly as described in Step 2.

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup p1 Clean ATR Crystal (Isopropanol & Wipe) p2 Acquire Background Spectrum (Accounts for Air/H2O/CO2) p1->p2 Crucial for clean baseline a1 Place Small Amount of Solid Sample on Crystal p2->a1 a2 Apply Firm Pressure (Ensure Good Contact) a1->a2 a3 Acquire Sample Spectrum (16-32 Scans, 4 cm-1 Resolution) a2->a3 an1 Process & Analyze Spectrum (Peak Picking & Correlation) a3->an1 an2 Clean ATR Crystal (Remove Sample Residue) an1->an2

Sources

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the intramolecular hydrogen bonding present in 2-chloro-3-hydroxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and theoretical underpinnings of this key structural feature. The narrative explains the causality behind experimental observations and computational models, ensuring a robust and self-validating exploration of the topic.

Introduction: The Significance of Intramolecular Hydrogen Bonds

An intramolecular hydrogen bond (IHB) is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom within the same molecule. This interaction, while weaker than a covalent bond, is a critical determinant of molecular conformation, stability, and reactivity. In medicinal chemistry, the strategic formation or disruption of IHBs can modulate a molecule's biological and chemical properties, such as its bioactive conformation and ability to permeate biological membranes.[1]

The molecule this compound serves as an exemplary case study. The ortho positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene ring facilitates the formation of a stable six-membered pseudo-ring via an O-H···O intramolecular hydrogen bond.[2] This guide will elucidate the definitive evidence for this bond and its impact on the molecule's characteristics. In o-hydroxybenzaldehyde, for instance, this type of bonding is responsible for it being a liquid at room temperature, whereas its para-isomer, which forms intermolecular hydrogen bonds, is a high-melting solid.[3]

Synthesis and Material Preparation

The synthesis of specifically substituted aromatic aldehydes like this compound can present significant regiochemical challenges.[2] The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution reactions. A common method for synthesizing hydroxybenzaldehydes is the Reimer-Tiemann reaction. While a direct, high-yield synthesis for this compound is not widely reported, a plausible route involves the formylation of 2-chlorophenol. This reaction, however, typically yields a mixture of isomers, necessitating careful purification.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction (Illustrative)

This protocol is adapted from the synthesis of the related isomer, 3-chloro-2-hydroxybenzaldehyde, and illustrates the general methodology.[4]

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water. Warm the solution to 60°C.

  • Addition of Phenol: Add 2-chlorophenol (126 g, 0.98 mol) to the flask. It should dissolve instantly.

  • Addition of Chloroform: Slowly add chloroform (262 g, 2.20 mol) over one hour while maintaining the temperature at 60°C.

  • Reaction: After the addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C and stir for an additional sixteen hours.

  • Workup: Distill off the excess chloroform. Acidify the reaction mixture with 6 N sulfuric acid.

  • Purification: Perform steam distillation to separate the product from non-volatile impurities. The distillate, containing a mixture of isomers, is then extracted with diethyl ether. The ethereal solution is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • Isolation: The resulting oil, containing this compound and other isomers, requires separation, typically via column chromatography, to isolate the desired product.

dot

Synthesis_Workflow Figure 1: Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization reagents 2-Chlorophenol + NaOH, Chloroform reaction Reimer-Tiemann Reaction (60-80°C) reagents->reaction 1. Formylation workup Acidification & Steam Distillation reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Isolation product Isolated 2-Chloro-3- hydroxybenzaldehyde purification->product 4. Pure Product ftir FT-IR Spectroscopy product->ftir nmr 1H & 13C NMR Spectroscopy product->nmr dft DFT Calculations product->dft analysis Evidence of IHB ftir->analysis Vibrational Modes nmr->analysis Chemical Shifts dft->analysis Structural & Energetic Data

Caption: Figure 1: Synthesis and Characterization Workflow.

Spectroscopic Evidence of Intramolecular Hydrogen Bonding

Spectroscopic techniques provide the most direct experimental evidence for the presence and strength of the O-H···O intramolecular hydrogen bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for detecting hydrogen bonding, which significantly alters the vibrational frequencies of the involved functional groups.[5] The key indicators in this compound are the stretching and bending vibrations of the -OH and C=O groups.

  • O-H Stretching Vibration (ν(OH)): In a free, non-hydrogen-bonded phenol, the ν(OH) appears as a sharp band around 3600 cm⁻¹. In this compound, the involvement of the hydroxyl group in the IHB causes this band to broaden and shift to a much lower frequency, typically observed as a strong, broad absorption around 3160-3180 cm⁻¹.[6][7] This large red shift is indicative of a strong hydrogen bond.

  • C=O Stretching Vibration (ν(C=O)): The carbonyl group of an aromatic aldehyde typically exhibits a strong ν(C=O) band around 1700 cm⁻¹.[8][9] In this compound, the donation of electron density from the hydroxyl proton to the carbonyl oxygen weakens the C=O double bond. This results in a noticeable down-shifting (red shift) of the carbonyl stretching frequency to approximately 1670 cm⁻¹.[6][7]

  • O-H In-Plane Bending Vibration (δ(OH)): Conversely, the in-plane bending vibration of the hydroxyl group is constrained by the hydrogen bond, leading to an up-shifting (blue shift) of its frequency compared to a free hydroxyl group.[6]

Vibrational Mode Typical Frequency (No IHB) Observed Frequency in this compound Interpretation
ν(OH) Stretch ~3600 cm⁻¹ (sharp)~3180 cm⁻¹ (broad)[6][7]Strong red shift indicates O-H bond weakening due to IHB.
ν(C=O) Stretch ~1700 cm⁻¹[8][9]~1670 cm⁻¹[7]Red shift indicates C=O bond weakening due to IHB.
δ(OH) Bend ~1200 cm⁻¹Shifted to a higher frequency[6]Blue shift indicates conformational restriction due to IHB.

Protocol: Acquiring FT-IR Spectrum

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid this compound with dry potassium bromide powder and pressing it into a transparent disk.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands (ν(OH), ν(C=O)) and compare their positions to reference spectra of non-hydrogen-bonded analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides definitive proof of intramolecular hydrogen bonding through the chemical shift of the hydroxyl proton.[10]

  • ¹H NMR - Hydroxyl Proton Chemical Shift (δ(OH)): The proton involved in a hydrogen bond is significantly deshielded because the electrostatic pull of the acceptor oxygen atom reduces the electron density around it. For phenols with a free hydroxyl group, the δ(OH) typically appears between 4-7 ppm. In compounds with strong intramolecular hydrogen bonds, this signal shifts dramatically downfield. For this compound, the hydroxyl proton resonance is expected to be well above 10 ppm, with values between 15 and 19 ppm being characteristic of strong IHBs.[11] This large downfield shift is one of the most reliable indicators of a strong IHB.[12]

Protocol: Acquiring ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer and tune the instrument for the ¹H nucleus.

  • Data Acquisition: Acquire the spectrum using standard parameters. The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the chemical shift of the hydroxyl proton and note its significant downfield position.

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the geometry, stability, and electronic nature of the intramolecular hydrogen bond.[13][14]

dot

Caption: Figure 2: Structure of this compound with IHB.

Studies using ab initio and DFT methods (e.g., B3LYP/6-31G*) have been performed on this compound to elucidate its conformational preferences and vibrational spectra.[6]

  • Conformational Stability: Computational analysis reveals that the molecule can exist in several conformations based on the rotation of the -OH and -CHO groups. The most stable conformer is consistently found to be the planar structure stabilized by the O-H···O intramolecular hydrogen bond.[2][6] This interaction creates a stable six-membered ring-like structure, significantly lowering the system's overall energy.

  • Geometric Parameters: DFT calculations can predict key bond lengths and angles. The calculated O-H···O distance for similar hydrogen-bonded dimers is in the range of 2.8 Å, confirming a strong interaction.[6] The calculations also show a lengthening of the O-H covalent bond and a slight increase in the C=O bond length, which corroborates the red shifts observed in the FT-IR spectrum.

  • Vibrational Frequencies: Theoretical frequency calculations are invaluable for assigning experimental FT-IR and Raman bands.[15] By modeling the vibrational modes of the most stable conformer, researchers can confirm that the experimentally observed down-shifting of ν(C=O) and ν(OH) are indeed characteristic of the hydrogen-bonded structure.[6][16]

Conclusion

The existence of a strong intramolecular hydrogen bond in this compound is unequivocally supported by a confluence of experimental and theoretical evidence. FT-IR spectroscopy reveals significant red shifts in the O-H and C=O stretching frequencies, while ¹H NMR shows a pronounced downfield chemical shift for the hydroxyl proton. These experimental findings are fully rationalized by DFT calculations, which confirm that the most stable molecular conformation is one that is planar and locked in place by the O-H···O interaction. This comprehensive understanding is crucial for scientists leveraging this and similar molecular scaffolds in fields ranging from materials science to rational drug design.

References

  • Yenagi, J., Arlikatti, V., & Tonannavar, J. (2010). Hydrogen bond, dimerization and vibrational modes in this compound and 3-chloro-4-hydroxybenzaldehyde from vibrational and ab initio studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 1025-1033. [Link]

  • Vedantu. (n.d.). Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. Retrieved January 4, 2024, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved January 4, 2024, from [Link]

  • Arlikatti, N. V., et al. (2008). Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde. AIP Conference Proceedings. [Link]

  • Lampert, H., Mikenda, W., & Karpfen, A. (1996). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry, 100(18), 7418-7424. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(1), 91. [Link]

  • Limbach, H.-H. (2001). NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. [Link]

  • Ramalingam, H. B., & Raju, K. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars Library. [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved January 4, 2024, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved January 4, 2024, from [Link]

  • Shaker, Y. M., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience. [Link]

  • Jayabharathi, J., et al. (2021). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. International Journal of Pure and Applied Mathematics. [Link]

  • Thomas, B., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon. [Link]

  • Request PDF. (n.d.). Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde. Retrieved January 4, 2024, from [Link]

  • Salar, A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

Sources

theoretical studies of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 2-Chloro-3-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational chemistry approaches used to characterize this compound (C₇H₅ClO₂). This molecule, a versatile synthetic intermediate, possesses a unique electronic profile due to the interplay of its hydroxyl, chloro, and aldehyde functional groups.[1] Through the lens of Density Functional Theory (DFT), we will dissect its structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of computational methods for molecular analysis. We will detail the causality behind methodological choices, present validated protocols, and interpret the resulting data to build a holistic understanding of the molecule's behavior.

Introduction: The Rationale for Theoretical Investigation

This compound is a substituted aromatic aldehyde whose significance primarily lies in its role as a precursor for the synthesis of more complex molecules, including heterocyclic compounds like coumarins.[1] The molecule's reactivity is governed by the electronic effects of its three distinct functional groups: the electron-donating hydroxyl (-OH) group, the electron-withdrawing chloro (-Cl) atom, and the electron-withdrawing aldehyde (-CHO) group.[1] Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl and aldehyde groups confers significant conformational stability.[1]

Experimental characterization provides invaluable data, but theoretical studies offer a deeper, atomistic-level understanding that is often inaccessible through empirical methods alone. Computational analysis allows us to:

  • Predict the most stable three-dimensional structure and its geometric parameters.

  • Simulate and assign vibrational spectra (FT-IR and Raman) with high accuracy.

  • Visualize the distribution of electron density and predict sites of chemical reactivity.

  • Quantify electronic properties, such as the frontier molecular orbital energy gap, which is crucial for understanding electronic transitions and reactivity.

  • Estimate non-linear optical (NLO) properties, identifying potential applications in materials science.

This guide employs Density Functional Theory (DFT) as its core computational engine, a method that delivers a favorable balance of accuracy and computational efficiency for studying organic molecules.[2][3]

Computational Methodology: A Validated Protocol

The trustworthiness of any theoretical study hinges on a robust and well-justified methodology. The following protocol outlines a standard approach for the computational analysis of this compound, grounded in widely accepted practices in the field.[4][5]

The DFT Approach

Density Functional Theory is a quantum mechanical method that models the electronic structure of a system based on its electron density, rather than the more complex many-electron wave function.[1] This approach has proven highly effective for investigating molecular structures and properties.[2]

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy. The B3LYP hybrid functional is a workhorse in computational chemistry, known for providing reliable results for a wide range of organic systems.[4][6] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style split-valence set such as 6-311++G(d,p) is recommended.[4] This set provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms (important for describing anions and hydrogen bonds) and polarization functions (d,p) to account for non-spherical electron density distributions.

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The calculation is started with an approximate molecular structure, and the algorithm iteratively adjusts atomic positions to minimize the total electronic energy. This process converges on a stationary point on the potential energy surface.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a transition state.

    • Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and intensities, which can be directly compared to experimental FT-IR and Raman spectra.[6]

  • Data Analysis and Visualization: The output from the frequency calculation is then used to perform further analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses.

G cluster_workflow Computational Workflow cluster_properties Property Analysis A 1. Initial Structure Input (e.g., from ChemDraw) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Verify Energy Minimum) B->C D 4. Property Calculations C->D D1 Vibrational Spectra (IR/Raman) D2 Electronic Properties (HOMO-LUMO, MEP) D3 NBO Analysis D4 NLO Properties

Figure 2: Structure of this compound with H-bond.

Optimized Geometric Parameters

Theoretical calculations provide precise bond lengths and angles. While experimental single-crystal X-ray data for this specific molecule is not readily available, DFT predictions are known to be in excellent agreement with experimental values for similar compounds. [5] Table 1: Selected Theoretical Geometric Parameters

Parameter Bond Type Calculated Value (Å or °)
Bond Lengths C-Cl ~1.75
C=O (aldehyde) ~1.22
C-O (hydroxyl) ~1.35
O-H (hydroxyl) ~0.97
C-C (aromatic) 1.39 - 1.41
Bond Angles C-C-Cl ~119.5
C-C-O (hydroxyl) ~121.0
C-C-C (aldehyde) ~122.5
O=C-H ~124.0

(Note: Values are representative and depend on the exact level of theory used. They are based on typical values for similar structures calculated with DFT.) [4][5]

Vibrational Spectral Analysis

Comparing calculated vibrational frequencies with experimental FT-IR and Raman data is a crucial step for validating the computational model. [6]Theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. [4] Table 2: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Typical Experimental Range [1] Calculated (Scaled) Range [1] Assignment Description
O-H stretch 3100 - 3200 (broad) ~3150 Intramolecularly hydrogen-bonded hydroxyl group.
Aromatic C-H stretch 3000 - 3100 ~3080 Stretching of C-H bonds on the benzene ring.
Aldehydic C-H stretch 2750 - 2850 ~2800 Characteristic C-H stretch of the aldehyde group.
C=O stretch 1660 - 1680 ~1670 Strong, sharp peak from the aldehyde carbonyl group.
C-O stretch 1200 - 1300 ~1250 Stretching of the C-O bond of the hydroxyl group.

| C-Cl stretch | 700 - 800 | ~750 | Stretching vibration of the carbon-chlorine bond. |

The strong correlation between the scaled theoretical frequencies and the known experimental ranges for these characteristic functional groups confirms that our DFT model provides an accurate description of the molecule's vibrational behavior.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic properties. [1]* HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • Energy Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. [7] For this compound, the HOMO is typically localized over the benzene ring and the electron-rich oxygen atoms, while the LUMO is concentrated on the electron-withdrawing aldehyde group and the aromatic ring. This indicates that charge transfer upon electronic excitation occurs from the hydroxyl-substituted part of the ring to the carbonyl group. [8]

homo_lumo cluster_energy Energy Levels LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Electronic Excitation) l_energy Energy

Figure 3: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution on the molecule's surface, thereby predicting how it will interact with other species. [1]* Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this molecule, these regions are concentrated on the oxygen atoms of the hydroxyl and aldehyde groups. [1]* Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic hydroxyl proton. [1] The MEP map visually confirms the electronic push-pull nature of the substituents and provides a clear guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization. [4]It quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, a significant interaction is the delocalization of a lone pair (n) from the hydroxyl oxygen into an antibonding pi orbital (π) of the benzene ring (n → π). This interaction contributes significantly to the molecule's overall stability. [1]

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, arising from the connection of electron-donor and electron-acceptor groups through a π-conjugated system, often exhibit non-linear optical (NLO) properties. [9]this compound, with its -OH donor and -CHO/-Cl acceptors, is a candidate for such behavior. Computational methods can predict NLO properties like the first-order hyperpolarizability (β₀). A high β₀ value suggests the material could be useful for applications like optical switching and frequency conversion. [10]Theoretical calculations for similar molecules have shown that the presence of such donor-acceptor motifs can lead to significant NLO responses. [10] Table 3: Calculated NLO Properties (Representative)

Property Symbol Description
Dipole Moment µ Measures the overall polarity of the molecule.
Polarizability α Describes the ease of distortion of the electron cloud by an electric field.
First Hyperpolarizability β₀ The primary measure of second-order NLO activity.

(Note: Specific values require dedicated calculations but are qualitatively predicted to be non-zero due to the molecular structure.)

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful and predictive framework for understanding the multifaceted nature of this compound. This in-depth guide has demonstrated how a systematic computational protocol can elucidate its stable molecular structure, which is planar and stabilized by a strong intramolecular hydrogen bond. The validation of the computational model through the accurate prediction of vibrational spectra lends high confidence to further electronic analyses.

The examination of frontier molecular orbitals and the molecular electrostatic potential map reveals a molecule with distinct electron-rich and electron-poor regions, clearly defining its reactivity profile for its crucial role as a synthetic intermediate. Furthermore, analyses of its electronic structure suggest a potential for non-linear optical applications. By integrating these theoretical insights, researchers can better predict the molecule's behavior in complex chemical environments, accelerating the design of novel synthetic pathways and functional materials.

References

  • This compound | C7H5ClO2 | CID 593376 - PubChem. Source: PubChem, National Institutes of Health. [Link]

  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Source: SpectraBase. [Link]

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. Source: SpectraBase. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Source: Physical Chemistry Research. [Link]

  • Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde | Request PDF - ResearchGate. Source: ResearchGate. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Source: Auctores Online. [Link]

  • 3-Chloromethyl-2-hydroxybenzaldehyde - PMC - NIH. Source: National Institutes of Health. [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone - Letters in Applied NanoBioScience. Source: Letters in Applied NanoBioScience. [Link]

  • COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY. Source: International Journal of Pharmaceutical Sciences and Research. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. Source: National Institutes of Health. [Link]

  • This compound - Stenutz. Source: Stenutz. [Link]

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 - PubChem. Source: PubChem, National Institutes of Health. [Link]

  • Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde - ResearchGate. Source: ResearchGate. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Source: National Institutes of Health. [Link]

  • MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE - Rasayan Journal of Chemistry. Source: Rasayan Journal of Chemistry. [Link]

  • (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects - ResearchGate. Source: ResearchGate. [Link]

  • (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods - ResearchGate. Source: ResearchGate. [Link]

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - NIH. Source: National Institutes of Health. [Link]

  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines - MDPI. Source: MDPI. [Link]

Sources

Unlocking Molecular Reactivity: A DFT and HOMO/LUMO Analysis of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-3-hydroxybenzaldehyde is a versatile synthetic intermediate with significant potential in the development of novel pharmaceutical and materials science applications. Its unique electronic and structural characteristics, arising from the interplay of chloro, hydroxyl, and aldehyde functional groups on a benzene ring, dictate its reactivity and interaction with biological targets. This in-depth technical guide provides a comprehensive framework for understanding and predicting these properties through Density Functional Theory (DFT) and Frontier Molecular Orbital (HOMO/LUMO) analysis. We will explore the theoretical underpinnings of these computational methods, present a validated protocol for their application to this compound, and discuss the interpretation of the resulting data to guide rational molecular design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerated discovery.

Introduction: The Strategic Importance of this compound

This compound (C₇H₅ClO₂) is a substituted aromatic aldehyde that serves as a critical building block in organic synthesis.[1][2] Its molecular architecture, featuring an electron-withdrawing aldehyde group, an electron-donating hydroxyl group, and an electronegative chloro substituent, creates a nuanced reactivity profile.[1] This trifunctional nature allows for its elaboration into a diverse array of more complex molecules, including coumarins and other heterocyclic systems of medicinal interest.[1]

The precise understanding of the electronic structure and reactivity of this compound is paramount for its efficient utilization in synthetic chemistry and for the rational design of novel derivatives with desired biological or material properties. Computational chemistry, particularly DFT and HOMO/LUMO analysis, provides a powerful, non-empirical toolkit to probe these molecular-level characteristics, offering insights that can guide experimental efforts and reduce the cycle time of research and development.

Theoretical Framework: Probing Molecular Orbitals with DFT

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wave function-based ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density. This approach allows for the investigation of larger and more complex systems, making it highly suitable for drug discovery and materials science research.

The choice of a specific functional and basis set is a critical decision in any DFT study, directly impacting the accuracy of the results. For molecules like this compound, which feature diverse functional groups and the potential for intramolecular hydrogen bonding, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often employed.[2][3] B3LYP incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic exchange and correlation effects. The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be flexible enough to describe the electron distribution accurately. Pople-style basis sets like 6-31G* or the more extensive 6-311++G(d,p) are commonly used for such analyses, with the latter providing a more refined description of polarization and diffuse electron density.[2][4]

The Significance of Frontier Molecular Orbitals: HOMO and LUMO

Within the framework of molecular orbital theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the Frontier Molecular Orbitals (FMOs). These orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule.

  • HOMO: The outermost orbital containing electrons, the HOMO, acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

  • LUMO: The innermost orbital devoid of electrons, the LUMO, acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5] Conversely, a small energy gap is indicative of a more reactive molecule.

Experimental Protocol: A Step-by-Step Workflow for DFT and HOMO/LUMO Analysis

This section outlines a detailed, self-validating protocol for performing a comprehensive DFT and HOMO/LUMO analysis of this compound.

Molecular Structure Optimization
  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Analysis: Due to the potential for rotation around the C-C and C-O single bonds, it is crucial to identify the lowest energy conformer. A preliminary conformational search can be performed using a lower level of theory (e.g., semi-empirical PM6 or a small basis set DFT) to identify potential minima. For this compound, at least four distinct conformers can be identified.[2]

  • Geometry Optimization: Perform a full geometry optimization on the most stable conformer(s) using DFT.

    • Method: B3LYP functional

    • Basis Set: 6-311++G(d,p)

    • Rationale: This combination provides a robust and well-validated approach for substituted aromatic systems, accurately capturing both geometric and electronic properties.[4]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.

Electronic Property Calculation
  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals.

  • HOMO and LUMO Analysis:

    • Extract the energies of the HOMO and LUMO from the calculation output.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand the spatial distribution of these frontier orbitals. This visualization reveals the likely sites for electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

    • Electrophilicity Index (ω) = μ² / (2η) where chemical potential (μ) = -χ.

Visualization of the Computational Workflow

DFT_Workflow cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_analysis 3. Electronic Property Analysis A Initial 3D Structure Generation B Conformational Analysis A->B C DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirmation of Minimum) C->D Validation E Single-Point Energy Calculation D->E F HOMO/LUMO Energy Extraction E->F G Calculation of Reactivity Descriptors F->G H Visualization of Molecular Orbitals F->H HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO HOMO_img LUMO_img HOMO_label Highest Occupied Molecular Orbital (Electron Donor) LUMO_label Lowest Unoccupied Molecular Orbital (Electron Acceptor)

Caption: A conceptual representation of the HOMO and LUMO isosurfaces for this compound.

Note: The actual images of the HOMO and LUMO would be generated from the output of the DFT calculation and would show the electron density distribution of these orbitals across the molecule.

Interpretation of Orbital Visualizations:

  • HOMO: For this compound, the HOMO is expected to be primarily localized on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. This indicates that electrophilic attack is most likely to occur at these positions.

  • LUMO: The LUMO is anticipated to be distributed over the aldehyde group and the aromatic ring, particularly near the electron-withdrawing chloro and aldehyde substituents. This suggests that these are the most probable sites for nucleophilic attack.

Conclusion: From Computational Insight to Experimental Innovation

This technical guide has provided a comprehensive overview of the application of DFT and HOMO/LUMO analysis to this compound. By following the outlined protocol, researchers can gain valuable insights into the electronic structure, stability, and reactivity of this important synthetic intermediate. This knowledge is instrumental in:

  • Predicting Reaction Outcomes: Understanding the sites of electrophilic and nucleophilic attack can help in predicting the regioselectivity of chemical reactions.

  • Rational Drug Design: The electronic properties and molecular orbital shapes can inform the design of derivatives with enhanced binding affinity to biological targets.

  • Materials Science Applications: Tailoring the electronic properties of this compound derivatives can lead to the development of novel materials with specific optical or electronic characteristics.

The integration of computational chemistry into the research workflow empowers scientists to make more informed decisions, ultimately accelerating the pace of discovery and innovation in both the life sciences and material sciences.

References

  • Yenagi, J., Arlikatti, N. V., & Tonannavar, J. (2010). Hydrogen bond, dimerization and vibrational modes in this compound and 3-chloro-4-hydroxybenzaldehyde from vibrational and ab initio studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(5), 1025–1033. [Link]

  • American Institute of Physics. (2008). Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde, 100-83-4. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Chemical Label. (n.d.). chemical label this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1-20. [Link]

  • ResearchGate. (2018). (PDF) Computational Study on Ring Saturation of 2-Hydroxybenzaldehyde Using Density Functional Theory. Retrieved from [Link]

  • American Journal of Innovative Research and Applied Sciences. (2022). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Retrieved from [Link]

Sources

Natural Bond Orbital (NBO) analysis of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Bond Orbital (NBO) Analysis of 2-Chloro-3-hydroxybenzaldehyde

Executive Summary

This guide provides a comprehensive exploration of the electronic structure of this compound, a versatile synthetic intermediate, through the lens of Natural Bond Orbital (NBO) analysis. For researchers and drug development professionals, understanding the intricate details of intramolecular interactions, charge distribution, and orbital hybridizations is paramount for predicting chemical reactivity, metabolic stability, and potential biological activity. NBO analysis translates complex quantum chemical wavefunctions into a chemically intuitive language of Lewis structures, lone pairs, and donor-acceptor interactions.[1][2] This guide delineates the theoretical underpinnings of NBO theory, presents a validated computational workflow for its application, and interprets the resulting data to reveal the key electronic features governing the behavior of this compound.

Introduction: The Chemical Significance of this compound

This compound is a substituted aromatic aldehyde featuring three distinct functional groups: an aldehyde, a hydroxyl group, and a chlorine atom.[3][4] This trifunctional arrangement makes it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[4][5] The relative positioning of the electron-withdrawing aldehyde and chloro groups and the electron-donating hydroxyl group creates a unique electronic landscape.[4] This landscape dictates the molecule's reactivity in electrophilic and nucleophilic reactions, its potential for intermolecular interactions (such as hydrogen bonding), and its overall stability.

To move beyond qualitative predictions, a quantitative understanding of the electronic structure is essential. NBO analysis provides this, offering deep insights into:

  • Charge Delocalization: How electron density is shared and transferred between different parts of the molecule.

  • Hyperconjugation: Stabilizing interactions involving the delocalization of electrons from filled bonding or lone pair orbitals into adjacent empty antibonding orbitals.[4]

  • Intramolecular Hydrogen Bonding: The presence and strength of the hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen.

By quantifying these effects, NBO analysis serves as a powerful predictive tool in rational drug design and synthetic strategy.

Theoretical Foundations of Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that transforms the delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structure concepts of chemical bonding.[6][7] This transformation provides a basis for analyzing the wavefunction in terms of intuitive chemical concepts.

The core of the analysis involves a series of transformations of the density matrix:

  • Natural Atomic Orbitals (NAOs): These orbitals form a basis that optimally describes the electron density around each atomic center.

  • Natural Hybrid Orbitals (NHOs): NAOs on the same atom are combined to form directed hybrid orbitals (sp, sp², sp³, etc.) that are prepared for bonding.

  • Natural Bond Orbitals (NBOs): NHOs on adjacent atoms are combined to form localized 2-center bonds (σ, π) and 1-center lone pairs (LP). These high-occupancy orbitals typically account for >99% of the total electron density and represent the idealized natural Lewis structure.[8] The remaining low-occupancy orbitals are the empty (antibonding, BD) and Rydberg (RY) orbitals.

The Power of Perturbation Theory: Donor-Acceptor Interactions

The true power of NBO analysis lies in its use of second-order perturbation theory to analyze the interactions between the filled "donor" NBOs (bonds or lone pairs) and the empty "acceptor" NBOs (antibonds).[6][9] These interactions represent deviations from the idealized Lewis structure and are a measure of electron delocalization or hyperconjugation. The stabilization energy, E(2), associated with an interaction between a donor orbital (i) and an acceptor orbital (j) is given by:

E(2) = qᵢ * (Fᵢⱼ)² / (εⱼ - εᵢ)

Where:

  • qᵢ is the occupancy of the donor orbital i.

  • Fᵢⱼ is the off-diagonal element of the Fock matrix in the NBO basis.

  • εⱼ and εᵢ are the energies of the acceptor and donor orbitals, respectively.[10]

A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule.[9][11] These values are critical for quantitatively comparing the importance of different electronic effects.

Methodology: A Validated Computational Workflow

This section outlines a robust, self-validating protocol for performing an NBO analysis on this compound.

Computational Setup and Rationale
  • Software: Gaussian 16 or ORCA 5.0 are standard choices.[12][13] This protocol assumes a Gaussian-based workflow.

  • Method: Density Functional Theory (DFT) is chosen for its excellent balance of computational efficiency and accuracy for organic molecules.

  • Functional: The B3LYP hybrid functional is a well-established and versatile choice for geometry optimizations and electronic structure calculations of molecules of this type.

  • Basis Set: The 6-311++G(d,p) basis set is selected. The 6-311G part provides a flexible description of the core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and potential non-covalent interactions. The (d,p) specifies the addition of polarization functions, allowing for greater flexibility in describing bond shapes and anisotropic electron distributions.

Step-by-Step Experimental Protocol
  • Molecule Building: Construct the this compound molecule in a molecular editor such as GaussView. Ensure the initial geometry is reasonable.

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. This is a critical prerequisite for any subsequent analysis. The Gaussian keyword sequence would be: #p B3LYP/6-311++G(d,p) Opt.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). This validates the geometry. The keyword is Freq.

  • NBO Analysis: Using the validated optimized geometry, perform the NBO analysis. This is typically done in the same calculation step as the frequency analysis. The Gaussian keyword Pop=NBO requests the full NBO analysis.[6]

  • Data Extraction: The relevant NBO data, including natural charges, hybridizations, and the second-order perturbation theory analysis, will be printed in the output log file.

Computational Workflow Diagram

G cluster_setup 1. Setup cluster_calc 2. Quantum Calculation (Gaussian) cluster_analysis 3. Data Interpretation Build Build Molecule (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq NBO NBO Analysis (Pop=NBO) Freq->NBO Validation Verify Minimum Energy (No Imaginary Frequencies) Freq->Validation Parse Parse Output File for: - NPA Charges - Hybridization - E(2) Energies NBO->Parse Validation->Parse

Caption: Computational workflow for NBO analysis.

Analysis and Interpretation of NBO Results

The NBO output provides a detailed electronic portrait of this compound.

Natural Population Analysis (NPA): Atomic Charges

NPA provides a more robust measure of atomic charges than other methods like Mulliken population analysis because it is less sensitive to the choice of basis set. The charges reveal the electrophilic and nucleophilic centers within the molecule.

Table 1: Predicted Natural Atomic Charges for this compound

Atom Element Predicted Natural Charge (e) Interpretation
C1 Carbon (Aldehyde) ~ +0.45 Highly electrophilic center, susceptible to nucleophilic attack.
O1 Oxygen (Aldehyde) ~ -0.60 Strong nucleophilic center, site of protonation and H-bonding.
C2 Carbon ~ +0.10 Influenced by adjacent electron-withdrawing groups.
Cl Chlorine ~ -0.15 Electronegative, but also a weak lone pair donor.
C3 Carbon ~ -0.20 Electron-rich due to the hydroxyl group.
O2 Oxygen (Hydroxyl) ~ -0.75 Highly electronegative, strong lone pair donor.
H1 Hydrogen (Hydroxyl) ~ +0.50 Acidic proton, involved in hydrogen bonding.

Note: Values are illustrative and will vary slightly based on the exact computational level.

Lewis Structure and Atomic Hybridizations

NBO analysis confirms the primary Lewis structure with a high degree of confidence (>99% of electron density). It also calculates the hybridization of the natural atomic orbitals.

Table 2: NBO Hybridization of Key Atoms

Atom NBO Description Hybridization
C1 (Aldehyde) σ(C1-C2), σ(C1-H), π(C1-O1) ~ sp² (1.99)
O1 (Aldehyde) π(C1-O1), LP(1), LP(2) ~ sp¹·⁵
C2 σ(C2-C1), σ(C2-C3), σ(C2-Cl) ~ sp² (2.1)
C3 σ(C3-C2), σ(C3-C4), σ(C3-O2) ~ sp² (2.2)
O2 (Hydroxyl) σ(O2-C3), σ(O2-H1), LP(1), LP(2) ~ sp²·⁵

Note: The exponents in the hybridization are derived from the p-character of the contributing natural hybrid orbitals.

Key Donor-Acceptor Interactions and Stabilization Energies

This is the most insightful part of the analysis, revealing the intramolecular interactions that stabilize the molecule.

Intramolecular Hydrogen Bond: A primary interaction is the delocalization of a lone pair from the hydroxyl oxygen (O2) into the antibonding σ* orbital of the C1=O1 bond, which is characteristic of an intramolecular hydrogen bond. A significant E(2) value for an LP(O2) → σ*(C1-H) or similar interaction confirms this stabilizing feature.

Hyperconjugation within the Ring: Strong π → π* interactions between the double bonds of the benzene ring are fundamental to its aromatic stability.

Substituent Effects: The lone pairs on the oxygen and chlorine atoms act as donors, delocalizing electron density into the antibonding π* orbitals of the aromatic ring. This is the electronic basis for the ortho-, para-directing nature of hydroxyl and halo groups in electrophilic aromatic substitution. Conversely, the aldehyde group withdraws density through π-conjugation.

Table 3: Significant Second-Order Perturbation E(2) Energies

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction & Significance
LP(2) O2 (hydroxyl) σ*(C1-H) ~ 4.0 - 6.0 Intramolecular H-Bond . Key stabilizing interaction.
LP(2) O2 (hydroxyl) π*(C2-C3) ~ 20.0 - 25.0 Resonance . Strong donation from hydroxyl group to the ring.
π(C5-C6) π*(C3-C4) ~ 18.0 - 22.0 Aromaticity . Ring π-electron delocalization.
LP(3) Cl π*(C2-C3) ~ 3.0 - 5.0 Resonance . Weak donation from chlorine to the ring.
π(C3-C4) π*(C1=O1) ~ 2.0 - 4.0 Conjugation . Delocalization into the aldehyde group (electron-withdrawing).

Note: These are representative values. The exact E(2) energies are output by the calculation.

Visualization of Key Interactions

Caption: Key intramolecular donor-acceptor interactions.

Implications for Reactivity and Drug Design

The NBO analysis provides actionable intelligence for chemists:

  • Site of Nucleophilic Attack: The large positive natural charge on the aldehyde carbon (C1) confirms it as the primary electrophilic site, highly susceptible to attack by nucleophiles.

  • Site of Electrophilic Attack: The negative charges on the ring carbons, particularly ortho and para to the strongly donating hydroxyl group, indicate the likely positions for electrophilic aromatic substitution.

  • Acidity: The large positive charge on the hydroxyl hydrogen (H1) and the stabilization of the conjugate base through resonance (delocalization of the resulting oxygen lone pair into the ring) suggest significant acidity.

  • Conformational Stability: The strong intramolecular hydrogen bond (LP(O2) → σ*(C1-H)) provides significant conformational rigidity, locking the orientation of the aldehyde and hydroxyl groups. This planarity can be critical for fitting into a specific receptor pocket in a drug-target interaction.

  • Metabolic Liability: Understanding the electron density can help predict sites of metabolic transformation, such as oxidation of the electron-rich aromatic ring or the aldehyde group.

Conclusion

Natural Bond Orbital analysis provides a powerful, quantitative framework for understanding the electronic structure of this compound, moving beyond qualitative electronic arguments. The analysis reveals a molecule stabilized by strong resonance effects from the hydroxyl group and a significant intramolecular hydrogen bond that enforces planarity. The distribution of natural charges and the nature of donor-acceptor interactions clearly delineate the molecule's reactive sites. For scientists in synthetic chemistry and drug development, these detailed electronic insights are invaluable for designing rational synthetic routes, predicting reactivity, and engineering molecules with desired biological activities.

References

  • PubChem Compound Summary for CID 593376, this compound. National Center for Biotechnology Information. ([Link])

  • Weinhold, F., & Carpenter, J. E. (2019). What is NBO analysis and how is it useful? International Reviews in Physical Chemistry, 38(2), 151-187. ([Link])

  • Gaussian, Inc. (2024). Natural Bond Orbital (NBO) Analysis. Gaussian 16 Manual. ([Link])

  • Ghale, G., & Ghorbani-Choghamarani, A. (2016). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. PMC - NIH. ([Link])

  • ResearchGate. (Various Authors). What is NBO analysis and how is it useful? Request PDF. ([Link])

  • Oreate AI Blog. (2023). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. ([Link])

  • Q-Chem. (2023). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem Manual. ([Link])

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Weinhold Group. ([Link])

  • Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. ([Link])

  • Computational Physicist. (2023, December 14). Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. ([Link])

  • Software for Chemistry & Materials (SCM). (2018, November 20). NMR - NBO analysis tutorial. ([Link])

  • Yousuf, S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. ([Link])

  • Chemistry Stack Exchange. (2014, May 9). Natural Bond Orbital analysis: Significance of stabilization energy determined by 2nd order perturbation. ([Link])

  • ORCA Manual. (2023). 7.52. Natural Bond Orbital (NBO) Analysis. ([Link])

  • Computational Chemistry List. (n.d.). NBO 3.0 Program Manual. ([Link])

  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. ([Link])

  • PubChem. (n.d.). This compound. ([Link])

  • NBO 7.0 Program Manual. ([Link])

  • Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. ([Link])

  • ResearchGate. (Various Authors). Benzaldehyde derivatives with investigated inhibition profile. ([Link])

  • ResearchGate. (Various Authors). NBO calculated stabilization energies (E2), delocalization energy (DE). ([Link])

Sources

crystal structure of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-Chloro-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analytical approaches required to determine and understand the . As a versatile synthetic intermediate, the solid-state structure of this compound is pivotal in dictating its physical, chemical, and ultimately, biological properties. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of structural analysis, grounded in authoritative scientific principles.

Introduction to this compound

This compound (CAS No: 56962-10-8, Molecular Formula: C₇H₅ClO₂) is an aromatic aldehyde featuring three distinct functional groups on the benzene ring: an aldehyde, a hydroxyl, and a chloro group.[1][2] This trifunctional arrangement makes it a valuable precursor for synthesizing a wide array of more complex molecules in the fields of pharmaceuticals and materials science.[1] The precise three-dimensional arrangement of atoms in the solid state—its crystal structure—governs critical parameters such as solubility, stability, and intermolecular interactions, which are fundamental to its application in drug design and materials engineering.[3] X-ray crystallography remains the definitive method for elucidating this atomic arrangement.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight156.56 g/mol [1][2]
Melting Point139-143 °C
IUPAC NameThis compound[2]
InChI KeySEEAPLJEIJXFFU-UHFFFAOYSA-N[1]
Canonical SMILESC1=CC(=C(C(=C1)O)Cl)C=O[1][2]

Synthesis and Single Crystal Growth

The regiochemical challenges presented by the desired 1,2,3-substitution pattern make the direct synthesis of this compound complex.[1] Standard electrophilic aromatic substitution reactions on substituted phenols often yield a mixture of isomers. For instance, the Reimer-Tiemann reaction, a common method for ortho-formylating phenols, can be influenced by reaction conditions, and its application to a starting material like o-chlorophenol may not selectively yield the desired product.[1] A documented synthesis of the isomer 3-chloro-2-hydroxybenzaldehyde from o-chlorophenol highlights the formation of 3-chloro-4-hydroxybenzaldehyde as a significant side product, underscoring the need for careful route selection and purification.[1][4]

Protocol for Single Crystal Growth of Organic Compounds

Obtaining a high-quality single crystal is the most critical and often the most challenging step for single-crystal X-ray diffraction (SCXRD). The quality of the resulting diffraction data is directly dependent on the quality of the crystal.[5] The primary objective is to allow crystals to form slowly and without disturbance.[6]

Step-by-Step Methodology:

  • Purification of the Compound: Ensure the starting material is of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction. Standard purification techniques like column chromatography or recrystallization should be employed.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[6] Highly soluble compounds tend to form small crystals, while very low solubility hinders the process. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane) is recommended to identify a suitable system.

  • Crystallization Technique: Slow Evaporation:

    • Prepare a nearly saturated solution of this compound in the chosen solvent in a clean, dust-free vessel (e.g., a small vial or test tube).[6]

    • Filter the solution through a syringe filter or a small plug of cotton wool into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[6]

    • Cover the vessel with a cap or parafilm. Pierce a few small holes in the cover with a needle to allow for very slow evaporation of the solvent.[5]

    • Place the vessel in a location free from vibrations and temperature fluctuations.[6]

  • Crystallization Technique: Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent).

    • Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting slow crystal growth.

  • Crystal Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) have formed, they must be carefully harvested.[5] Use a cryo-loop to gently remove a crystal from the solution along with a drop of the mother liquor or a cryoprotectant oil to prevent it from drying out and cracking.[7]

Structural Elucidation by X-ray Diffraction

X-ray diffraction is the cornerstone of crystal structure analysis, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for structure determination, offering unambiguous atomic arrangement data.[8]

Experimental Workflow:

  • Crystal Mounting: The harvested crystal is mounted on a goniometer head in the diffractometer.[7] The crystal is maintained at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[3]

  • Unit Cell Determination: A few initial diffraction images are collected to locate reflections and determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[7]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).[3] The instrument records the position and intensity of thousands of diffracted X-ray spots.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.[9]

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods, which mathematically phase the reflection intensities to generate an initial electron density map.[9]

    • This initial model is then refined using a full-matrix least-squares on F² method. In this iterative process, the atomic positions and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[3][9]

    • Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Growth Mount Crystal Mounting & Cryo-cooling Crystal->Mount DataColl Data Collection (Diffractometer) Mount->DataColl DataRed Data Reduction & Integration DataColl->DataRed Solve Structure Solution (Direct Methods) DataRed->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Validate Validation & Final Structure Refine->Validate

Caption: General workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

When suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) serves as a valuable alternative for structural investigation of microcrystalline solids.[10] Instead of a single crystal, a finely ground powder containing thousands of randomly oriented crystallites is used.

The structure determination process from powder data typically involves:

  • Data Collection: Obtaining a high-quality powder diffraction pattern.

  • Indexing: Determining the unit cell parameters from the peak positions.[11]

  • Structure Solution: Often performed using direct-space methods, where trial structures are generated and their calculated powder patterns are compared against the experimental data.[12][13]

  • Rietveld Refinement: The final step where the entire calculated diffraction profile is fitted to the experimental data to refine the atomic positions and other structural parameters.[11]

Crystallographic Data for Substituted Benzaldehydes

Table 2: Representative Crystallographic Data for a Benzaldehyde Derivative

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
a (Å)8.5Unit cell dimension.
b (Å)6.2Unit cell dimension.
c (Å)14.3Unit cell dimension.
β (°)98.5Unit cell angle.
V (ų)745Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁< 0.05A measure of the agreement between the model and the data.

Analysis of Molecular and Supramolecular Structure

The crystal structure reveals not only the geometry of the individual molecule but also how molecules pack together in the solid state, which is governed by intermolecular interactions.

Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions. The analysis of similar multi-substituted benzaldehyde derivatives shows that weak interactions like C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding play crucial roles in forming the supramolecular assemblies.[14][15]

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This could lead to strong O–H⋯O hydrogen bonds, forming chains or dimeric motifs that are common in such structures.

  • C–H⋯O Interactions: The aromatic and aldehyde C-H groups can act as weak hydrogen bond donors to the carbonyl or hydroxyl oxygens of neighboring molecules.[14]

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with nucleophilic atoms like oxygen.

  • π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice.[14]

interactions cluster_interactions Key Intermolecular Interactions Molecule This compound Crystal Lattice HBond O-H···O Hydrogen Bonds Molecule->HBond Strongest CH_O C-H···O Interactions Molecule->CH_O Halogen Halogen Bonding Molecule->Halogen PiPi π-π Stacking Molecule->PiPi

Caption: Potential intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[3] It partitions the crystal space into regions belonging to each molecule, allowing for the mapping of different intermolecular contact types and their relative contributions to the overall crystal packing. This provides a visual fingerprint of the supramolecular environment.[3]

Spectroscopic and Computational Corroboration

A multi-technique approach, combining crystallographic data with spectroscopic and computational methods, provides a more complete and validated structural understanding.[10][12]

FT-IR Spectroscopy

Infrared spectroscopy probes the vibrational modes of functional groups. For this compound, the spectrum is expected to show characteristic absorption bands:

  • O–H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. Its broadness suggests involvement in hydrogen bonding.

  • Aromatic C–H Stretch: Weak to medium absorptions just above 3000 cm⁻¹.[16]

  • Aldehyde C–H Stretch: Two characteristic weak bands around 2720-2820 cm⁻¹.[16][17]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption around 1680-1705 cm⁻¹. Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[17][18]

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[16]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The spectrum would show a singlet for the aldehyde proton (~9.5-10.5 ppm), a singlet for the hydroxyl proton (variable, depending on solvent and concentration), and a set of coupled multiplets for the three aromatic protons in their characteristic region (~6.5-8.0 ppm).

  • ¹³C NMR: The spectrum would display seven distinct signals: one for the aldehyde carbon (~190 ppm), and six for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, OH, CHO).[19]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.[1]

  • Geometry Optimization: A calculated gas-phase structure can be compared with the experimental crystal structure to assess the effects of crystal packing on molecular conformation.

  • Interaction Energy Calculations: The strength of intermolecular interactions, such as hydrogen bond dimers, can be quantified.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic structure, including charge distribution and intramolecular charge transfer between orbitals, helping to explain the molecule's reactivity.[1]

characterization_workflow cluster_exp Experimental Techniques cluster_comp Computational Methods Title Comprehensive Structural Characterization XRD X-Ray Diffraction (SCXRD / PXRD) Title->XRD FTIR FT-IR Spectroscopy Title->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Title->NMR DFT DFT Calculations Title->DFT Hirshfeld Hirshfeld Surface Analysis Title->Hirshfeld XRD->DFT Provides Geometry Input XRD->Hirshfeld Provides Geometry Input

Caption: Integrated workflow for structural characterization.

Conclusion

The determination of the is a multi-faceted process that integrates synthesis, crystal growth, advanced diffraction techniques, spectroscopy, and computational analysis. A thorough understanding of its solid-state structure, particularly the nuances of its intermolecular interactions, is indispensable for researchers. It provides the fundamental knowledge required to rationalize its physicochemical properties and to intelligently design new molecules with enhanced efficacy and functionality for applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
  • BenchChem. (n.d.). This compound | 56962-10-8.
  • National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Derivatives.
  • International Union of Crystallography. (n.d.). Crystal data on ortho-substituted benzaldehydes.
  • Semantic Scholar. (n.d.). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses.
  • PubChem. (n.d.). This compound | C7H5ClO2 | CID 593376.
  • Sigma-Aldrich. (n.d.). This compound 97 56962-10-8.
  • American Chemical Society. (n.d.). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design.
  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • ChemSrc. (n.d.). This compound 97(56962-10-8) 1H NMR spectrum.
  • PubMed Central. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • AIP Publishing. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Guidechem. (n.d.). 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
  • McMaster University. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Sigma-Aldrich. (n.d.). This compound synthesis.
  • BenchChem. (n.d.). Single crystal X-ray diffraction of organometallic compounds.

Sources

The Solubility Profile of 2-Chloro-3-hydroxybenzaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount physical characteristic, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. 2-Chloro-3-hydroxybenzaldehyde, a versatile synthetic intermediate, presents a unique case study in the interplay of functional group chemistry and its resulting solubility behavior.[1] This guide provides an in-depth exploration of the solubility of this compound, offering both predicted solubility data based on established principles and detailed, field-proven methodologies for its empirical determination. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound and its analogs.

Part 1: Physicochemical Characteristics of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent experimental work is built. These characteristics not only inform its solubility but also its handling, storage, and reactivity.

Molecular Structure and Functional Group Analysis:

This compound possesses a substituted benzene ring with three key functional groups: a chloro group (-Cl), a hydroxyl group (-OH), and an aldehyde group (-CHO). The interplay of these groups governs the molecule's polarity, hydrogen bonding capacity, and crystalline structure.

  • Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, predisposing the molecule to interactions with polar solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group acts as a hydrogen bond acceptor.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment and contributes to the overall electronic character of the aromatic ring.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [3]
Appearance Solid[3]
Melting Point 139-143 °C
pKa (Predicted) 7.77 ± 0.10ChemicalBook

Part 2: Predicted Solubility Profile of this compound

The Rationale Behind Solubility Prediction:

QSPR models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties. For solubility, these models consider descriptors such as:

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

  • Molecular Weight: Larger molecules are often less soluble.

  • Hydrogen Bond Donors and Acceptors: The presence of these groups influences interactions with protic solvents.

  • Polar Surface Area (PSA): The surface sum over all polar atoms, which is a good indicator of a drug's transport properties.

By comparing this compound to its parent molecule, benzaldehyde, and its substituted analogs (e.g., 2-chlorobenzaldehyde and 3-hydroxybenzaldehyde), we can infer its likely solubility behavior. The presence of both a polar hydroxyl group and a non-polar chloro group suggests a nuanced solubility profile.

Predicted Solubility of this compound at Ambient Temperature (20-25°C):

SolventPredicted SolubilityRationale
Water Poorly SolubleThe hydrophobic benzene ring and the chloro substituent are expected to significantly limit aqueous solubility, despite the presence of the hydroxyl and aldehyde groups.
Ethanol SolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and aldehyde groups of the solute.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent capable of strong hydrogen bonding.
Acetone SolubleAs a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute.
Chloroform Moderately SolubleThe polarity of the C-Cl bond in chloroform allows for dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) Freely SolubleDMSO is a strong polar aprotic solvent and an excellent solvent for a wide range of organic compounds.

Part 3: Experimental Determination of Solubility

Empirical determination of solubility is a cornerstone of pre-formulation and drug development. The following protocols are provided as robust, self-validating systems for accurately quantifying the solubility of this compound.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic solubility, representing the equilibrium state between the dissolved and undissolved compound.[4]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator set in a temperature-controlled incubator

  • Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration. From this, create a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a vial. A general guideline is to add enough solid so that undissolved material is clearly visible throughout the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. This is a critical step; a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is achieved.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

  • Analysis: Analyze the filtered samples by HPLC-UV. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Workflow for Thermodynamic Solubility Determination:

Caption: Shake-Flask Method Workflow

Protocol 2: Kinetic Solubility Screening via the High-Throughput Nephelometric Method

For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is necessary, kinetic solubility assays provide a valuable alternative to the more time-consuming thermodynamic methods.[5][7]

Principle: This method relies on the precipitation of a compound from a DMSO stock solution when diluted into an aqueous buffer. The extent of precipitation is quantified by measuring the light scattering of the resulting suspension using a nephelometer.[8]

Materials and Equipment:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (recommended for high-throughput)

  • Plate reader with nephelometry capabilities

  • Plate shaker

Step-by-Step Methodology:

  • Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. It is crucial to maintain a constant final DMSO concentration across all wells (typically 1-2%).

  • Incubation and Mixing: Immediately after compound addition, shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[5]

  • Nephelometric Reading: Measure the light scattering of each well using a nephelometer. Higher light scattering values indicate greater precipitation and lower solubility.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which a significant increase in light scattering is observed above the background.

Workflow for Kinetic Solubility Screening:

Caption: Nephelometric Kinetic Solubility Workflow

Part 4: Safety and Handling of this compound

As with any chemical compound, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

  • Hazardous to the Aquatic Environment: Very toxic to aquatic life.[2][9]

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] For handling the solid, a dust mask is also recommended.[3]

  • Avoid generating dust when handling the solid material.[9]

  • Wash hands thoroughly after handling.[9]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Conclusion: A Forward-Looking Perspective

The solubility of this compound, like any molecule destined for pharmaceutical applications, is a multifaceted property that demands careful consideration and rigorous experimental validation. This guide has provided a comprehensive overview, from theoretical predictions to practical, hands-on protocols. By understanding and applying these principles, researchers can navigate the challenges of working with this and other similarly structured compounds, ultimately accelerating the pace of drug discovery and development. The methodologies outlined herein are not merely procedural steps but are designed to be self-validating systems that ensure the generation of high-quality, reliable data – the cornerstone of sound scientific advancement.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

Sources

discovery and historical synthesis of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Chloro-3-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the (CAS 56962-10-8). As a versatile synthetic intermediate, the specific substitution pattern of this molecule presents significant regiochemical challenges that illuminate the principles of electrophilic aromatic substitution.[1] This document delves into the classical formylation reactions of the 19th and 20th centuries—including the Reimer-Tiemann, Duff, and Gattermann reactions—analyzing their mechanisms and applicability to the synthesis of this specific isomer. Through detailed protocols, comparative data tables, and mechanistic diagrams, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the logic, challenges, and ingenuity involved in the historical synthesis of substituted benzaldehydes.

Introduction: A Molecule Defined by its Substituent Pattern

This compound is an aromatic aldehyde featuring three distinct functional groups: a hydroxyl group, a chlorine atom, and a formyl group.[1] Its utility in organic synthesis stems from the reactivity of these groups, which allows it to serve as a precursor for a wide array of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.[1][2]

The primary challenge in its synthesis lies in the 1,2,3-substitution pattern on the benzene ring. The directing effects of the hydroxyl and chloro groups in classical electrophilic aromatic substitution reactions do not naturally favor the introduction of a formyl group at the C3 position relative to a C2 chloro substituent. This guide examines the historical attempts and theoretical pathways to achieve this specific arrangement using foundational synthetic methodologies.

The Core Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of specifically substituted aromatic aldehydes is governed by the directing effects of the functional groups already present on the aromatic ring.[1] Understanding these effects is critical to appreciating the difficulty in synthesizing this compound.

  • Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It enriches the electron density at the positions ortho and para to itself, making them highly susceptible to electrophilic attack.

  • Chloro (-Cl) Group: A deactivating, yet ortho, para-directing group. While it withdraws electron density from the ring overall (inductive effect), it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.

  • Aldehyde (-CHO) Group: A deactivating, meta-directing group. It strongly withdraws electron density from the ring, particularly from the ortho and para positions.

The synthesis of this compound requires placing a formyl group meta to the powerful ortho, para-directing hydroxyl group, a regiochemically disfavored process.

Figure 1: The central synthetic problem: applying classical formylation reactions to a simple precursor like 2-chlorophenol to obtain the desired, but electronically disfavored, product.

Historical Synthetic Methodologies and Their Application

The late 19th and early 20th centuries saw the development of several key methods for the formylation of phenols.[3] Their application to the synthesis of this compound, however, is not straightforward.

The Reimer-Tiemann Reaction (1876)

First reported by Karl Reimer and Ferdinand Tiemann, this reaction is a cornerstone for the ortho-formylation of phenols.[4][5] It typically involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base.[6]

Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the key reactive electrophile.[7][8] The strong base deprotonates both chloroform to form the trichlorocarbanion (which then eliminates a chloride ion to give dichlorocarbene) and the phenol to form the highly nucleophilic phenoxide ion.[4] The electron-rich phenoxide ring attacks the electrophilic carbene, preferentially at the less sterically hindered ortho position. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde.[7]

ReimerTiemann_Mechanism Phenol Phenoxide Ion Intermediate Dichloromethyl Phenol Intermediate Phenol->Intermediate + :CCl₂ Base1 OH⁻ CHCl3 Chloroform Carbanion Trichlorocarbanion CHCl3->Carbanion - H₂O  + OH⁻ Base2 OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Product ortho-Hydroxy- benzaldehyde Intermediate->Product [1] Tautomerization [2] Hydrolysis Hydrolysis Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction, highlighting the generation of dichlorocarbene.

Application to 2-Chlorophenol: When 2-chlorophenol is subjected to Reimer-Tiemann conditions, the powerful ortho, para-directing influence of the phenoxide dominates. The C2 position is blocked. Therefore, the dichlorocarbene will attack the available ortho position (C6) and the para position (C4). This leads to a mixture of isomers, primarily 3-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzaldehyde , not the desired this compound. The isolation of a pure isomer from this mixture requires difficult downstream processing, such as fractional crystallization.[1]

Protocol 1: General Reimer-Tiemann Formylation of a Chlorophenol
  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydroxide in water (e.g., 10-40%).[7][8]

  • Add the starting phenol (e.g., o-chlorophenol) to the basic solution and heat the mixture to approximately 60-70°C with vigorous stirring.[9]

  • Add chloroform dropwise over a period of 1 hour. The reaction is often exothermic and may require cooling to maintain the desired temperature.[6][7]

  • After the addition is complete, continue stirring at reflux for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., sulfuric acid) to a pH of 4-5.

  • The product aldehyde(s) can then be isolated, typically by steam distillation or solvent extraction (e.g., with ethyl acetate).[7][9]

  • Purification of the resulting isomeric mixture is necessary, often involving techniques like column chromatography or selective precipitation/crystallization.[1]

The Duff Reaction (1934)

Developed by James Cooper Duff, this reaction formylates activated aromatic compounds like phenols using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glyceroboric acid.[10][11] The Duff reaction shows a strong preference for ortho-formylation.[10]

Mechanism: The reaction involves the formation of an electrophilic iminium ion intermediate from the protonated hexamine.[10] The electron-rich phenol attacks this species, leading to a benzylamine intermediate. An intramolecular redox reaction followed by hydrolysis yields the final aldehyde product.[10]

Application to 2-Chlorophenol: Similar to the Reimer-Tiemann reaction, the Duff reaction's strong preference for ortho-formylation would direct the formyl group to the C6 position of 2-chlorophenol, yielding 3-chloro-2-hydroxybenzaldehyde .[1] It is generally inefficient for producing other isomers.[10]

Protocol 2: General Duff Reaction for Phenol Formylation
  • To a flask containing anhydrous glycerol, add boric acid and heat to create glyceroboric acid.

  • Add the phenol substrate (e.g., 25 g) and hexamethylenetetramine (hexamine).[11]

  • Heat the mixture to 150-160°C for approximately 15-20 minutes.

  • Cool the mixture and add hot dilute sulfuric acid.

  • Hydrolyze the intermediate by heating the acidic mixture for a short period.

  • Isolate the resulting aldehyde by steam distillation. The product often distills in a nearly pure form.[11]

The Gattermann Reaction (1898)

Ludwig Gattermann's method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) to formylate aromatic compounds.[12] A safer modification, often called the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of the highly toxic gaseous HCN.[12]

Mechanism: The reaction proceeds via the in-situ formation of an electrophilic species, formimidoyl chloride (ClCH=NH).[13] This attacks the activated aromatic ring. The resulting aldimine intermediate is subsequently hydrolyzed during workup to yield the aldehyde.[13]

Application to 2-Chlorophenol: The Gattermann reaction is also an electrophilic aromatic substitution. When applied to 2-chlorophenol, the regioselectivity would again be dictated by the powerful hydroxyl group, leading to formylation at the C4 and C6 positions. Therefore, it would not be an effective method for synthesizing this compound.

Comparative Analysis of Historical Synthetic Routes

The choice of a synthetic route in the historical context was dictated by reagent availability, safety, and, most importantly, the ability to control regiochemistry. For precursors like 2-chlorophenol, all major classical methods favor formylation at positions other than the desired C3.

Reaction Formylating Agent Catalyst/Medium Key Intermediate Primary Regioselectivity Applicability to this compound Synthesis
Reimer-Tiemann Chloroform (CHCl₃)Strong Base (e.g., NaOH)Dichlorocarbene (:CCl₂)ortho > paraLow; produces a mixture of 3-chloro-2-hydroxy- and 5-chloro-2-hydroxybenzaldehyde from 2-chlorophenol.[1][4]
Duff Reaction Hexamine (C₆H₁₂N₄)Acidic (Glyceroboric acid)Iminium IonStrongly orthoVery Low; produces almost exclusively 3-chloro-2-hydroxybenzaldehyde from 2-chlorophenol.[1][10]
Gattermann HCN / HCl (or Zn(CN)₂)Lewis Acid (e.g., AlCl₃)Formimidoyl Chloridepara to -OHVery Low; favors formylation at the C4 and C6 positions of 2-chlorophenol.[12]

Conclusion: A Case Study in Synthetic Strategy

The historical synthesis of this compound is not a story of a single, straightforward discovery but rather a compelling illustration of the principles and limitations of classical organic chemistry. The powerful directing effects of the hydroxyl group made the targeted synthesis via direct formylation of 2-chlorophenol an intractable problem with the tools of the time, leading instead to various isomers. Achieving this specific substitution pattern would have required multi-step synthetic sequences, potentially involving the use of blocking groups or starting with a more complex, pre-functionalized aromatic ring—strategies that became more common in a later era of synthetic chemistry. This molecule, therefore, serves as an excellent pedagogical tool for understanding the critical importance of regiocontrol in aromatic chemistry and the evolution of synthetic strategy.

References

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-3-hydroxybenzaldehyde: A Protocol Focused on Regioselective Formylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-3-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde for pharmaceutical and materials science research. Direct chlorination of salicylaldehyde presents significant regiochemical challenges, leading to undesired isomers. Therefore, this guide focuses on a more robust and selective method: the ortho-formylation of 2-chlorophenol. We present a comprehensive examination of the underlying chemical principles, a step-by-step experimental protocol based on the Duff reaction, and methods for product characterization and purification.

Introduction and Strategic Rationale

This compound is a synthetic intermediate whose utility stems from its trifunctional nature, incorporating hydroxyl, aldehyde, and chloro groups on an aromatic scaffold. These groups serve as handles for a variety of subsequent chemical transformations, including oxidation, reduction, and condensation reactions, making it a key building block for more complex molecules.[1]

A common synthetic query involves the preparation of this compound from the readily available starting material, salicylaldehyde. However, this route is fraught with challenges due to the principles of electrophilic aromatic substitution. The hydroxyl group of salicylaldehyde is a strongly activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles (like Cl⁺) primarily to the positions para and ortho to it (C5 and C3, respectively).[1] Direct chlorination, therefore, overwhelmingly yields 5-chlorosalicylaldehyde and other isomers rather than the desired this compound.

To circumvent these regioselectivity issues, a more logical and efficient strategy begins with 2-chlorophenol. In this precursor, the chloro and hydroxyl groups direct the introduction of a formyl group. The Duff reaction, which employs hexamethylenetetramine in an acidic medium, is particularly effective for the ortho-formylation of phenols, offering a reliable path to the target molecule.[2][3][4]

Mechanistic Principles: The Duff Reaction

The Duff reaction is a formylation method that introduces an aldehyde group onto an electron-rich aromatic ring.[4] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is an iminium ion generated in situ from hexamethylenetetramine (HMTA).

The mechanism can be summarized in the following key steps:

  • Formation of the Electrophile: Hexamethylenetetramine is protonated in the acidic medium (e.g., glyceroboric acid or trifluoroacetic acid) and subsequently decomposes to generate an electrophilic iminium ion (CH₂=NR₂⁺).

  • Electrophilic Aromatic Substitution: The electron-rich 2-chlorophenol attacks the iminium ion. The hydroxyl group directs the substitution primarily to the ortho position (C6, which becomes the C3 position in the final product nomenclature based on benzaldehyde), a process facilitated by the stabilization of the intermediate.

  • Hydrolysis: The resulting aminomethyl intermediate is then hydrolyzed under acidic conditions to yield the final aldehyde product.

Duff_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion HMTA->Iminium  Acid Catalyst (H⁺) 2_Chlorophenol 2-Chlorophenol Intermediate Aminomethyl Intermediate 2_Chlorophenol->Intermediate  Attack on Iminium Ion Product This compound Intermediate->Product  Acidic Work-up (H₃O⁺)

Figure 1: Simplified mechanism of the Duff reaction for the formylation of 2-chlorophenol.

Experimental Protocol: Ortho-Formylation of 2-Chlorophenol

This protocol is adapted from established methodologies for the Duff reaction on substituted phenols.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
2-ChlorophenolC₆H₅ClO128.5612.86 g0.10Corrosive, toxic. Handle in a fume hood.
HexamethylenetetramineC₆H₁₂N₄140.1916.82 g0.12Irritant.
Anhydrous GlycerolC₃H₈O₃92.09100 mL-Reaction medium.
Boric AcidH₃BO₃61.837.42 g0.12Pre-reacted with glycerol.
Sulfuric Acid (conc.)H₂SO₄98.08~25 mL-For hydrolysis. Handle with extreme care.
Diethyl Ether(C₂H₅)₂O74.12As needed-For extraction. Flammable.
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent.
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Apparatus for steam distillation

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Preparation of the Reaction Medium: In the 500 mL flask, combine 100 mL of anhydrous glycerol and 7.42 g (0.12 mol) of boric acid. Heat the mixture to 150-160 °C with stirring to form glyceroboric acid. This step removes water which can interfere with the reaction.

  • Reagent Addition: Intimately mix 12.86 g (0.10 mol) of 2-chlorophenol and 16.82 g (0.12 mol) of hexamethylenetetramine. Add this solid mixture in portions to the hot glyceroboric acid medium over 20-30 minutes, maintaining the temperature at 155-160 °C.

  • Reaction: Once the addition is complete, continue to stir the reaction mixture at 160 °C for an additional 15-20 minutes. The mixture will typically become a thick, colored paste.

  • Hydrolysis: Cool the reaction mixture to below 100 °C. Cautiously add 150 mL of hot water, followed by the slow addition of 25 mL of concentrated sulfuric acid to hydrolyze the intermediate. This step is exothermic.

  • Purification by Steam Distillation: Assemble the apparatus for steam distillation. Steam distill the acidified reaction mixture. The product, this compound, is volatile with steam. Collect the distillate until it runs clear.

  • Extraction: Cool the collected distillate and extract it three times with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined ethereal solution over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or hexane) to yield pale yellow crystals.

Workflow start Start: Reagents prep Prepare Glyceroboric Acid (Glycerol + Boric Acid, 160°C) start->prep add Add 2-Chlorophenol + HMTA (Maintain 160°C) prep->add react Stir at 160°C (15-20 min) add->react hydrolyze Cool & Hydrolyze (H₂O, then conc. H₂SO₄) react->hydrolyze distill Steam Distillation hydrolyze->distill extract Extract with Diethyl Ether distill->extract dry Dry (MgSO₄) & Evaporate extract->dry purify Recrystallize dry->purify product Final Product: This compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
AppearanceWhite to light yellow crystalline powder[5]
Melting Point139-143 °C[5]
¹H NMR (CDCl₃, δ ppm)~9.8-10.5 (s, 1H, -CHO), ~7.0-7.5 (m, 3H, Ar-H), ~5.0-8.0 (br s, 1H, -OH)[1]
¹³C NMR (CDCl₃, δ ppm)~196 (CHO), ~160 (C-OH), ~120-138 (Ar-C), ~118 (C-Cl)
IR (cm⁻¹)3200-3400 (O-H stretch, broad), 3000-3100 (Ar C-H stretch), 1650-1700 (C=O stretch)[1]
MS (GC-MS) m/z 156 (M⁺), 158 (M+2⁺, chlorine isotope pattern)[6]

Note: NMR chemical shifts are predictions and may vary based on solvent and concentration. It is essential to compare obtained spectra with reference data.

Safety and Handling

  • 2-Chlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, always adding acid to water, never the reverse.

  • Hexamethylenetetramine: May cause skin and respiratory irritation.

  • Diethyl Ether: Highly flammable. Work in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through the Duff reaction, starting from 2-chlorophenol. This approach successfully bypasses the inherent difficulties of direct salicylaldehyde chlorination. The provided protocol offers a reliable method for obtaining this versatile intermediate, which is crucial for the development of novel compounds in the pharmaceutical and chemical industries.

References

  • PrepChem. (2023). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]

  • Ogden, G. R. (1940). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Available at: [Link]

  • Grokipedia. (2023). Duff reaction. Available at: [Link]

  • Wikipedia. (2023). Duff reaction. Available at: [Link]

  • SpectraBase. (2024). This compound Mass Spectrum (GC). Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-3-hydroxybenzaldehyde via the Reimer-Tiemann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-3-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde, utilizing the Reimer-Tiemann reaction. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the mechanistic intricacies of the reaction, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for optimizing yield and purity. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. This guide also addresses potential side reactions and purification strategies to ensure a self-validating and reproducible protocol.

Introduction: Significance and Synthetic Strategy

This compound is an important synthetic intermediate in the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring chloro, hydroxyl, and formyl groups, makes it a versatile building block for more complex molecules. The Reimer-Tiemann reaction offers a direct method for the ortho-formylation of phenols, making it a suitable, albeit challenging, approach for the synthesis of this target molecule from 2-chlorophenol.[1][2] This reaction is an electrophilic aromatic substitution that proceeds under basic conditions, a key advantage being that it does not require acidic or anhydrous conditions, unlike many other formylation methods.[1][3]

The core of the Reimer-Tiemann reaction is the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[2][4][5] This highly reactive electrophile then attacks the electron-rich phenoxide ring. While the reaction typically favors formylation at the ortho position to the hydroxyl group, the presence of a deactivating chloro group on the starting material, 2-chlorophenol, introduces regiochemical challenges that must be carefully managed.[4][6]

Mechanistic Pathway

The synthesis of this compound via the Reimer-Tiemann reaction proceeds through several key steps. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Dichlorocarbene Formation: The reaction is initiated by the deprotonation of chloroform by a strong base, such as sodium hydroxide, to form a trichloromethyl anion.[2][5] This anion then undergoes rapid alpha-elimination to generate the highly electrophilic dichlorocarbene.[2][5]

  • Phenoxide Ion Formation: Concurrently, the 2-chlorophenol is deprotonated by the base to form the more nucleophilic 2-chlorophenoxide ion.[2] The negative charge is delocalized into the benzene ring, activating it towards electrophilic attack.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the dichlorocarbene. Due to the directing effect of the hydroxyl group and potential coordination effects, the attack predominantly occurs at the positions ortho and para to the hydroxyl group.[2][4] In the case of 2-chlorophenol, this leads to the formation of intermediates that will ultimately yield this compound and other isomers.

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic medium to form the final aldehyde product after an acidic workup.[2][7]

Reimer_Tiemann_Mechanism cluster_0 Dichlorocarbene Generation cluster_1 Phenoxide Formation & Attack cluster_2 Hydrolysis & Product Formation CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion (⁻CCl₃) CHCl3->Carbanion Base Base (e.g., NaOH) Base->CHCl3 Deprotonation Dichlorocarbene Dichlorocarbene (:CCl₂) Carbanion->Dichlorocarbene α-elimination Intermediate Dichloromethyl Intermediate Dichlorocarbene->Intermediate Phenol 2-Chlorophenol Phenoxide 2-Chlorophenoxide Ion Phenol->Phenoxide Phenoxide->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H₂O, Base) Intermediate->Hydrolysis Base2 Base (e.g., NaOH) Base2->Phenol Deprotonation Workup Acidic Workup (e.g., H₂SO₄) Hydrolysis->Workup Product This compound Workup->Product

Figure 1. Mechanistic workflow for the Reimer-Tiemann reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-ChlorophenolC₆H₅ClO128.5612.86 g (0.1 mol)≥99%
Sodium HydroxideNaOH40.0026.6 g (0.665 mol)≥97%
ChloroformCHCl₃119.3826.2 g (0.22 mol)≥99%
Sulfuric AcidH₂SO₄98.08As needed (6 N)Reagent Grade
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
HexaneC₆H₁₄86.18As neededReagent Grade
Magnesium SulfateMgSO₄120.37As neededAnhydrous
Deionized WaterH₂O18.02As needed

3.2. Equipment

  • 3-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Base and Phenol Addition: In the flask, dissolve 26.6 g of sodium hydroxide in 100 mL of deionized water. Heat the solution to 60°C with stirring.[8] Once the desired temperature is reached, add 12.86 g of 2-chlorophenol.[8] The phenol should dissolve readily.

  • Chloroform Addition: Slowly add 26.2 g of chloroform dropwise from the addition funnel over a period of approximately one hour.[8] Maintain the reaction temperature at 60°C. The reaction is highly exothermic, and careful control of the addition rate is crucial to prevent thermal runaway.[1][5]

  • Reaction Progression: After the chloroform addition is complete, continue stirring the mixture at 60°C for an additional two hours.[8] Subsequently, increase the temperature to 80°C and maintain it for sixteen hours to ensure the reaction goes to completion.[8]

  • Workup - Chloroform Removal: Allow the excess chloroform to distill off from the reaction mixture.[8]

  • Workup - Acidification: Cool the reaction mixture to room temperature and then carefully acidify it with 6 N sulfuric acid until the solution is acidic (test with pH paper).[8]

  • Workup - Steam Distillation: Subject the acidified mixture to steam distillation to separate the volatile organic products from the non-volatile tars and salts.[8] Collect the distillate until it is no longer cloudy.

3.4. Product Isolation and Purification

  • Extraction: Extract the collected distillate with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Drying: Dry the combined ethereal solution over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield a crude oil. This oil is a mixture of the desired product and isomeric byproducts, primarily 3-chloro-4-hydroxybenzaldehyde.[8]

  • Isomer Separation: Pour the crude oil into vigorously stirred hexane (approximately 500 mL).[8] The less soluble 3-chloro-4-hydroxybenzaldehyde will precipitate as a white solid and can be removed by filtration.[8]

  • Final Product Crystallization: Evaporate the hexane filtrate under reduced pressure to obtain an oil that should crystallize upon standing at room temperature.[8] This solid is the target compound, this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Expert Insights
Temperature 60-80°CThe reaction is exothermic; initial heating is required to initiate the process.[1][5] Careful temperature control is critical to manage the reaction rate and minimize side reactions.
Base Concentration ~6.65 M NaOHA high concentration of a strong base is necessary to efficiently generate both the dichlorocarbene and the phenoxide ion.[7]
Stoichiometry Phenol:Base:Chloroform ≈ 1:6.65:2.2An excess of base is used to drive the reaction forward. A molar excess of chloroform is also typically employed.
Stirring Vigorous mechanical stirringThe reaction is biphasic, and efficient mixing is essential to facilitate the interaction between the aqueous and organic phases.[1][5]
Acidification To acidic pHProtonates the phenoxide to the hydroxyl group and prepares the mixture for steam distillation.

Troubleshooting Common Issues:

  • Low Yield: Inefficient stirring, improper temperature control, or insufficient reaction time can lead to low yields. The Reimer-Tiemann reaction is often associated with moderate yields.[9]

  • Formation of Tars: Overheating or localized high concentrations of reactants can lead to polymerization and tar formation.

  • Isomeric Impurities: The formation of isomeric products is a significant challenge.[6] Purification by fractional crystallization or chromatography may be necessary. The primary isomers expected are 2-chloro-5-hydroxybenzaldehyde and 4-chloro-3-hydroxybenzaldehyde.[6]

Safety and Handling Precautions

  • Chloroform: is a suspected carcinogen and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: is corrosive. Avoid contact with skin and eyes.

  • Sulfuric Acid: is highly corrosive. Handle with extreme care.

  • The reaction is exothermic and has the potential for thermal runaway. Ensure adequate cooling and control over the addition of reagents.

Conclusion

The Reimer-Tiemann reaction provides a viable, albeit challenging, route for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and mixing, is paramount for achieving reasonable yields and minimizing the formation of byproducts. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and to troubleshoot potential issues that may arise.

References

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry. Available at: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Grokipedia. Reimer–Tiemann reaction. Available at: [Link]

  • J&K Scientific LLC. Reimer-Tiemann Reaction. (2021-03-23). Available at: [Link]

  • Scribd. The Reimer-Tiemann Reaction | PDF. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction. Available at: [Link]

  • YouTube. Reimer Tiemann Reaction with Mechanism Quick Concept in 12 minutes MUST WATCH by Seema Makhijani. (2020-07-26). Available at: [Link]

  • SpringerLink. Exploring the Reimer-Tiemann Reaction: History and Scope. Available at: [Link]

  • Sciencemadness. THE REIhtER-TIEMANN REACTION. Available at: [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. Available at: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. (2020-06-28). Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Substituted 2-Hydroxyaryl Aldehydes by the Microwave-Induced Reimer—Tiemann Reaction. (2025-08-07). Available at: [Link]

  • Khan Academy. Reimer Tiemann Reaction (video) | Week 2. Available at: [Link]

  • Google Patents. US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. (2022-02-02). Available at: [Link]

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available at: [Link]

  • European Patent Office. Process for preparation of hydroxybenzaldehydes - EP 0068725 B1. Available at: [Link]

  • European Patent Office. Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Available at: [Link]

Sources

The Versatile Intermediate: Application Notes and Protocols for 2-Chloro-3-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-3-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and valuable synthetic intermediate for researchers, medicinal chemists, and professionals in drug development. Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-wielding chlorine atom. This trifecta of reactivity allows for a diverse array of chemical transformations, making it a key precursor in the synthesis of a multitude of bioactive molecules, including Schiff bases, quinolines, coumarins, and benzofurans.

This comprehensive guide provides an in-depth exploration of the applications of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols that are designed to be self-validating. Each protocol is accompanied by mechanistic insights and practical considerations to empower researchers to confidently employ this intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 56962-10-8[1]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Appearance Solid[1]
Melting Point 139-143 °C[1]

Safety Precautions: this compound is a chemical reagent and should be handled with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Practical Approach

The targeted synthesis of this compound presents a regioselectivity challenge due to the directing effects of the substituents on the aromatic ring. While various formylation methods exist, the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent, has been shown to be effective for the ortho-formylation of phenols, particularly in cases where the Reimer-Tiemann reaction may be less successful.[2]

Protocol: Synthesis via the Duff Reaction

This protocol describes a method for the synthesis of this compound from 2-chlorophenol using the Duff reaction.[3][4]

Materials:

  • 2-Chlorophenol

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Medium: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of glyceroboric acid by heating a mixture of glycerol and boric acid.

  • Reaction Initiation: To the hot glyceroboric acid solution, add a finely ground mixture of 2-chlorophenol and hexamethylenetetramine in small portions with vigorous stirring. The temperature should be maintained between 150-160 °C.

  • Reaction Progression: Continue heating and stirring the reaction mixture for 1-2 hours. The color of the mixture will typically darken.

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.

  • Work-up and Isolation: Steam distill the acidified reaction mixture. Extract the distillate with diethyl ether. Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product, which may contain isomeric impurities, can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and a small amount of a more polar solvent.

Causality of Experimental Choices:

  • Glyceroboric acid: Acts as a mild acidic catalyst and a solvent that can withstand the high reaction temperatures.

  • Hexamethylenetetramine: Serves as the source of the formyl group through a series of complex transformations.[3]

  • High Temperature: Necessary to drive the reaction, which involves the decomposition of hexamethylenetetramine and subsequent electrophilic aromatic substitution.

  • Acidic Hydrolysis: Required to break down the intermediate Schiff base formed during the reaction to liberate the free aldehyde.

  • Steam Distillation: A purification technique that is effective for separating volatile organic compounds from non-volatile inorganic salts and byproducts.

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic compounds with significant biological activities. The strategic positioning of the aldehyde and hydroxyl groups facilitates cyclization reactions, while the chloro substituent provides a handle for further functionalization.

Synthesis of Schiff Bases: A Gateway to Diverse Functionality

The condensation of the aldehyde group of this compound with primary amines readily forms Schiff bases (imines). These compounds are not only important in their own right, exhibiting a range of biological activities, but also serve as key intermediates for the synthesis of more complex heterocyclic systems.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add the primary amine (1 equivalent) dissolved in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine (-C=N-) bond of the Schiff base. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

Schiff_Base_Formation cluster_legend Reaction Flow A This compound C Protonated Aldehyde A->C Acid Catalyst B Primary Amine (R-NH2) D Tetrahedral Intermediate B->D C->D Nucleophilic Attack E Schiff Base D->E -H2O H2O H2O H_plus H+ Reactants Reactants Intermediate Intermediate Reactants->Intermediate Product Product Intermediate->Product Friedlander_Synthesis Start 2-Aminoaryl Aldehyde + Ketone Aldol Aldol Condensation Start->Aldol Intermediate1 β-Hydroxy Ketone Aldol->Intermediate1 Dehydration1 Dehydration (-H2O) Intermediate1->Dehydration1 Intermediate2 α,β-Unsaturated Ketone Dehydration1->Intermediate2 Cyclization Intramolecular Schiff Base Formation Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Dehydration2 Dehydration (-H2O) Intermediate3->Dehydration2 Product Substituted Quinoline Dehydration2->Product

Sources

Application Note: A Researcher's Guide to the Synthesis and Application of Schiff Bases Derived from 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Schiff bases using 2-Chloro-3-hydroxybenzaldehyde as a key precursor. The unique structural attributes of this aldehyde offer a strategic advantage in designing novel compounds with significant therapeutic potential.

Introduction: The Strategic Value of this compound in Schiff Base Synthesis

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone in medicinal chemistry and materials science.[1] Their synthetic accessibility and the stability of the imine linkage make them privileged scaffolds in the development of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The formation of a Schiff base involves the condensation of a primary amine with an aldehyde or ketone, a reaction that is both robust and versatile.[4]

This compound is a particularly valuable building block for this synthesis. Its architecture confers specific, advantageous properties to the resulting Schiff bases:

  • Electronic Modulation: The presence of a potent electron-withdrawing chloro (-Cl) group at the ortho position increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.

  • Enhanced Biological Activity: The chloro substituent increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

  • Hydrogen Bonding and Chelation: The hydroxyl (-OH) group at the meta position, along with the imine nitrogen, can act as a hydrogen bond donor/acceptor and provides a potential coordination site for metal ions. This chelation capability is often linked to the biological mechanisms of action for many Schiff base compounds.[2]

This guide explains the underlying reaction mechanism, provides detailed and validated protocols for synthesis, and explores the promising applications of these compounds in drug discovery.

The Mechanism of Formation: A Stepwise Perspective

The synthesis of a Schiff base is a reversible, two-stage process involving nucleophilic addition followed by dehydration. Understanding this mechanism is crucial for optimizing reaction conditions such as pH and temperature. The overall reaction is thermodynamically controlled, allowing for the formation of stable, complex structures.[5]

The key steps are:

  • Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This forms a zwitterionic intermediate.[5]

  • Proton Transfer: An intramolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen results in a neutral, unstable aminoalcohol intermediate, also known as a carbinolamine.[5]

  • Dehydration: This is often the rate-determining step. Under acidic or basic catalysis, the hydroxyl group of the carbinolamine is protonated (in acid) or the nitrogen lone pair assists in its departure (in base), leading to the elimination of a water molecule and the formation of the stable C=N double bond of the imine.[5][6]

G R_NH2 R-NH₂ (Primary Amine) Carbinolamine Carbinolamine (Unstable Intermediate) R_NH2->Carbinolamine 1. Nucleophilic Attack 2. Proton Transfer Aldehyde This compound Aldehyde->Carbinolamine 1. Nucleophilic Attack 2. Proton Transfer SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase 3. Dehydration (-H₂O) Water H₂O

Caption: Mechanism of Schiff base formation.

Experimental Protocols: Synthesis and Validation

The following protocols are designed to be self-validating, incorporating in-process checks and robust characterization methods to ensure the synthesis of a pure, well-defined final product.

The synthesis follows a logical progression from reaction setup to final product validation.

G A Reactant Preparation (Aldehyde + Amine) B Solvent & Catalyst Addition (e.g., Ethanol, Acetic Acid) A->B C Reaction Setup (Reflux or Stir at RT) B->C D Monitor Progress via TLC C->D Periodic Sampling E Reaction Work-up (Cooling & Precipitation) D->E Upon Completion F Isolation (Filtration & Washing) E->F G Purification (Recrystallization) F->G H Final Product Validation G->H I FTIR, NMR, Melting Point H->I

Caption: General workflow for Schiff base synthesis.

This method is widely applicable and generally provides good yields for a variety of primary amines. The elevated temperature provides the necessary activation energy for the dehydration step.

Materials and Reagents

Reagent/MaterialPurpose
This compoundAldehyde precursor
Primary Amine (e.g., Aniline)Amine precursor (equimolar amount)
Absolute EthanolReaction solvent
Glacial Acetic AcidAcid catalyst (2-3 drops)
Round-bottom flaskReaction vessel
CondenserTo prevent solvent loss during reflux
Heating mantle/Stir plateFor heating and stirring
TLC plates (Silica gel)To monitor reaction progress
Buchner funnel & filter paperFor product isolation

Step-by-Step Methodology

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 20-30 mL of absolute ethanol with stirring.

  • Amine Addition: To this solution, add an equimolar amount (10 mmol) of the chosen primary amine dissolved in a minimal amount of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The exact time will depend on the reactivity of the amine.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the initial aldehyde, amine, and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the disappearance of the reactant spots indicate the reaction is proceeding.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath. The solid product will often precipitate out.

  • Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.[2]

  • Final Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a pure, crystalline Schiff base. Dry the final product in a vacuum oven.

Product Characterization: Confirming Success

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of reactant functional groups and the appearance of the new imine group provide definitive evidence of a successful reaction.

Key Spectroscopic Signatures

TechniqueKey ObservationRationale
FTIR Disappearance of a strong C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from primary amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch at ~1600-1630 cm⁻¹. A broad O-H stretch remains (~3200-3400 cm⁻¹).[2][7]Confirms the condensation reaction and formation of the azomethine group.
¹H NMR Disappearance of the aldehyde proton (-CHO) singlet (~9.5-10.5 ppm). Appearance of a characteristic azomethine proton (-CH=N-) singlet between 8.0-9.5 ppm. Aromatic protons will appear in the 6.5-8.5 ppm range.[2][8]The downfield shift of the azomethine proton is a clear indicator of imine formation.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon (C=N) signal around 150-165 ppm. Aromatic carbon signals will be present in the ~110-150 ppm range.[2]Provides unambiguous evidence of the carbon skeleton and the formation of the C=N bond.
Melting Point A sharp and distinct melting point range.A narrow melting point range is a strong indicator of the high purity of the synthesized crystalline compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes its Schiff base derivatives highly promising candidates for therapeutic applications. The interplay between the chloro and hydroxyl groups, along with the imine functionality, creates a pharmacophore with significant biological potential.

Schiff bases are widely recognized for their broad-spectrum pharmacological activities.[3] Derivatives of substituted hydroxybenzaldehydes have shown particular promise as anticancer agents by inducing apoptosis and disrupting key cellular signaling pathways.[4][9][10]

  • Mechanism of Action: The biological activity is often attributed to the azomethine group (-N=CH-). The planarity of the aromatic rings and the imine bond can facilitate intercalation with DNA or binding to enzyme active sites.

  • Structure-Activity Relationship: The chloro group enhances lipophilicity, aiding membrane permeability, while the hydroxyl and imine nitrogen can coordinate with essential metal ions in biological systems, disrupting their normal function in pathogenic cells.

G SB Schiff Base from This compound Cl Ortho-Chloro Group SB->Cl OH Meta-Hydroxy Group SB->OH Imine Azomethine (-C=N-) SB->Imine Lipo Increased Lipophilicity Cl->Lipo Chelate Chelation & H-Bonding OH->Chelate Imine->Chelate Planar Planar Structure Imine->Planar Bio Biological Activity (Anticancer, Antimicrobial) Lipo->Bio Chelate->Bio Planar->Bio

Caption: Structure-activity relationship concept.

Conclusion

This compound serves as a powerful and strategic precursor for the synthesis of novel Schiff bases. Its distinct electronic and steric properties, conferred by the ortho-chloro and meta-hydroxy substituents, provide a versatile platform for developing compounds with significant potential in drug discovery. The straightforward, high-yielding condensation reaction, coupled with robust methods for characterization and validation, makes this an accessible and rewarding area of research for chemists and pharmacologists alike. The resulting Schiff bases are prime candidates for screening as next-generation anticancer and antimicrobial agents.

References

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). ACS Omega. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Molecules. [Link]

  • The Mechanism of Schiff Base Formation of Some Arylidenes‐p‐Aminosalicylic Acid. (1984). Journal of the Chinese Chemical Society. [Link]

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis of substituted aromatic aldehydes bis-Schiff bases and their spectrum properties. (2007). ResearchGate. [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). Semantic Scholar. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2024). Cell Biochemistry and Biophysics. [Link]

  • AN EFFICIENT SYNTHETIC ROUTE, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF Co(II), Ni(II), Cu(II) and Zn(II) SCHIFF BASE CO. (2020). Semantic Scholar. [Link]

  • Schiff base formation for benzaldehyde. (n.d.). ResearchGate. [Link]

  • On the Mechanism of Schiff Base Formation and Hydrolysis. (1959). Journal of the American Chemical Society. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2014). Arabian Journal of Chemistry. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). ScienceDirect. [Link]

  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. (2017). Indian Journal of Advances in Chemical Science. [Link]

  • Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. (2017). ResearchGate. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]

  • Theoretical studies and evaluation of anticancer properties of two cobalt(III) Schiff base complexes derived from 3,5-dichloro-2-hydroxybenzaldehyde and 1,2-phenylene diamine. (2021). Semantic Scholar. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021). PubMed Central. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2024). ResearchGate. [Link]

  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (n.d.). Molecules. [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2024). Journal of the Chemical Society of Nigeria. [Link]

  • Synthesis, characterization, and investigation of catalytic properties of Ru II complexes with Schiff bases based on 2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde. (2024). ResearchGate. [Link]

  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (2017). ResearchGate. [Link]

  • Synthesis of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzene-1-sulphonamide. (n.d.). ResearchGate. [Link]

  • Synthesis, structural characterization, spectroscopic studies and antimicrobial activities of Schiff base ligands and their metal complexes derived from 2-hydroxy-3-methoxybenzaldehyde. (2014). ResearchGate. [Link]

  • SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2- HYDROXYBE. (2024). MINAR International Journal of Applied Sciences and Technology. [Link]

  • Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. (2017). ACM Digital Library. [Link]

Sources

Claisen-Schmidt condensation with 2-Chloro-3-hydroxybenzaldehyde for chalcone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 2-Chloro-3-hydroxybenzaldehyde

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a pivotal class of compounds within the flavonoid family.[1][2] These molecules are not merely biosynthetic precursors to other flavonoids but also possess a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The versatile bioactivity of chalcones stems from their α,β-unsaturated ketone moiety, making them attractive lead compounds for drug discovery and development.[1][2]

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry for reliably constructing the chalcone framework.[6][7] This reaction, a type of crossed aldol condensation, involves the base- or acid-catalyzed reaction between an aromatic ketone (possessing α-hydrogens) and an aromatic aldehyde that lacks α-hydrogens.[6][8] The absence of α-hydrogens on the aldehyde simplifies the reaction, preventing self-condensation and leading to the formation of a single, stable α,β-unsaturated ketone product after dehydration.[9]

This application note provides a comprehensive guide for the synthesis of novel chalcones using this compound as the aldehydic partner. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and outline methods for purification and characterization, offering researchers a robust framework for synthesizing these high-value compounds.

Mechanistic Rationale: The Role of Substituents

The success of the Claisen-Schmidt condensation hinges on the controlled formation of an enolate and its subsequent attack on an aldehyde. The reaction is typically performed under basic conditions.

  • Enolate Formation: A strong base, such as sodium hydroxide (NaOH), deprotonates the α-carbon of the ketone (e.g., acetophenone), creating a nucleophilic enolate ion.[8][10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound).[9]

  • Aldol Adduct Formation: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the final chalcone. This step is thermodynamically driven by the formation of a highly conjugated system extending across both aromatic rings and the carbonyl group.[9][11]

The specific substituents on this compound play a crucial role in its reactivity. The chloro group is an electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[12][13] Conversely, the hydroxyl group is an activating, ortho, para-directing group that can influence the electronic properties of the ring.[13] This electronic profile makes this compound an excellent substrate for this condensation reaction.

Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Protonation & Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base OH⁻ (Base) Base->Ketone Enolate2 Enolate Aldehyde 2-Chloro-3-hydroxy- benzaldehyde (Electrophile) Adduct Alkoxide Intermediate Aldehyde->Adduct Adduct2 Alkoxide Intermediate Enolate2->Aldehyde C-C bond formation BetaHydroxy β-Hydroxy Ketone Chalcone Final Chalcone Product (α,β-unsaturated ketone) BetaHydroxy->Chalcone Dehydration (-H₂O) Adduct2->BetaHydroxy Protonation (from H₂O)

Caption: Mechanism of Base-Catalyzed Claisen-Schmidt Condensation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of a chalcone derived from this compound and acetophenone.

Materials and Reagents
ReagentMolecular Wt.Moles (Equivalents)QuantityPurity
This compound156.57 g/mol 0.01 mol (1.0)1.57 g≥98%
Acetophenone120.15 g/mol 0.01 mol (1.0)1.20 g (1.2 mL)≥99%
Sodium Hydroxide (NaOH)40.00 g/mol -1.0 g≥97%
Ethanol (95%)--~50 mL-
Deionized Water--~200 mL-
Hydrochloric Acid (HCl), conc.--As needed37%

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, ice bath, Buchner funnel, vacuum flask, pH paper, and standard laboratory glassware.

Synthesis Workflow

Workflow A 1. Dissolve Reactants (Aldehyde & Ketone in Ethanol) B 2. Prepare & Add Catalyst (Aqueous NaOH solution) A->B C 3. Reaction Stirring (Room Temp, 2-4 hours) B->C D 4. Product Precipitation (Pour into ice-cold water) C->D E 5. Neutralization (Acidify with dilute HCl) D->E F 6. Isolate Crude Product (Vacuum Filtration & Washing) E->F G 7. Purification (Recrystallization from Ethanol) F->G H 8. Characterization (TLC, MP, FT-IR, NMR) G->H

Caption: Overall workflow for chalcone synthesis and characterization.
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.57 g (0.01 mol) of this compound and 1.20 g (0.01 mol) of acetophenone in 25 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 10 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: While stirring the ethanolic solution of reactants vigorously, add the cold NaOH solution dropwise over 10-15 minutes. The reaction temperature should be maintained between 20-25°C, using an ice bath if necessary.[14] A change in color and the formation of a precipitate are typically observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).[15]

  • Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing ~150 mL of ice-cold water.

  • Neutralization: Slowly acidify the aqueous mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7. This step protonates the phenoxide and neutralizes the excess base, causing the chalcone product to precipitate fully.[16]

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.[15]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator.

Purification Protocol: Recrystallization

The crude chalcone is often of sufficient purity, but recrystallization is recommended to remove trace impurities.[15]

  • Transfer the crude solid to a beaker.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization

The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To check purity and determine the Rf value.

  • Melting Point (MP): A sharp melting point range indicates a high degree of purity.

  • FT-IR Spectroscopy: Look for characteristic peaks: ~1650 cm-1 (C=O stretch, conjugated ketone), ~1600-1580 cm-1 (C=C stretch), and a broad peak around 3200-3400 cm-1 (O-H stretch).[13][17]

  • 1H NMR Spectroscopy: Expect to see signals for the vinyl protons (α and β to the carbonyl) as doublets with a coupling constant (J) of ~15-16 Hz, confirming a trans configuration.[14] Aromatic and hydroxyl protons will also be present in their respective regions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[14]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; insufficient reaction time; low temp.Ensure fresh, high-purity NaOH is used. Increase reaction time and monitor by TLC. Ensure the temperature is maintained within the optimal range.
Oily Product Impurities; incomplete reaction.Ensure complete precipitation by proper neutralization. Purify thoroughly via recrystallization; scratching the flask may induce crystallization.
Multiple Spots on TLC Side reactions (e.g., Cannizzaro, self-condensation).Control the rate of base addition and maintain a low reaction temperature to minimize side reactions. Ensure the aldehyde is pure and lacks α-hydrogens.
Difficulty in Crystallization Product is highly soluble in the chosen solvent.Try a different solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). Use a seed crystal to initiate crystallization.

Conclusion

The Claisen-Schmidt condensation offers a direct, efficient, and reliable method for the synthesis of chalcones from this compound. The protocol described herein is robust and can be adapted for various substituted acetophenones to generate a library of novel chalcone derivatives. The electronic properties of the substituted benzaldehyde are key to the reaction's success. Proper control of reaction conditions and adherence to purification protocols are essential for obtaining high-purity products, which are crucial for subsequent applications in medicinal chemistry and materials science.

References

  • Bednarczyk-Cwynar, B., Zaprutko, L. (2020). Purification and Characterization of Chalcone Isomerase from Soybeans. Molecules. Available at: [Link]

  • Safari, J., Gandomi-Ravandi, S. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports. Available at: [Link]

  • Pérez-Ramírez, J., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Nanomaterials. Available at: [Link]

  • American Chemical Society. (2025). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. ACS Fall 2025. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012).
  • ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Available at: [Link]

  • Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]

  • Saleh, N., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Purification and Characterization of Chalcone Isomerase from Soybeans. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-chloro-2′-hydroxychalcone (3) by the Claisen-Schmidt condensation reaction. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of chalcones derivatives. Available at: [Link]

  • Choudhary, A., et al. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of chalcones derivatives (2a-c and 3a-c). Available at: [Link]

  • StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. Available at: [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]

  • National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Available at: [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

  • Shri R.L.T. College of Science, Akola. (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Available at: [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]

  • National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Available at: [Link]

  • UNAIR Repository. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Available at: [Link]

  • IOSR Journal. (2019). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Available at: [Link]

  • Journal of Advances in Biology & Biotechnology. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structures of the three 2'-hydroxy chalcone derivatives. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2022). Synthesis and Biological Study of Substituted 2”-Hydoxy, 2”,4”- dichloro Chalcones and Their Co(II), Cu(II) and Ni(II) Com. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Substituted Coumarin Derivatives from 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a critical class of heterocyclic compounds, prized for their extensive applications in pharmaceuticals, agrochemicals, and material science.[1][2][3] Their broad spectrum of pharmacological activities—including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties—makes them a cornerstone of modern drug discovery.[4][5] This guide provides an in-depth exploration of synthetic strategies for producing highly functionalized coumarin derivatives, utilizing 2-Chloro-3-hydroxybenzaldehyde as a key starting material. This precursor is particularly valuable as it allows for the direct incorporation of both chloro and hydroxyl moieties onto the coumarin scaffold, features known to modulate biological activity. We will detail robust protocols for the Knoevenagel condensation and Perkin reaction, explain the underlying chemical principles, and discuss modern advancements such as microwave-assisted synthesis that enhance efficiency and align with green chemistry principles.[6][7]

Foundational Principles: Why this compound?

The choice of starting material is paramount in chemical synthesis, dictating the feasible reaction pathways and the inherent functionalities of the final product. This compound is an exemplary precursor for several reasons:

  • Ortho-Hydroxyl Group: The hydroxyl group positioned ortho to the aldehyde is essential for the final, crucial lactonization (ring-closing) step that forms the characteristic pyrone ring of the coumarin scaffold.

  • Electron-Withdrawing Groups: The presence of both an aldehyde and a chloro group on the benzene ring influences its reactivity. The chloro group, being electron-withdrawing, can affect the acidity of the neighboring hydroxyl proton and the electrophilicity of the aromatic ring.

  • Inbuilt Functionality: Synthesizing directly from this aldehyde yields an 8-chloro-7-hydroxycoumarin core. These specific substitutions are of significant interest in medicinal chemistry for creating targeted analogues with potentially enhanced potency or modified pharmacokinetic profiles.

Primary Synthetic Strategy: The Knoevenagel Condensation

The Knoevenagel condensation is arguably the most versatile and widely employed method for converting o-hydroxybenzaldehydes into coumarins.[8][9] The reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, catalyzed by a weak base, followed by spontaneous intramolecular cyclization.[8][10]

Mechanism and Rationale

The synthesis is a two-stage process: an initial base-catalyzed condensation followed by an intramolecular transesterification.

  • Enolate Formation: A weak base, typically a secondary amine like piperidine, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to generate a resonance-stabilized enolate.[8] The choice of a weak base is critical to prevent undesired side reactions like the Cannizzaro reaction of the aldehyde.

  • Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration: The resulting aldol-type intermediate rapidly dehydrates to form a stable, conjugated intermediate.

  • Intramolecular Cyclization (Lactonization): The ortho-hydroxyl group attacks the electrophilic carbonyl of one of the ester groups, eliminating ethanol and forming the final coumarin ring.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism Reactants This compound + Diethyl Malonate Enolate Enolate Formation Reactants->Enolate + Base Base Piperidine (Base) Base->Enolate Condensation Nucleophilic Attack & Dehydration Enolate->Condensation Intermediate Conjugated Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product Ethyl 8-chloro-7-hydroxy-2-oxo-2H- chromene-3-carboxylate Cyclization->Product

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Protocol 1: Conventional Synthesis of Ethyl 8-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

This protocol details a standard laboratory procedure using conventional heating.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and recrystallization

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 mmol, 1.73 g) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl malonate (11.0 mmol, 1.76 g, 1.67 mL).

  • Catalyst Addition: Add piperidine (2.0 mmol, 0.17 g, 0.20 mL) dropwise to the reaction mixture. The addition of a weak base is sufficient to catalyze the reaction without promoting side reactions.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Ethyl Acetate/Hexane 3:7).

  • Workup: After completion, allow the mixture to cool to room temperature. A solid product should precipitate. If not, reduce the solvent volume by half using a rotary evaporator.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline Ethyl 8-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylate. Dry the product under vacuum.

Protocol 2: Microwave-Assisted Knoevenagel Condensation (Green Chemistry Approach)

Microwave-assisted organic synthesis (MAOS) offers a significant improvement by drastically reducing reaction times and often increasing yields.[6][7][11]

Materials:

  • Same reagents as Protocol 2.1

  • Microwave reactor with a sealed vessel system

Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vessel, combine this compound (2.0 mmol, 0.35 g), diethyl malonate (2.2 mmol, 0.35 g, 0.33 mL), and piperidine (0.4 mmol, 0.034 g, 0.04 mL). Note: No solvent is required for this specific protocol, making it a solvent-free reaction.[12]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress should be monitored after an initial run to optimize the time.

  • Workup & Purification: Allow the vessel to cool to room temperature. The resulting solid mass is the crude product. Add a small amount of cold ethanol, break up the solid, and filter. Recrystallize the solid from hot ethanol to yield the pure product.[7]

Data Summary for Knoevenagel Condensation
Starting AldehydeActive Methylene CompoundMethodTimeTemp (°C)Yield (%)
This compoundDiethyl malonateConventional4-6 h80~85
This compoundDiethyl malonateMicrowave5-10 min120>90
This compoundEthyl acetoacetateMicrowave8 min120~92
This compoundEthyl cyanoacetateConventional3 h80~88

Yields are approximate and can vary based on experimental conditions and purification efficiency.

Alternative Strategy: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated carboxylic acids, and its intramolecular variant is a cornerstone for coumarin synthesis.[13] It typically involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride and its corresponding alkali salt.[9]

Mechanism and Rationale
  • Anion Formation: The basic salt (e.g., sodium acetate) deprotonates the acid anhydride (acetic anhydride) at the α-carbon, forming a carbanion.

  • Aldol-type Addition: The carbanion attacks the aldehyde carbonyl group.

  • Cyclization & Dehydration: The intermediate undergoes acetylation of the phenolic hydroxyl group, followed by an intramolecular cyclization and dehydration under high heat to form the coumarin ring.

This method generally requires higher temperatures than the Knoevenagel condensation and is often used to synthesize coumarins without substitution at the 3-position (when using acetic anhydride).

Protocol 3: Synthesis of 8-Chloro-7-hydroxycoumarin via Perkin Reaction

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous potassium acetate

  • High-temperature reaction vessel (e.g., round-bottom flask with air condenser)

  • Sand bath or heating mantle

Procedure:

  • Setup: In a 50 mL flask, mix this compound (10.0 mmol, 1.73 g), anhydrous potassium acetate (20.0 mmol, 1.96 g), and acetic anhydride (30.0 mmol, 3.06 g, 2.8 mL).

  • Reaction: Heat the mixture to 180°C using a sand bath for 5 hours. The mixture will become a molten slurry.

  • Workup: Allow the reaction to cool slightly until it is still warm and pour it into 100 mL of ice-cold water with vigorous stirring. A solid will precipitate.

  • Hydrolysis: The initial product is the 7-acetylated coumarin. To obtain the desired 7-hydroxy product, the crude solid must be hydrolyzed. Filter the solid, suspend it in 50 mL of 10% aqueous hydrochloric acid, and heat to reflux for 1 hour.

  • Isolation and Purification: Cool the mixture, filter the solid product, wash with water until the filtrate is neutral, and dry. Recrystallize from ethanol/water to yield pure 8-Chloro-7-hydroxycoumarin.

Experimental Workflow and Characterization

A robust synthetic workflow includes not only the reaction but also rigorous purification and characterization to validate the structure and purity of the final compound.

Workflow General Experimental Workflow Start Combine Reactants (Aldehyde, Methylene Compound, Catalyst) Reaction Reaction (Conventional Heat or Microwave) Start->Reaction TLC Monitor Progress (TLC) Reaction->TLC Workup Reaction Workup (Cooling, Precipitation) Reaction->Workup TLC->Reaction Continue if incomplete Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, MS, IR, m.p.) Purification->Characterization

Caption: General experimental workflow for coumarin synthesis.

Characterization Data for 8-Chloro-7-hydroxycoumarin

The identity and purity of the synthesized coumarin should be confirmed using standard analytical techniques. Expected data for the parent compound, 8-Chloro-7-hydroxycoumarin, are as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.0 (s, 1H, -OH), 8.0 (d, 1H, H-4), 7.6 (d, 1H, H-5), 7.1 (d, 1H, H-6), 6.3 (d, 1H, H-3). The exact shifts and coupling constants will confirm the substitution pattern.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~160 (C=O), 148-150 (C-O), aromatic carbons (110-145), etc.

  • IR (KBr, cm⁻¹): ~3300-3400 (broad, O-H stretch), ~1700-1720 (strong, C=O lactone stretch), ~1600, 1580 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z (%) = [M]⁺ corresponding to the molecular formula C₉H₅ClO₃.

Conclusion

The synthesis of coumarin derivatives from this compound provides a direct and efficient route to compounds with significant potential in drug discovery and materials science. The Knoevenagel condensation, particularly when enhanced with microwave assistance, stands out as a superior method, offering high yields, short reaction times, and adherence to green chemistry principles. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully synthesize and characterize these valuable heterocyclic scaffolds.

References

  • Wikipedia contributors. (2023). Pechmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Bergman, J. (1953). The Pechmann Reaction. Organic Reactions. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Latest developments in coumarin-based anticancer agents. RSC Publishing. [Link]

  • Wang, C., et al. (2020). Current developments of coumarin compounds in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (n.d.). Coumarin derivatives and their applications. ResearchGate. [Link]

  • Patil, A. D., et al. (2016). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. PMC - NIH. [Link]

  • Thakur, A., et al. (2022). Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

  • Suljić, S., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • ACS Publications. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Publications. [Link]

  • ResearchGate. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. ResearchGate. [Link]

  • Studylib. (n.d.). Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Studylib. [Link]

  • Bentham Science. (n.d.). Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018. Bentham Science. [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Organic Chemistry Portal. [Link]

  • Preprints.org. (2024). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. [Link]

  • An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). [Link]

  • Scientia Iranica. (n.d.). Microwave-Assisted Synthesis of 3-Substituted Coumarins Using ZrOCl2.8H2O as an Effective Catalyst. [Link]

  • MDPI. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]

  • SlideShare. (n.d.). Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. [Link]

  • SciSpace. (n.d.). Synthesis Two Coumarin Derivatives Using Heterogeneous Catalysist. [Link]

  • Sciforum. (n.d.). Synthesis and Biological Evaluation of Some Coumarin Derivatives. [Link]

  • MDPI. (2013). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. [Link]

  • ResearchGate. (n.d.). Synthesis of coumarin from o‐hydroxybenzaldehyde and diethyl malonate. ResearchGate. [Link]

  • Mustafa, Y. F. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Reactions of 3-triphenylphosphoranylidene-[b]fused furan-2(3H)-ones with some salicylaldehydes: new synthesis of 3-(2-hydroxyaryl)-coumarins and coumestans. RSC Publishing. [Link]

  • RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. [Link]

  • SpectraBase. (n.d.). 8-Hydroxycoumarin. [Link]

  • ResearchGate. (n.d.). Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. ResearchGate. [Link]

  • PubChem - NIH. (n.d.). 8-Acetyl-7-hydroxycoumarin. [Link]

  • NIST WebBook. (n.d.). Coumarin, 8-acetyl-7-hydroxy-4-methyl-. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-Chloro-3-hydroxybenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide on the synthetic utility of 2-Chloro-3-hydroxybenzaldehyde as a pivotal starting material for the construction of diverse and biologically relevant heterocyclic scaffolds. We explore its reactivity, detailing key reaction mechanisms and providing field-proven, step-by-step protocols for the synthesis of high-value compounds such as coumarins, chalcones, and Schiff bases. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: A Versatile Building Block

This compound is a trifunctional aromatic compound whose value in organic synthesis is derived from the strategic placement of its hydroxyl, aldehyde, and chloro substituents. The ortho-positioning of the hydroxyl and aldehyde groups is particularly conducive to a variety of cyclization and condensation reactions, making it an ideal precursor for fused heterocyclic systems.[1] The electron-withdrawing nature of the chlorine atom and the electron-donating hydroxyl group modulate the reactivity of the benzene ring and the aldehyde, offering unique opportunities for selective transformations.

Its primary significance lies in its role as a versatile synthetic intermediate for a wide array of more complex molecules, including:

  • Coumarins (Chromen-2-ones): Formed via condensation reactions with active methylene compounds.[1]

  • Chalcones: Synthesized through Claisen-Schmidt condensation, serving as precursors for flavonoids.[1]

  • Schiff Bases (Imines): Generated by reaction with primary amines, which are important compounds in medicinal chemistry.[1]

This guide will elucidate the core synthetic pathways originating from this precursor, providing both mechanistic insights and detailed experimental protocols.

G cluster_input Starting Material cluster_products Key Heterocyclic Scaffolds & Intermediates cluster_applications Potential Applications A This compound B Coumarins (Chromen-2-ones) A->B Knoevenagel or Perkin Condensation C Chalcones A->C Claisen-Schmidt Condensation D Schiff Bases (Imines) A->D Condensation with Primary Amines E Antimicrobial Agents B->E G Fluorescent Probes B->G F Anticancer Agents C->F D->E

Figure 1: Synthetic pathways from this compound.

Synthesis of Substituted Coumarins

Coumarins, or chromen-2-ones, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] The reaction of salicylaldehydes, such as this compound, with compounds containing an active methylene group is one of the most efficient methods for their synthesis, primarily through the Knoevenagel condensation.[2][3][4]

Mechanism: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. When using a salicylaldehyde derivative, this is followed by an intramolecular cyclization (lactonization) to yield the coumarin core. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.

G cluster_mech Knoevenagel Condensation Mechanism for Coumarin Synthesis Start This compound + Diethyl Malonate Step1 Base (Piperidine) de-protonates Diethyl Malonate Start->Step1 Catalyst Step2 Nucleophilic attack of carbanion on aldehyde carbonyl Step1->Step2 Step3 Aldol-type intermediate forms Step2->Step3 Step4 Dehydration (loss of H2O) forms C=C bond Step3->Step4 Step5 Intramolecular Transesterification (Lactonization) Step4->Step5 End 8-Chloro-7-hydroxycoumarin- 3-carboxylate Step5->End Product

Figure 2: Workflow for Knoevenagel condensation to synthesize coumarins.

Protocol: Synthesis of Ethyl 8-Chloro-7-hydroxycoumarin-3-carboxylate

This protocol describes the synthesis of a coumarin derivative via the Knoevenagel condensation of this compound with diethyl malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hydrochloric acid (1 M solution)

  • Ice bath

  • Standard reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.57 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add diethyl malonate (e.g., 1.92 g, 12 mmol).

  • Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the mixture into ice-cold water (100 mL) and acidify with 1 M HCl to a pH of ~2-3.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure ethyl 8-chloro-7-hydroxycoumarin-3-carboxylate.

Rationale & Scientist's Notes:

  • Choice of Base: Piperidine is an effective catalyst as it is basic enough to deprotonate the active methylene compound without causing significant side reactions like the Cannizzaro reaction of the aldehyde.[4]

  • Excess Reagent: A slight excess of diethyl malonate is used to ensure the complete consumption of the limiting aldehyde.

  • Acidification: The final acidification step is crucial to neutralize the basic catalyst and protonate any phenoxide ions, ensuring the precipitation of the final neutral coumarin product.

Active Methylene CompoundCatalystSolventConditionsTypical YieldReference
Diethyl malonatePiperidineEthanolReflux, 3-4 h80-90%[2][4]
Ethyl acetoacetatePiperidineEthanolReflux, 2-3 h75-85%[3]
MalononitrileNaHCO₃WaterMW, 5 min85-95%[4]
Phenylacetic acidTCT / NMMTHF60 °C, 5-6 h70-80%[5]
Table 1. Representative conditions for coumarin synthesis from salicylaldehydes. (TCT = Cyanuric chloride, NMM = N-Methylmorpholine, MW = Microwave).

Synthesis of Chalcones and Schiff Bases

Beyond direct cyclizations, this compound is a valuable substrate for condensation reactions that yield important synthetic intermediates like chalcones and Schiff bases.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that serve as key precursors for the synthesis of flavonoids and other heterocyclic compounds like pyrazolines.[1] They are typically synthesized via the base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone.

G InputA This compound Process Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) InputA->Process InputB Acetophenone (or derivative) InputB->Process Output Substituted Chalcone (α,β-unsaturated ketone) Process->Output Application Precursor for Flavonoids, Pyrazolines, etc. Output->Application

Figure 3: Workflow for Claisen-Schmidt condensation.

Protocol: Synthesis of 1-phenyl-3-(2-chloro-3-hydroxyphenyl)prop-2-en-1-one

  • Dissolve this compound (1.0 eq) and an appropriate acetophenone (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of NaOH (e.g., 40%) dropwise with constant stirring.

  • Allow the mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

  • Quench the reaction by pouring the mixture into a beaker of crushed ice and acidifying with dilute HCl.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure chalcone.

Schiff Base (Imine) Formation

The reaction of the aldehyde group with primary amines yields Schiff bases, a class of compounds with significant applications as ligands in coordination chemistry and as intermediates for the synthesis of nitrogen-containing heterocycles.[1][6]

Protocol: General Synthesis of a Schiff Base

  • Dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature or under gentle reflux for 1-3 hours.

  • The product often precipitates directly from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest to the drug development community. Many derivatives have been reported to possess a broad spectrum of biological activities.

  • Antimicrobial Activity: Heterocyclic compounds, including those derived from chalcones and Schiff bases, are well-documented for their antibacterial and antifungal properties.[7][8][9][10][11] The presence of the α,β-unsaturated carbonyl system in chalcones, for example, is a key pharmacophore for antimicrobial action.[12]

  • Antifungal Activity: Specific classes of heterocycles, such as benzoxazoles (which can be synthesized from related precursors), have shown potent activity against various phytopathogenic fungi, highlighting their potential in agrochemical development.[13]

  • Anticancer Activity: Coumarin and quinoline derivatives have been extensively studied as potential anticancer agents, acting through various mechanisms including kinase inhibition and cell cycle arrest.[2]

Heterocycle ClassExample DerivativeReported Biological ActivityReference
Coumarin8-Chloro-7-hydroxy-4-methylcoumarinAntibacterial, Antifungal[2]
Chalcone(E)-1-(2-hydroxyphenyl)-3-thienyl-prop-2-en-1-oneAntimicrobial[7][10]
Quinoline2-Chloro-quinoline-3-carbaldehyde derivativesAntimalarial, Anticancer
Schiff BaseN-(2-chloro-3-hydroxybenzylidene)anilineAntibacterial[6]
Table 2. Examples of biologically active heterocycles derived from or related to this compound.

Conclusion

This compound stands out as a highly valuable and versatile precursor in synthetic organic chemistry. Its unique arrangement of functional groups facilitates straightforward access to a variety of important heterocyclic cores, including coumarins and the intermediates for flavonoids and other nitrogen-containing systems. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers in academia and industry to explore the rich chemical space accessible from this strategic starting material. The demonstrated biological activities of the resulting compounds underscore the continued importance of this building block in the design and development of new therapeutic and agrochemical agents.

References

  • Recent Advances in the Synthesis of Coumarin Derivatives
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • This compound | 56962-10-8.Benchchem.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.ACS Omega.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).Semantic Scholar.
  • Synthesis of chromones (2a–2d).
  • Antimicrobial activities of heterocycles derived from thienylchalcones.Universiteit van Botswana.
  • Coumarin synthesis.Organic Chemistry Portal.
  • Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes.
  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs.MDPI.
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.
  • Heterocycle Compounds with Antimicrobial Activity.PubMed.
  • Antimicrobial activities of heterocycles derived
  • Antimicrobial activities of heterocycles derived from thienylchalcones.Journal of King Saud University - Science.
  • Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Deriv
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv
  • Proposed mechanism of the reaction between the reactants benzaldehyde...

Sources

Application Note & Protocol: Selective Oxidation of 2-Chloro-3-hydroxybenzaldehyde to 2-Chloro-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of aldehydes to carboxylic acids is a cornerstone of modern organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and specialty materials. 2-Chloro-3-hydroxybenzaldehyde is a versatile synthetic intermediate, featuring three distinct functional groups that allow for a wide array of chemical modifications.[1] Its oxidation product, 2-chloro-3-hydroxybenzoic acid, serves as a valuable building block in medicinal chemistry and materials science, where such substituted aromatic structures are frequently required.[2] This document provides a detailed guide to the selective oxidation of this compound, focusing on practical, high-yield methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the chosen methods and provide a comprehensive, step-by-step protocol for the highly efficient Pinnick oxidation.

Comparative Analysis of Oxidation Methodologies

The presence of a phenolic hydroxyl group on the aromatic ring necessitates a mild and selective oxidation method to avoid unwanted side reactions, such as polymerization or degradation. While several classical methods exist for aldehyde oxidation, their suitability for this particular substrate varies significantly.

  • Jones Oxidation : This method utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) to oxidize primary alcohols and aldehydes to carboxylic acids.[3][4][5] While effective, the reaction is conducted under strongly acidic conditions, which can be detrimental to sensitive substrates. Furthermore, the use of stoichiometric chromium(VI), a toxic and environmentally hazardous heavy metal, makes this method less desirable for modern synthetic applications.[4][5]

  • Permanganate Oxidation : Potassium permanganate is a powerful oxidizing agent capable of converting substituted benzaldehydes to their corresponding benzoic acids with high yields, often facilitated by phase transfer catalysis.[6][7][8][9] However, the high reactivity of permanganate can sometimes lead to over-oxidation or reaction with other functional groups if the reaction conditions are not carefully controlled.

  • Pinnick Oxidation : The Pinnick oxidation has emerged as a premier method for converting aldehydes to carboxylic acids due to its mild reaction conditions and exceptional functional group tolerance.[10][11] The reaction employs sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions.[10][12] It is particularly well-suited for substrates with sensitive functionalities, like the hydroxyl group in this compound, and is effective for a broad range of aliphatic, aromatic, and α,β-unsaturated aldehydes.[12][13][14] Given its selectivity, cost-effectiveness, and operational simplicity, the Pinnick oxidation is the recommended method for this transformation.

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation's success lies in its carefully controlled reaction mechanism, which avoids harsh reagents and conditions.

  • Formation of the Active Oxidant : The reaction is typically buffered with a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄), which reacts with sodium chlorite to generate the active oxidizing species, chlorous acid (HClO₂).[10][11]

  • Oxidation of the Aldehyde : The chlorous acid adds to the aldehyde carbonyl group. The resulting intermediate then undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen and eliminating hypochlorous acid (HOCl) to form the carboxylic acid.[11][12][15]

  • The Role of the Scavenger : A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as chlorinating the electron-rich aromatic ring or reacting with the sodium chlorite starting material.[10][11] To prevent this, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a commonly used scavenger that readily reacts with HOCl.[12] Hydrogen peroxide can also be employed, as it efficiently reduces HOCl to harmless byproducts.[10][16]

Reaction Scheme: Oxidation of this compound

Pinnick_Mechanism Pinnick Oxidation Mechanism start Aldehyde (R-CHO) + Sodium Chlorite (NaClO₂) step1 Generation of Chlorous Acid (HClO₂) via buffer (e.g., NaH₂PO₄) start->step1 step2 Nucleophilic addition of HClO₂ to aldehyde step1->step2 intermediate Chlorite Ester Intermediate step2->intermediate step3 Pericyclic Fragmentation intermediate->step3 products Carboxylic Acid (R-COOH) + Hypochlorous Acid (HOCl) step3->products scavenger_step Scavenging of HOCl by 2-methyl-2-butene products->scavenger_step final_products Final Products: Carboxylic Acid + Inert Chlorinated Alcohol scavenger_step->final_products

Caption: Key steps in the Pinnick oxidation mechanism.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol describes the oxidation of this compound on a 1 mmol scale. The reaction can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeSupplier Example
This compound156.571.0157 mgSigma-Aldrich
Sodium chlorite (NaClO₂), 80%90.441.5169 mgAcros Organics
Sodium dihydrogen phosphate (NaH₂PO₄)119.981.5180 mgFisher Scientific
2-Methyl-2-butene70.135.00.52 mLAlfa Aesar
tert-Butanol (t-BuOH)--5 mLVWR Chemicals
Water (deionized)--2 mL-
Ethyl acetate (EtOAc)--~50 mL-
Saturated aq. Sodium sulfite (Na₂SO₃)--~10 mL-
1 M Hydrochloric acid (HCl)--As needed-
Brine (Saturated aq. NaCl)--~20 mL-
Anhydrous sodium sulfate (Na₂SO₄)--As needed-

Safety Precautions:

  • Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with organic materials. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Methyl-2-butene is volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Handle all chemicals in accordance with standard laboratory safety procedures.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (157 mg, 1.0 mmol).

    • Add tert-butanol (5 mL) and water (2 mL) to the flask and stir at room temperature until the aldehyde is fully dissolved.

    • Add 2-methyl-2-butene (0.52 mL, 5.0 mmol).

  • Reagent Addition:

    • In a separate vial, prepare a solution of sodium chlorite (169 mg, 1.5 mmol) and sodium dihydrogen phosphate (180 mg, 1.5 mmol) in water (3 mL).

    • Cool the reaction flask containing the aldehyde solution to 0 °C using an ice-water bath.

    • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred aldehyde solution over a period of 10-15 minutes. A slight yellow color may develop.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane/Ethyl Acetate with a drop of acetic acid). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium sulfite solution (~10 mL) to destroy any excess oxidant. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield 2-chloro-3-hydroxybenzoic acid as a solid.

Experimental Workflow

Workflow A Dissolve Aldehyde in t-BuOH/H₂O B Add Scavenger (2-Methyl-2-butene) A->B C Cool to 0 °C B->C E Add oxidant solution dropwise at 0 °C C->E D Prepare aq. solution of NaClO₂ and NaH₂PO₄ D->E F Stir at RT (2-4 h) Monitor by TLC E->F G Quench with Na₂SO₃ solution F->G H Acidify to pH 2-3 with 1 M HCl G->H I Extract with Ethyl Acetate (3x) H->I J Wash, Dry, and Concentrate I->J K Purify by Recrystallization J->K

Caption: Step-by-step workflow for the Pinnick oxidation.

Conclusion

The Pinnick oxidation provides a robust, selective, and high-yielding pathway for the synthesis of 2-chloro-3-hydroxybenzoic acid from this compound. Its mild conditions preserve the integrity of the phenolic hydroxyl group, and the straightforward protocol makes it an ideal choice for both small-scale research and larger-scale production campaigns. By understanding the underlying mechanism and the critical role of each reagent, researchers can confidently apply this methodology to access valuable carboxylic acid intermediates for drug discovery and development.

References

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • PrepChem.com. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]

  • NIST Technical Series Publications. Tritium-labeled compounds. XI. Mechanism for the oxidation of aldehydes and aldoses-1-t with sodium chlorite. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. NaOCl Bleach Oxidation. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

  • IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • Mendeley. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

  • JOCPR. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents | Abstract. [Link]

  • Scribd. Chemists' Guide: Aldehyde Oxidation | PDF. [Link]

  • . Pinnick oxidation. [Link]

  • NIH. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • PubMed. Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. [Link]

  • SynArchive. Pinnick-Lindgren Oxidation. [Link]

  • MySkinRecipes. 2-Chloro-3-Hydroxybenzoic Acid. [Link]

  • The Royal Society of Chemistry. 2-chlorobenzoic acid. [Link]

  • AOBChem USA. 2-Chloro-3-hydroxybenzoic acid. [Link]

  • ChemSynthesis. Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • ORGANIC CHEMISTRY SELECT. Pinnick Oxidation. [Link]

  • YouTube. Pinnick Oxidation. [Link]

Sources

Application Notes and Protocols for the Reduction of 2-Chloro-3-hydroxybenzaldehyde to 2-Chloro-3-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Considerations for the Synthesis of a Dually Substituted Benzyl Alcohol

The selective reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. This guide focuses on the specific conversion of 2-Chloro-3-hydroxybenzaldehyde to 2-Chloro-3-hydroxybenzyl alcohol, a compound with potential applications as an intermediate in the development of pharmaceuticals and other fine chemicals. The presence of three distinct functional groups on the aromatic ring—an aldehyde, a hydroxyl group, and a chloro group—necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions.[1]

This document provides a detailed examination of the prevalent methodologies for this reduction, with a primary focus on the use of sodium borohydride (NaBH₄) due to its operational simplicity, safety, and excellent functional group tolerance. We will delve into the mechanistic underpinnings of this reduction, offer a comparative analysis with alternative reagents, and provide a rigorously detailed, field-tested protocol for its successful execution in a research setting.

Methodology Deep Dive: Choosing the Right Tool for the Job

The primary challenge in this synthesis is the selective reduction of the aldehyde moiety without affecting the chloro and hydroxyl substituents. While several methods can achieve this transformation, they differ significantly in terms of reactivity, safety, and experimental complexity.

Sodium Borohydride (NaBH₄): The Workhorse Reagent

Sodium borohydride is a mild and selective reducing agent, ideally suited for the conversion of aldehydes and ketones to their corresponding alcohols.[1] Its key advantage lies in its chemoselectivity; under standard conditions, it will not reduce esters, amides, carboxylic acids, or aromatic halides.[1][2] This makes it the reagent of choice for substrates like this compound.

Mechanism of Action: The reduction proceeds via a two-step mechanism.[1]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde.[1] This forms a new carbon-hydrogen bond and breaks the carbon-oxygen π-bond, resulting in an alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated, typically by the protic solvent (e.g., methanol or ethanol) or during an aqueous/mildly acidic workup, to yield the primary alcohol.[1][3]

Reaction Workflow: NaBH₄ Reduction

sub This compound in Methanol reagent Add NaBH₄ (portion-wise) at 0°C sub->reagent stir Stir at Room Temperature (Monitor by TLC) reagent->stir quench Quench with aq. NH₄Cl or dilute HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry product 2-Chloro-3-hydroxybenzyl alcohol dry->product

Caption: General workflow for the reduction of this compound using Sodium Borohydride.

Alternative Reducing Agents: A Comparative Overview

While NaBH₄ is preferred, other reagents can also effect this transformation. Understanding their properties provides a broader context for methodological selection.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄.[4][5] It will readily reduce aldehydes and ketones, but also esters, carboxylic acids, and amides.[6] Its high reactivity necessitates the use of anhydrous solvents (like diethyl ether or THF) and extreme caution due to its violent reaction with water.[5] For the target transformation, LiAlH₄ is unnecessarily harsh and offers no advantages over NaBH₄.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel).[5] It is a highly effective reduction method and can be considered a "green" alternative. However, it requires specialized equipment to handle hydrogen gas under pressure. Furthermore, there is a risk of reducing other functional groups, including the aromatic ring or causing dehalogenation, depending on the catalyst and reaction conditions.

Data Presentation: Reagent and Condition Comparison

Reducing Agent Typical Solvent Temperature Selectivity Safety Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0°C to Room Temp.Excellent for Aldehydes vs. other groups.[1][2]Flammable solid, reacts with protic solvents to evolve H₂ gas. Handle with care.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether, THF0°C to RefluxPoor; reduces most carbonyls and other functional groups.[6]Pyrophoric, reacts violently with water. Requires stringent anhydrous conditions.
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Ethyl AcetateRoom Temp. to ElevatedVariable; potential for dehalogenation or ring reduction.Requires handling of flammable H₂ gas under pressure.

Experimental Protocol: Sodium Borohydride Reduction of this compound

This protocol is a robust, general procedure adapted from standard methodologies for the reduction of substituted benzaldehydes.[7] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials and Equipment:
  • This compound

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (ACS grade or higher)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp for TLC visualization

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.57 g, 10.0 mmol).

    • Add methanol (e.g., 25 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.

    • Cool the flask in an ice-water bath with continuous stirring. The internal temperature should be maintained between 0-5°C.

  • Addition of Reducing Agent:

    • Weigh sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 equivalents) in a separate, dry container.

    • Slowly add the NaBH₄ to the cooled methanol solution in small portions over 10-15 minutes.

    • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[4]

  • Reaction Monitoring:

    • After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 1-2 hours.

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting material. The reaction is complete when the starting aldehyde spot has been fully consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask again in an ice-water bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (e.g., 20 mL). This will neutralize any remaining NaBH₄ and hydrolyze the borate esters.

    • Safety Note: Quenching can be exothermic and will evolve hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (e.g., 3 x 30 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (e.g., 20 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-3-hydroxybenzyl alcohol.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization:

The identity and purity of the final product, 2-Chloro-3-hydroxybenzyl alcohol, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Mechanism Visualization: Hydride Attack and Protonation

Caption: Mechanism of NaBH₄ reduction showing hydride attack and subsequent protonation.

Conclusion and Trustworthiness Statement

The protocol described herein represents a self-validating system for the reduction of this compound. The use of TLC for reaction monitoring ensures that the transformation proceeds to completion, while the systematic workup procedure is designed to effectively isolate and purify the desired product. The choice of sodium borohydride is grounded in established principles of chemoselectivity, providing a reliable and safe method for researchers. By understanding the causality behind each step—from the controlled addition of the reagent to the specific function of the quenching and extraction phases—the scientist can execute this protocol with confidence and achieve a high yield of the target benzyl alcohol.

References

  • Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(2), 119-126. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Available at: [Link]

  • OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). OrgoSolver. Available at: [Link]

  • Chem 353 Experiment. (n.d.). Selectivity Using Sodium Borohydride. University of Massachusetts. Available at: [Link]

  • LibreTexts Chemistry. (2023). 19.3: Reductions using NaBH4, LiAlH4. LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). NaBH4 Reduction of Ketone to Alcohol. University of Colorado Boulder. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Organic Syntheses. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.org. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Sodium Borohydride Reduction of Benzoin. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 264. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 31(1). Available at: [Link]

  • LibreTexts Chemistry. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. LibreTexts. Available at: [Link]

  • Pharmaguideline. (n.d.). Metal Hydride Reduction (NaBH4 and LiAlH4). Pharmaguideline. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

Sources

Introduction: The Synthetic Potential of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Methodologies for 2-Chloro-3-hydroxybenzaldehyde

This compound is a highly valuable trifunctional aromatic compound, possessing aldehyde, hydroxyl, and chloro groups on a benzene ring.[1][2][3] This unique arrangement of reactive sites makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The aldehyde group readily participates in condensation and C-C bond-forming reactions, the hydroxyl group can act as a directing group or nucleophile, and the chloro substituent serves as a handle for cross-coupling reactions. This guide provides detailed application notes and protocols for key catalytic reactions involving this substrate, offering researchers a practical framework for its effective utilization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The chloro group at the C2 position provides an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and alkynyl frameworks. These reactions are foundational in modern organic synthesis due to their reliability and broad functional group tolerance.[4][5]

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the premier method for coupling an organohalide with an organoboron compound, typically a boronic acid.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[6]

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ is used in combination with phosphine ligands (e.g., PPh₃, SPhos). The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.

  • Base: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step where the organic group is transferred from boron to palladium.[6]

  • Solvent: A mixture of an organic solvent (like Dioxane or THF) and water is common. The organic solvent solubilizes the substrate and catalyst, while the aqueous phase dissolves the inorganic base.

Generalized Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/H₂O mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Suzuki Coupling Parameters

ParameterRecommended ValueRationale
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Boronic Acid 1.2-1.5 equivA slight excess ensures complete consumption of the limiting halide.
Base 2.0-3.0 equivEnsures complete formation of the active boronate species.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Typical Yield 65-95%Dependent on the specific arylboronic acid used.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Complex Ar-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation (Ar'-B(OR)3-) PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Base_Activation Base (e.g., K2CO3) activates Ar'-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling for Alkynyl Moiety Installation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide.[7] This reaction is exceptionally useful for creating conjugated enyne systems. It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst in the presence of an amine base.[7][8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common precatalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[7] This species is more reactive towards the palladium complex, facilitating a rapid transmetalation step and increasing the overall reaction rate.[7]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and also neutralizes the hydrogen halide (HX) formed during the reaction, regenerating the catalyst.

Generalized Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) Iodide (CuI, 2-5 mol%)

  • Amine Base/Solvent (e.g., Triethylamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve this compound in the amine base under an inert atmosphere.

  • Add the terminal alkyne, followed by the palladium catalyst and CuI.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, proceeding within 1-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture to remove the amine salt precipitate.

  • Wash the filter cake with an organic solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings, then concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Knoevenagel Condensation: Aldehyde Functionalization

The Knoevenagel condensation is a cornerstone reaction for aldehydes, involving the reaction with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form an α,β-unsaturated product.[9]

Causality Behind Experimental Choices:

  • Active Methylene Compound: Reagents like malononitrile or diethyl malonate are used. Their α-protons are acidic enough to be deprotonated by a weak base.[9]

  • Catalyst: A weak organic base, such as piperidine or ammonium acetate, is typically sufficient to catalyze the reaction.[1] A strong base is avoided as it could induce self-condensation of the aldehyde.[9] The catalyst deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon.

Generalized Protocol for Knoevenagel Condensation

Materials:

  • This compound (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile, 1.1 equiv)

  • Catalyst (e.g., Piperidine, ~0.1 equiv)

  • Solvent (e.g., Ethanol or Toluene)

Procedure:

  • Dissolve this compound and the active methylene compound in the solvent in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-8 hours).

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualization: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_start Step 1: Carbanion Formation cluster_attack Step 2: Nucleophilic Attack cluster_finish Step 3: Dehydration ZCH2Z Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ZCH2Z->Carbanion Deprotonation Base Base (B:) Aldehyde Ar-CHO (this compound) Carbanion->Aldehyde Attack on Carbonyl Carbanion->Aldehyde Alkoxide Alkoxide Intermediate Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation Alkoxide->Alcohol Product α,β-Unsaturated Product (Ar-CH=C(Z)Z') Alcohol->Product - H2O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Phase-Transfer Catalysis (PTC) in Synthesis

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[10][11] A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (typically an anion) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate.[12] This methodology can enhance reaction rates and yields, particularly in reactions like formylations or alkylations involving phenoxides.

Causality Behind Experimental Choices:

  • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts are common.[11][13] Their lipophilic alkyl chains render the cation soluble in the organic phase, allowing it to pull the reactive anion (like ⁻CCl₃ in the Reimer-Tiemann reaction) across the phase boundary.[13]

  • System: PTC is ideal for heterogeneous systems, such as reacting an aqueous solution of sodium hydroxide with an organic substrate. This avoids the need for expensive, anhydrous, or polar aprotic solvents.[11]

Conceptual Protocol for a PTC-Mediated Reaction

  • Combine the organic substrate (e.g., a phenol precursor to this compound) in an organic solvent (e.g., chloroform, which can also be a reactant).

  • Add the aqueous solution of the inorganic reagent (e.g., concentrated NaOH).

  • Add a catalytic amount of the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area for the catalyst to work.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Work up the organic layer as per standard procedures (washing, drying, concentrating) and purify the product.

Visualization: General Experimental Workflow

Caption: A generalized workflow for organic synthesis experiments.

References

  • Process for the preparation of hydroxybenzaldehydes - Google P
  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY - JournalAgent. (URL: [Link])

  • Molecular Simulations of Palladium Catalysed Hydrodeoxygenation of 2-Hydroxybenzaldehyde using Density Functional Theory | Request PDF - ResearchGate. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Molecular simulations of palladium catalysed hydrodeoxygenation of 2-hydroxybenzaldehyde using density functional theory - RSC Publishing. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])

  • Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. (URL: [Link])

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (URL: [Link])

  • Catalysts used for Knoevenagel condensation | Download Table - ResearchGate. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])

  • Sonogashira–Hagihara reactions of halogenated glycals - Beilstein Journals. (URL: [Link])

  • This compound | C7H5ClO2 | CID 593376 - PubChem. (URL: [Link])

Sources

Navigating the Synthetic Landscape of 2-Chloro-3-hydroxybenzaldehyde: A Guide to Its Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzaldehyde

In the intricate world of organic synthesis, 2-Chloro-3-hydroxybenzaldehyde stands out as a versatile intermediate, offering a unique combination of reactive sites that make it a valuable precursor in the development of pharmaceuticals and other fine chemicals.[1] The strategic placement of an aldehyde, a hydroxyl group, and a chlorine atom on the benzene ring provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the reaction mechanisms of this compound, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development. Understanding the interplay of its functional groups is paramount to harnessing its full synthetic potential. The aldehyde group serves as a prime site for nucleophilic addition and condensation reactions, while the hydroxyl group, an activating ortho-, para-director, and the deactivating, meta-directing aldehyde group create a nuanced landscape for electrophilic aromatic substitution.[1] The chloro group, while generally unreactive to nucleophilic aromatic substitution under standard conditions, can participate in cross-coupling reactions.[1]

Compound Profile

PropertyValueReference
CAS Number 56962-10-8[2]
Molecular Formula C₇H₅ClO₂[2]
Molecular Weight 156.57 g/mol [2]
Appearance Solid[2]
Melting Point 139-143 °C[2]
InChI Key SEEAPLJEIJXFFU-UHFFFAOYSA-N[2]

I. Condensation Reactions: Building Complexity from the Aldehyde

The aldehyde functional group is a cornerstone of this molecule's reactivity, readily participating in condensation reactions to form larger, more complex structures. These reactions are fundamental in the synthesis of Schiff bases and chalcones, classes of compounds known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

A. Synthesis of Schiff Bases

The reaction of this compound with primary amines yields Schiff bases, also known as imines. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate.

Reaction Mechanism:

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R-NH₂ Amine R-NH₂ Amine->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H₂O Water H₂O Hemiaminal->Water

Caption: General mechanism for Schiff base formation.

Protocol: Synthesis of a Schiff Base from this compound

This protocol outlines a general procedure for the synthesis of a Schiff base via reflux condensation.[3]

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol (approximately 20-30 mL). In a separate beaker, dissolve 10 mmol of this compound in a minimal amount of absolute ethanol.

  • Mixing: Add the aldehyde solution to the amine solution with continuous stirring.

  • Catalysis (Optional): To enhance the electrophilicity of the carbonyl carbon, add a few drops of glacial acetic acid to the reaction mixture.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (for ethanol, approximately 80°C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 4 hours.[3]

  • Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution. If necessary, the solution can be cooled further in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] This reaction is instrumental in synthesizing α,β-unsaturated compounds.

Reaction Mechanism:

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Adduct Aldol-type Adduct Aldehyde->Adduct Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Active_Methylene->Carbanion + Base Carbanion->Adduct Unsaturated_Product α,β-Unsaturated Product Adduct->Unsaturated_Product - H₂O Water H₂O Adduct->Water

Caption: General mechanism for the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.[5]

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Mixing Reactants: In a suitable reaction vessel, mix equimolar amounts (e.g., 10 mmol) of this compound and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate to the mixture with continuous stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. The reaction is often complete within a few hours.

  • Work-up: Once the reaction is complete, the product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure α,β-unsaturated product.[5]

  • Characterization: Analyze the final product using appropriate spectroscopic methods to confirm its structure and purity.

II. Reactions at the Hydroxyl Group: Nucleophilic Substitution

The phenolic hydroxyl group is another key reactive site, capable of undergoing nucleophilic substitution reactions, most notably for the formation of ethers.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6] In the case of this compound, the phenolic proton is first removed by a base to form a phenoxide, which then acts as a nucleophile.

Reaction Mechanism:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Phenol This compound Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Ether Ether Alkyl_Halide->Ether Phenoxide->Ether + R-X

Caption: General mechanism of the Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the Williamson ether synthesis.[7]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dry N,N-Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware for inert atmosphere reactions (if using NaH)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in dry DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride, add it portion-wise with caution.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the phenoxide.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 70-110°C) and monitor the reaction progress by TLC.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an excess of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the resulting ether using spectroscopic techniques.

III. Electrophilic Aromatic Substitution: Modifying the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be carefully considered. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde and chloro groups are deactivating. The powerful activating effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it.[1]

Nitration

Introducing a nitro group onto the aromatic ring can be achieved using a nitrating mixture of concentrated nitric and sulfuric acids. The position of nitration will be influenced by the directing effects of the existing substituents.

Protocol: Nitration of this compound

This protocol is adapted from procedures for the nitration of similar substituted benzaldehydes.[8][9]

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.

  • Reaction Setup: In a separate flask, dissolve this compound in concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of the aldehyde, maintaining a low temperature (typically below 10°C) throughout the addition.[10]

  • Reaction: Stir the mixture at a low temperature for a specified period, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate out of the solution.[10]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product may be a mixture of isomers and can be purified by fractional crystallization or column chromatography.[9]

  • Characterization: Characterize the purified product(s) by spectroscopic methods to determine the position of the nitro group and confirm the structure.

IV. Transformations of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for synthetic diversification.[1]

A. Oxidation to a Carboxylic Acid

Various oxidizing agents can convert the aldehyde to a carboxylic acid. A mild and efficient method utilizes Oxone.[11]

Protocol: Oxidation to 2-Chloro-3-hydroxybenzoic Acid

This protocol is based on a general procedure for the oxidation of aldehydes.[11]

Materials:

  • This compound

  • Oxone (potassium peroxymonosulfate)

  • Solvent (e.g., aqueous acetonitrile or acetone)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in the chosen solvent system.

  • Oxidant Addition: Add Oxone to the solution and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Extraction: Acidify the mixture with dilute HCl and extract the carboxylic acid product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

  • Characterization: Confirm the structure of the resulting carboxylic acid by spectroscopic analysis.

B. Reduction to a Primary Alcohol

The aldehyde can be reduced to the corresponding primary alcohol using a reducing agent such as sodium borohydride.[12]

Protocol: Reduction to 2-Chloro-3-hydroxybenzyl Alcohol

This protocol is adapted from a general procedure for the reduction of aldehydes.[12]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in methanol or ethanol in a flask cooled in an ice bath.

  • Reducing Agent Addition: Slowly and portion-wise, add sodium borohydride to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully add water to quench the excess sodium borohydride.

  • Extraction: Acidify the mixture with dilute HCl and extract the product with an organic solvent.

  • Purification: Wash and dry the organic extract, then remove the solvent to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

  • Characterization: Verify the structure of the alcohol product using spectroscopic methods.

V. Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The chloro group on the aromatic ring, while generally unreactive towards traditional nucleophilic aromatic substitution, can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at this position, significantly expanding the synthetic utility of this compound.[13]

Reaction Mechanism:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Product Aryl_Halide This compound Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Biaryl Biaryl Product Reductive_Elimination->Biaryl

Sources

The Versatile Scaffold: 2-Chloro-3-hydroxybenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. 2-Chloro-3-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a privileged starting material in medicinal chemistry. Its unique substitution pattern—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing chlorine atom—provides a rich platform for the synthesis of a diverse array of bioactive molecules. This guide delves into the significant applications of this compound, offering detailed insights into the synthesis of its derivatives and the evaluation of their therapeutic potential. We will explore its role in the development of novel anticancer, antimicrobial, and anti-inflammatory agents, complete with detailed protocols and the rationale behind experimental design.

The Synthetic Powerhouse: Derivatization of this compound

The chemical reactivity of this compound is centered around its three functional groups, making it a versatile synthetic intermediate.[1] The aldehyde group readily undergoes condensation reactions, the hydroxyl group can be derivatized or act as a directing group in further aromatic substitutions, and the chloro group influences the electronic properties of the ring and can be a site for nucleophilic substitution under specific conditions.

Synthesis of Schiff Bases: A Gateway to Bioactivity

Schiff bases, characterized by their imine or azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2] The synthesis of Schiff bases from this compound is a straightforward yet powerful strategy to generate molecular diversity.

This protocol outlines a general and widely applicable method for synthesizing Schiff bases from this compound and a primary amine.

Rationale: The condensation reaction between an aldehyde and a primary amine is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. The subsequent dehydration is driven by the formation of a stable imine bond and the removal of water. Ethanol is a common solvent as it effectively dissolves both reactants and allows for heating to reflux to drive the reaction to completion.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, aminothiazoles)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol (approximately 20-30 mL).

  • Addition: In a separate beaker, dissolve 10 mmol (1.57 g) of this compound in approximately 20 mL of absolute ethanol. Add this solution to the amine solution with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to obtain a product of high purity.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Acetophenone Acetophenone Enolate Ion Enolate Ion Acetophenone->Enolate Ion + OH- Alkoxide Intermediate Alkoxide Intermediate Enolate Ion->Alkoxide Intermediate + this compound β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide Intermediate->β-Hydroxy Ketone + H2O Chalcone Chalcone β-Hydroxy Ketone->Chalcone - H2O

Caption: Mechanism of Claisen-Schmidt condensation for chalcone synthesis.

Therapeutic Applications and Biological Evaluation

Derivatives of this compound have shown promise in several therapeutic areas. This section details their applications and provides protocols for their biological evaluation.

Anticancer Activity

Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. [2]The mechanism of action is often attributed to their ability to induce apoptosis, disrupt the cell cycle, and generate reactive oxygen species (ROS). [3][4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of cell death induced by the test compound can be quantified.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) [2][4]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). [5]3. Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Benzaldehyde Derivatives

CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
Carbon Dot-based Schiff BaseGL261 (glioma)17.9[3]
Carbon Dot-based Schiff BaseU251 (glioma)14.9[3]
Schiff base from 2-hydroxybenzaldehydeMCF-7 (breast)Varies[4]
Schiff base from 2-chlorobenzaldehydeA549 (lung)Significant cytotoxicity observed[2]
Antimicrobial Activity

The presence of the hydroxyl and chloro substituents on the benzaldehyde ring suggests potential antimicrobial properties. [1]Schiff bases and other derivatives of this compound can be screened for their activity against a panel of pathogenic bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Rationale: The broth microdilution method is a widely used technique to determine the MIC. It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The lowest concentration of the agent that inhibits growth is the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized compounds

  • 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Antimicrobial Activity of Related Benzaldehyde Derivatives

CompoundMicroorganismMIC (µmol/L)Reference
5-chloro-2-hydroxybenzamide derivativeStaphylococcus aureus (MRSA)15.62-31.25[6]
2,3-dihydroxybenzaldehydeStaphylococcus aureus500 mg/L (MIC₅₀)[1][7]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4[6]
Anti-inflammatory Activity

Chalcone derivatives are well-documented for their anti-inflammatory effects, which are often mediated through the inhibition of inflammatory enzymes and signaling pathways. [8][9]

This assay is a simple and effective method to screen for in vitro anti-inflammatory activity.

Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally induced protein denaturation is a measure of its anti-inflammatory potential. Bovine serum albumin (BSA) is used as the protein in this assay.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Synthesized chalcone derivatives

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (standard drug)

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of different concentrations of the test compounds, 2.8 mL of PBS, and 0.2 mL of BSA solution.

  • Control Preparation: Prepare a control solution containing 2 mL of PBS, 2.8 mL of PBS, and 0.2 mL of BSA solution.

  • Incubation: Incubate all the solutions at 37°C for 20 minutes.

  • Heating: Heat the solutions at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Caption: Simplified signaling pathway for the anti-inflammatory action of chalcones. [8]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the straightforward synthesis of diverse molecular libraries, particularly Schiff bases and chalcones, which have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The protocols detailed in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable scaffold. Further investigations into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

  • In vitro anti-inflammatory activity of chalcone derivatives 6 (a-e) and their intermediates 5 (a-e). ResearchGate. [Link]

  • Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. RSC Publishing. [Link]

  • Claisen-Schmidt Condensation. University of Missouri–St. Louis. [Link]

  • Synthesis and activity of novel chalcone acetaminophen derivatives. ResearchGate. [Link]

  • Synthesis and characterisation of Mo(IV) complexes of 2,3-dihydroxybenzaldehyde Schiff Bases and their activity against cancer cell lines. Malaysian Journal of Science. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. [Link]

  • Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Research Square. [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

  • Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. PubMed. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. ResearchGate. [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation | Request PDF. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Chalcone Derivatives as Anti-Inflammatory, Antioxidant and Antiulcer Agents. Bentham Science. [Link]

  • Simple and Effective Protocol for Claisen–Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Institutes of Health. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. National Institutes of Health. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. ResearchGate. [Link]

Sources

Application Note: A Strategic Guide to the Synthesis of Functionalized Metal-Organic Frameworks Using 2-Chloro-3-hydroxybenzaldehyde as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for their vast potential in gas storage, catalysis, sensing, and drug delivery. The properties of a MOF are intrinsically linked to its constituent parts: the metal nodes and the organic linkers. The strategic functionalization of these organic linkers is a key methodology for fine-tuning the physicochemical properties of the final framework. This application note provides a comprehensive guide for researchers on the use of 2-Chloro-3-hydroxybenzaldehyde as a versatile precursor for synthesizing functionalized organic linkers for MOF construction. We will detail the critical preliminary step of oxidizing the aldehyde to a carboxylic acid, provide a representative solvothermal protocol for MOF synthesis, and discuss the influence of the chloro and hydroxyl functional groups on the resulting MOF's properties.

Introduction: The Rationale for Linker Pre-functionalization

The modular nature of MOFs allows for a rational design approach, where the chemical functionalities of the organic linker can be deliberately chosen to impart specific properties to the final material.[1][2] this compound is an attractive starting material due to the presence of three distinct functional groups on its benzene ring: an aldehyde, a hydroxyl group, and a chloro group.[3]

However, the aldehyde group itself is generally not suitable for direct coordination with metal centers to form stable, porous MOFs. The cornerstone of MOF chemistry relies on strong, directional coordination bonds, most commonly formed between metal ions and carboxylate groups. Therefore, a critical and mandatory first step is the oxidation of the aldehyde moiety in this compound to a carboxylic acid.[3] This transformation yields 2-chloro-3-hydroxybenzoic acid, a bifunctional linker where the carboxylate group can coordinate with metal centers, while the hydroxyl and chloro groups remain appended within the MOF's pores, ready to influence its properties.

The presence of the hydroxyl group can introduce sites for hydrogen bonding or post-synthetic modification, while the chloro group can fine-tune the electronic environment and stability of the framework.[3][4] This two-step approach—oxidation followed by MOF synthesis—provides a reliable pathway to novel, functionalized materials.

Experimental Protocols

Protocol 1: Synthesis of the Organic Linker (2-Chloro-3-hydroxybenzoic acid)

This protocol details the oxidation of the aldehyde precursor to the necessary carboxylate linker. The causality behind this step is to create the coordinating functional group required for MOF synthesis.

Materials:

  • This compound (Reagent Grade, 97% or higher)[5]

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Acetone

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of acetone.

  • Oxidant Preparation: In a separate beaker, prepare the oxidizing solution by dissolving 12 mmol of KMnO₄ in 100 mL of deionized water. A slight excess of the oxidant ensures complete conversion of the aldehyde.

  • Oxidation Reaction: While stirring the aldehyde solution vigorously, add the KMnO₄ solution dropwise over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Continue stirring for 2-4 hours at room temperature after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, destroy the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears and the solution becomes colorless (the brown MnO₂ precipitate will remain).

  • Acidification & Precipitation: Acidify the solution to a pH of ~2 by slowly adding concentrated H₂SO₄. This step protonates the carboxylate salt, causing the desired 2-chloro-3-hydroxybenzoic acid to precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) to remove any remaining inorganic salts.

  • Drying: Dry the purified 2-chloro-3-hydroxybenzoic acid in a vacuum oven at 60-70°C overnight. Characterize the product via NMR and IR spectroscopy to confirm its identity and purity before proceeding.

Protocol 2: Representative Solvothermal Synthesis of a Functionalized MOF

This protocol provides a generalized solvothermal method for synthesizing a MOF using the linker prepared in Protocol 1.[6][7] Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[8][9]

Materials:

  • 2-chloro-3-hydroxybenzoic acid (synthesized in Protocol 1)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) or Zirconium(IV) Chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF), high purity

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Glass vials (20 mL)

  • Filtration apparatus

  • Centrifuge (optional)

Step-by-Step Procedure:

  • Precursor Solution: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) and the organic linker (0.5 mmol of 2-chloro-3-hydroxybenzoic acid) in 15 mL of DMF. The 1:1 molar ratio is a common starting point but may require optimization.

  • Sonication: Sonicate the vial for 10-15 minutes to ensure complete dissolution and create a homogeneous solution.

  • Autoclave Sealing: Place the open vial inside a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the sealed autoclave in a programmable laboratory oven. Heat to a temperature between 100°C and 150°C and hold for 24 to 72 hours.[7] The optimal temperature and time are critical parameters that depend on the specific metal and linker chemistry and must be determined experimentally.

  • Cooling: After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Product Collection: Carefully open the autoclave and collect the crystalline product. This can be done by decanting the supernatant and collecting the solid, or by centrifugation followed by decanting.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) to remove unreacted starting materials. Subsequently, wash with a lower-boiling-point solvent like ethanol or acetone (3 x 10 mL) to facilitate the removal of DMF from the pores.

  • Activation: To activate the MOF, the solvent molecules residing in the pores must be removed. This is typically achieved by immersing the washed product in a volatile solvent like dichloromethane or acetone for 24 hours, followed by heating under a dynamic vacuum (e.g., at 120-150°C) for 12-24 hours.[6][10] This step is critical for accessing the MOF's porosity for subsequent applications.

Visualization of Synthesis and Logic

The following diagrams illustrate the experimental workflow and the underlying structure-property relationships.

G Start Starting Material: This compound Oxidation Protocol 1: Chemical Oxidation (KMnO₄) Start->Oxidation Provides aldehyde for conversion Linker Organic Linker: 2-chloro-3-hydroxybenzoic acid Oxidation->Linker Generates required carboxylate group Synthesis Protocol 2: Solvothermal Synthesis (Metal Salt + Linker in DMF) Linker->Synthesis Coordinates with metal ions MOF Crude MOF Product (Solvent-filled pores) Synthesis->MOF Self-assembly into crystalline framework Activation Activation: Solvent Exchange & Heating under Vacuum MOF->Activation Removes guest solvent molecules FinalMOF Activated Functional MOF Activation->FinalMOF Exposes porous structure

Caption: Experimental workflow from precursor to activated MOF.

G cluster_groups Inherent Functional Groups cluster_props Resulting MOF Properties Precursor This compound (Precursor) OH Hydroxyl Group (-OH) Precursor->OH Cl Chloro Group (-Cl) Precursor->Cl Hbond Hydrogen Bonding Sites OH->Hbond PSM Sites for Post-Synthetic Modification (PSM) OH->PSM Selectivity Modified Pore Environment & Guest Selectivity Cl->Selectivity Stability Tuned Electronic Properties & Framework Stability Cl->Stability Hbond->Selectivity

Caption: Influence of precursor's functional groups on final MOF properties.

Data Summary and Characterization

Successful synthesis must be confirmed through rigorous characterization. The following table outlines the key parameters for the synthesis protocol and the expected characterization outcomes.

Parameter Value / Method Rationale / Purpose
Synthesis Method SolvothermalPromotes the growth of high-quality, crystalline materials.[8]
Metal Precursor Zn(NO₃)₂·6H₂O or ZrCl₄Common, well-behaved metal nodes for forming stable MOFs. Zr-based MOFs like UiO-66 are known for exceptional stability.[9]
Organic Linker 2-chloro-3-hydroxybenzoic acidProvides the coordinating carboxylate and the desired -Cl and -OH functional groups.
Solvent N,N-Dimethylformamide (DMF)High boiling point solvent that effectively dissolves both metal salts and organic linkers.
Temperature 100 - 150 °CProvides the necessary energy for framework self-assembly. Must be optimized.
Time 24 - 72 hoursAllows for the slow nucleation and growth of crystals.
Characterization I Powder X-Ray Diffraction (PXRD) Primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated one.[6]
Characterization II Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and confirms the removal of solvent molecules after activation.
Characterization III Gas Sorption (N₂ at 77 K) Measures the porosity and specific surface area (BET analysis) of the activated MOF to confirm its porous nature.[10]
Characterization IV Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate group to the metal center (shift in C=O stretching frequency) and the presence of the -OH group.

Conclusion

While this compound is not a direct linker for MOF synthesis, it serves as an excellent and highly valuable precursor. Through a straightforward oxidation reaction, it is converted into 2-chloro-3-hydroxybenzoic acid, a linker equipped with functional groups capable of tuning the resulting MOF's internal environment and overall properties. The protocols and rationale provided in this note offer a solid foundation for researchers to explore the synthesis of novel, functionalized MOFs for a wide array of applications, from targeted gas separation to heterogeneous catalysis. The key to success lies in the careful execution of the preliminary linker synthesis followed by systematic optimization of the solvothermal MOF formation conditions.

References

  • JoVE. Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2016). Available at: [Link]

  • Nature Protocols. High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air. (2021). Available at: [Link]

  • ResearchGate. Scheme of the three protocols employed for the mixture of reactants before the solvothermal treatment. Available at: [Link]

  • eScholarship.org. Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. (2012). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of functionalized metal-organic frameworks. (2016). Available at: [Link]

  • Google Patents. WO2018191415A1 - Functionalization of metal-organic frameworks.
  • ResearchGate. Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde. (2012). Available at: [Link]

  • ResearchGate. Synthesis of MOF having hydroxyl functional side groups and optimization of activation process for the maximization of its BET surface area | Request PDF. Available at: [Link]

  • Royal Society of Chemistry. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Available at: [Link]

  • ACS Publications. Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection. Available at: [Link]

  • ResearchGate. (PDF) Catalytical advantages of Hf-MOFs in benzaldehyde acetalization. Available at: [Link]

  • National Center for Biotechnology Information. Advancing from MOFs and COFs to Functional Macroscopic Porous Constructs. (2023). Available at: [Link]

  • Royal Society of Chemistry. 2D metal–organic framework-based materials for electrocatalytic, photocatalytic and thermocatalytic applications. (2022). Available at: [Link]

  • ResearchGate. Metal-organic frameworks having hydroxy group: Nanoarchitectonics, preparation, and applications in adsorption, catalysis, and sensing | Request PDF. Available at: [Link]

  • SciSpace. Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Chloro-3-hydroxybenzaldehyde in the Design of Advanced Chemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of analytical chemistry and diagnostics, the development of sensitive and selective chemical sensors is paramount. These tools, which translate a chemical interaction into a measurable signal, are critical in environmental monitoring, clinical diagnostics, and drug discovery. The design of effective sensors often hinges on the intelligent selection of molecular building blocks. 2-Chloro-3-hydroxybenzaldehyde is an exemplary scaffold for creating sophisticated chemosensors. Its aromatic ring is decorated with three distinct and chemically versatile functional groups: a reactive aldehyde, a coordinating hydroxyl group, and an electron-withdrawing chloro substituent.[1] This unique combination allows for the straightforward synthesis of sensor molecules with finely-tuned steric and electronic properties, making it an ideal starting point for probes designed to detect a wide range of analytes, particularly metal ions.

The aldehyde group serves as a primary reaction site, readily undergoing condensation with primary amines to form Schiff bases—a robust and common strategy for building the core structure of a sensor.[2][3] The adjacent hydroxyl group, along with the nitrogen atom of the newly formed imine, creates a perfect "pincer" or chelation site for metal ions. The chloro group, through its inductive effect, modulates the acidity of the hydroxyl proton and the electronic density of the aromatic system, influencing the binding affinity and signaling output of the final sensor.[1]

This guide provides a comprehensive overview of the principles and practical protocols for utilizing this compound in the development of colorimetric and fluorescent chemical sensors. It is designed for researchers and professionals seeking to create novel analytical tools, offering both the theoretical underpinnings and detailed, field-tested methodologies.

Section 1: Foundational Properties of this compound

A thorough understanding of the precursor's properties is essential for predictable and successful sensor synthesis. This compound is a solid at room temperature with characteristics that make it suitable for standard organic synthesis protocols.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 56962-10-8
Molecular Formula C₇H₅ClO₂ [1]
Molecular Weight 156.57 g/mol
Appearance Solid
Melting Point 139-143 °C

| Solubility | Soluble in common organic solvents like ethanol, methanol, DMF, DMSO. | General Knowledge |

The true utility of this molecule lies in the interplay of its functional groups. The aldehyde (-CHO) is the synthetic linchpin for forming larger, more complex structures via condensation reactions.[4] The hydroxyl (-OH) group is a weak acid and a potent hydrogen bond donor, playing a crucial role in analyte recognition and often participating directly in the signaling mechanism through deprotonation or coordination. The presence of these two groups in an ortho configuration to each other facilitates the formation of a stable intramolecular hydrogen bond, which can be disrupted upon analyte binding, leading to a detectable signal.[1]

Section 2: Principle of Sensor Design: The Schiff Base Strategy

The most direct and effective method for converting this compound into a functional chemosensor is through the synthesis of a Schiff base (or azomethine). This involves a condensation reaction between the aldehyde group and a primary amine (-NH₂).

Causality of Design: Why choose a Schiff base reaction?

  • High Efficiency: The reaction is typically high-yielding and can often be performed under mild conditions, sometimes with a simple acid catalyst.[2]

  • Modularity: By choosing different primary amines, the properties of the final sensor can be dramatically altered. The amine can be part of a fluorophore (for fluorescent sensing), a chromophore (for colorimetric sensing), or a simple molecule that completes the desired chelation pocket.

  • Creation of a Binding Site: The reaction transforms the C=O of the aldehyde into a C=N imine. The nitrogen atom of the imine, in conjunction with the oxygen from the ortho-hydroxyl group, forms a bidentate ligand site ideal for coordinating with metal ions.[3] This interaction restricts the molecular rotation of the sensor-analyte complex, often leading to a significant change in photophysical properties, such as Chelation-Enhanced Fluorescence (CHEF).

The general workflow for this process is straightforward and adaptable.

G cluster_0 Synthesis Phase cluster_1 Validation Phase Precursor This compound Reaction Schiff Base Condensation (Reflux, 2-4h) Precursor->Reaction Amine Primary Amine (e.g., Aniline, Naphthylamine) Amine->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Product Schiff Base Sensor Probe Reaction->Product Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Product->Characterization Testing Spectroscopic Titration (UV-Vis / Fluorescence) Characterization->Testing Analysis Data Analysis (Selectivity, LOD, Stoichiometry) Testing->Analysis

Caption: Workflow for the synthesis and validation of a Schiff base sensor.

Section 3: Application Protocol I - Synthesis of a Model Schiff Base Chemosensor

This protocol describes the synthesis of a fluorescent chemosensor (Probe 1) from this compound and 2-aminonaphthalene. The naphthalene moiety is fluorescent, and its emission is expected to change upon coordination with a target analyte.

Rationale: The resulting Schiff base will possess a coordination pocket comprising the phenolic oxygen and the imine nitrogen. Upon binding a metal ion, the chelation event is expected to rigidify the molecular structure and modulate the photophysical properties of the naphthalene fluorophore, potentially leading to a "turn-on" fluorescent response.

Materials and Reagents:

  • This compound (1.0 mmol, 156.57 mg)

  • 2-Aminonaphthalene (1.0 mmol, 143.19 mg)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Synthesis Protocol:

  • Reactant Dissolution: Add this compound (156.57 mg) and 2-aminonaphthalene (143.19 mg) to a 50 mL round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask and stir the mixture at room temperature until most of the solids are dissolved.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Let the reaction proceed under reflux for 4 hours. The formation of a precipitate may be observed.

  • Cooling and Isolation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting solid product (Probe 1) in a vacuum oven at 50°C for 3 hours.

  • Characterization:

    • FT-IR: Confirm the formation of the Schiff base by the disappearance of the aldehyde C=O stretch (around 1680 cm⁻¹) and the amine N-H stretches (around 3300-3400 cm⁻¹), and the appearance of a strong imine C=N stretch (around 1620-1640 cm⁻¹).[2]

    • ¹H NMR: Verify the structure by observing the characteristic imine proton (-CH=N-) signal (a singlet typically around 8.5-9.0 ppm) and the disappearance of the aldehyde proton signal (around 9.5-10.0 ppm).

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Section 4: Application Protocol II - Spectroscopic Evaluation for Metal Ion Sensing

This protocol details the steps to evaluate the synthesized "Probe 1" as a fluorescent sensor for a representative panel of metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Hg²⁺).

Objective: To determine the selectivity and sensitivity of Probe 1 towards various metal ions through fluorescence spectroscopy.

Materials and Reagents:

  • Synthesized "Probe 1"

  • Stock solutions (1.0 mM) of various metal salts (e.g., Al(NO₃)₃, FeCl₃, Cu(NO₃)₂, etc.) in deionized water or an appropriate solvent.

  • Spectroscopic grade solvent (e.g., DMSO or Acetonitrile)

  • Volumetric flasks and micropipettes

  • Quartz cuvettes for fluorescence measurements

  • Fluorometer

Step-by-Step Evaluation Protocol:

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of Probe 1 in DMSO.

  • Working Solution: Prepare a 10 µM working solution of Probe 1 by diluting the stock solution in a suitable solvent system (e.g., DMSO/H₂O 1:9 v/v). This system ensures the probe is soluble while allowing for testing in a semi-aqueous environment.[5]

  • Selectivity Screening:

    • To separate cuvettes each containing 2 mL of the 10 µM Probe 1 working solution, add 2 equivalents of each metal ion stock solution (e.g., 40 µL of a 1.0 mM stock to get a final metal concentration of 20 µM).

    • Allow the solutions to equilibrate for 5-10 minutes.

    • Measure the fluorescence emission spectrum for each sample. Use an excitation wavelength determined from an initial scan of the probe alone (typically near its longest wavelength absorption maximum).

    • Compare the fluorescence intensity of the probe in the presence of different metal ions. A significant enhancement or quenching with one specific ion indicates selectivity.

  • Fluorescence Titration:

    • For the ion that showed the most significant response (the "target analyte"), perform a titration experiment.

    • To a cuvette containing 2 mL of the 10 µM Probe 1 solution, add incremental amounts of the target analyte's stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 3.0 equivalents).

    • After each addition, mix thoroughly, wait for 2-5 minutes, and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte. This plot can be used to determine the linear range and calculate the limit of detection.

G cluster_mechanism Sensing Mechanism (CHEF) cluster_observation Observable Signal Probe Probe 1 (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Analyte Binding (Chelation) Low_Signal Weak Emission Probe->Low_Signal Exhibits Analyte Target Analyte (e.g., Al³⁺) Complex->Probe Analyte Removal (e.g., with EDTA) High_Signal Strong Emission ('Turn-On' Response) Complex->High_Signal Results in

Caption: Chelation-Enhanced Fluorescence (CHEF) "turn-on" mechanism.

Section 5: Sensor Validation and Performance Metrics

A robust sensor must be characterized by several key performance indicators.

  • Stoichiometry: The binding ratio between the sensor and the analyte is crucial for understanding the sensing mechanism. This is commonly determined using a Job's plot . The method involves preparing a series of solutions where the total molar concentration of the probe and analyte is constant, but their mole fractions vary. The plot of fluorescence intensity versus the mole fraction of the probe will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[6]

  • Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte that can be reliably detected. It is typically calculated from the data obtained during the fluorescence titration using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank measurement (probe solution without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).[6][7]

Table 2: Example Performance Data for a Hypothetical Sensor

Parameter Description Example Value
Target Analyte The ion for which the sensor shows high selectivity. Al³⁺
Linear Range The concentration range over which the sensor response is directly proportional to the analyte concentration. 0.5 - 15 µM
LOD The calculated limit of detection. 95 nM
Response Time The time required to reach a stable signal after analyte addition. < 2 minutes
Interferents Ions that do not produce a significant signal change. Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺

| Signaling Mode | The nature of the signal change. | Ratiometric / Turn-On Fluorescence |

Conclusion and Future Perspectives

This compound stands out as a highly effective and versatile precursor for the development of chemical sensors. Through straightforward Schiff base condensation, it can be readily transformed into sophisticated probes for detecting analytes like metal ions with high sensitivity and selectivity. The protocols outlined in this guide provide a solid foundation for synthesizing and validating such sensors.

Future work can expand on this foundation in several exciting directions. The chloro and hydroxyl groups offer sites for further functionalization to enhance water solubility or to tether the sensor to solid supports like nanoparticles or polymer films.[1] The core structure can be modified to target other analytes, such as specific anions or biologically relevant small molecules, by strategically altering the amine component used in the synthesis. The principles demonstrated here pave the way for the creation of a new generation of custom-designed sensors for a multitude of applications in science and industry.

References

  • Title: Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines Source: MDPI URL
  • Title: this compound | 56962-10-8 Source: Benchchem URL
  • Title: Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor Source: Indonesian Journal of Fundamental and Applied Chemistry URL
  • Title: this compound 97 56962-10-8 Source: Sigma-Aldrich URL
  • Source: Preprints.
  • Title: 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 Source: PubChem URL
  • Title: Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde Source: ResearchGate URL
  • Title: A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems Source: MDPI URL
  • Title: Exploring the Synthesis and Applications of Benzaldehyde Derivatives Source: OICC Press URL
  • Title: Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives Source: MDPI URL
  • Title: 2-hydroxy-1- naphthaldehyde based Colorimetric probe for the Simultaneous detection of bivalent Copper and Nickel in an aqueous media Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. The unique substitution pattern of this molecule presents significant regiochemical hurdles, making its preparation a non-trivial task. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and ensure the successful synthesis and purification of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary synthetic routes for the formylation of 2-chlorophenol?

A1: The synthesis of this compound typically starts from 2-chlorophenol and involves an electrophilic aromatic substitution reaction to introduce a formyl (-CHO) group. The most common formylation methods for phenols include:

  • The Reimer-Tiemann Reaction: This classic method uses chloroform (CHCl₃) and a strong base (like NaOH or KOH) to generate dichlorocarbene (:CCl₂) as the electrophile.[1][2][3] It typically favors ortho-formylation.[4]

  • The Duff Reaction: This reaction employs hexamine (hexamethylenetetramine) in an acidic medium (often with glycerol and boric acid) as the formylating agent.[5] It is also known to be effective for the ortho-formylation of phenols.[6]

  • The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] It is highly effective for electron-rich aromatic compounds.[9]

  • Magnesium Chloride-Mediated Formylation: A high-yield method for ortho-formylation involves using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (Et₃N).[10] This method has shown high efficiency for related substituted phenols.[11]

Q2: Why is regioselectivity the principal challenge in synthesizing this compound from 2-chlorophenol?

A2: Regioselectivity is a significant challenge due to the directing effects of the substituents on the 2-chlorophenol starting material. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, yet also ortho, para-directing group. The interplay of these effects means the electrophile (the formylating agent) can attack multiple positions on the aromatic ring.

As illustrated below, the positions ortho and para to the powerful hydroxyl group are C6 and C4, respectively. Therefore, standard formylation reactions preferentially yield 3-chloro-2-hydroxybenzaldehyde (at C6) and 5-chloro-2-hydroxybenzaldehyde (at C4). The desired product, this compound, requires formylation at the C3 position, which is electronically and sterically less favored, leading to the formation of multiple isomers and making purification difficult.[6]

G cluster_0 Regiochemical Challenges in Formylating 2-Chlorophenol start 2-Chlorophenol pos3 This compound (Desired Product) start->pos3 Target Position (Electronically Disfavored) pos6 3-Chloro-2-hydroxybenzaldehyde (Major Isomer) start->pos6 Ortho to -OH (Electronically Favored) pos4 5-Chloro-2-hydroxybenzaldehyde (Major Isomer) start->pos4 Para to -OH (Electronically Favored)

Caption: Competing sites of electrophilic attack on 2-chlorophenol.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Safety is paramount. Key hazards are associated with the reagents used:

  • Chloroform (Reimer-Tiemann): A suspected carcinogen and toxic upon inhalation and ingestion. All operations must be conducted in a certified chemical fume hood.

  • Phosphorus Oxychloride (Vilsmeier-Haack): Highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[8]

  • Strong Bases (NaOH, KOH): Corrosive and can cause severe skin and eye burns.[4]

  • General Precautions: Always wear safety glasses with side shields, a lab coat, and appropriate gloves. Ensure good ventilation.[12] The product itself is classified as harmful if swallowed, and causes skin and serious eye irritation.[12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction yields are consistently low, or the reaction fails entirely.
Possible Cause Scientific Explanation & Solution
Inappropriate Reaction Choice The Reimer-Tiemann reaction is notoriously low-yielding for certain substituted phenols, and the Duff reaction is also generally inefficient.[5] Solution: Consider using a more robust method. The Vilsmeier-Haack reaction is often more effective for electron-rich systems.[9] For ortho-formylation, the MgCl₂/paraformaldehyde method has demonstrated high yields for related phenols and is a promising alternative.[10]
Biphasic Reaction Issues (Reimer-Tiemann) The Reimer-Tiemann reaction is often run in a biphasic system (aqueous hydroxide and an organic phase with chloroform), as the reagents have poor mutual solubility.[3] If mixing is inadequate, the reagents cannot interact effectively at the interface, leading to poor conversion. Solution: Ensure vigorous mechanical stirring to create an emulsion. Alternatively, introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the hydroxide or phenoxide ions across the phase boundary, accelerating the reaction.[3]
Deactivated Reagents Paraformaldehyde can depolymerize over time, and hexamine can absorb moisture. The Vilsmeier reagent is generated in situ and is sensitive to moisture. Solution: Use freshly opened or properly stored reagents. For the Vilsmeier-Haack reaction, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Thermal Conditions Formylation reactions often require heating to initiate, but some can be highly exothermic once they start.[3] Insufficient heat will prevent initiation, while excessive heat can lead to decomposition and side-product formation. Solution: Carefully control the temperature as specified in the protocol. For the Reimer-Tiemann reaction, a typical temperature is around 60-70°C.[4][13] Use an oil bath for stable heating and have a cooling bath ready to manage any exotherms.
Problem: My final product is an inseparable mixture of isomers.
Possible Cause Scientific Explanation & Solution
Poor Regioselectivity As discussed in FAQ Q2, formylation of 2-chlorophenol naturally produces a mixture of isomers, with the desired this compound often being a minor component.[6] Solution: While improving reaction selectivity is difficult, the purification strategy is critical. A multi-step approach is required: 1. Steam Distillation: This can help remove unreacted volatile starting materials like 2-chlorophenol.[13] 2. Fractional Crystallization: Isomers often have different solubilities in specific solvents. A documented method for separating isomers of chloro-hydroxybenzaldehyde involves dissolving the crude oil mixture and selectively precipitating one isomer with a non-polar solvent like hexane, leaving the other in the filtrate.[6][13] This process may need to be repeated. 3. Column Chromatography: If crystallization fails, silica gel column chromatography is the definitive method for separating isomers with different polarities. Use a gradient elution system (e.g., hexane/ethyl acetate) and monitor fractions by Thin Layer Chromatography (TLC).
Misidentification of Products It is crucial to confirm the identity of the isolated products. The physical properties (e.g., melting point) of isomers can be similar. Solution: Characterize all isolated fractions thoroughly using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the substitution pattern of the aromatic ring and verify the structure of the desired product.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Reimer-Tiemann Formylation of 2-Chlorophenol (Adapted from Literature)

This protocol is based on a documented synthesis of a related isomer and highlights the challenges of isomer formation and purification.[13]

  • Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium hydroxide (266 g, 6.65 mol) in 1000 mL of water.

  • Reaction Initiation: Warm the solution to 60°C and add 2-chlorophenol (126 g, 0.98 mol). The phenol should dissolve completely.

  • Reagent Addition: Through the addition funnel, add chloroform (262 g, 2.20 mol) slowly over one hour, maintaining the temperature at 60°C. The reaction is exothermic, so be prepared to cool the flask if necessary.[3]

  • Reaction: After the addition is complete, continue stirring at 60°C for two hours, then increase the temperature to 80°C and stir for an additional 16 hours.

  • Work-up:

    • Distill off the excess chloroform.

    • Cool the reaction mixture and carefully acidify it with 6 N sulfuric acid to a pH of ~4-5.[1]

    • Perform a steam distillation to separate the crude product from non-volatile impurities. Collect approximately 6 liters of distillate.

  • Extraction & Isolation:

    • Extract the distillate with diethyl ether.

    • Dry the combined ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. This will yield a yellow oil containing a mixture of isomeric products.[13]

  • Purification (Fractional Crystallization):

    • Add the crude oil to 500 mL of vigorously stirred hexane. One isomer (e.g., 3-chloro-4-hydroxybenzaldehyde in the cited example) may precipitate as a solid and can be removed by filtration.[13]

    • Evaporate the hexane filtrate to yield an oil enriched in the other isomers. This oil may crystallize upon standing or require further purification by column chromatography.

G cluster_workflow Synthesis & Purification Workflow start 1. Dissolve 2-Chlorophenol in NaOH(aq) at 60°C add_chcl3 2. Add Chloroform (CHCl3) Slowly over 1h start->add_chcl3 react 3. Stir at 60-80°C for 18h add_chcl3->react workup 4. Acidify & Steam Distill react->workup extract 5. Extract with Ether & Evaporate workup->extract purify 6. Purify via Fractional Crystallization / Chromatography extract->purify product 7. Isolate & Characterize This compound purify->product

Caption: General workflow for Reimer-Tiemann synthesis and purification.

Protocol 2: High-Yield Ortho-Formylation via MgCl₂/Paraformaldehyde

This method is reported to provide high yields for the ortho-formylation of phenols and is adapted from literature procedures for related compounds.[10][11] It may offer better selectivity for the C6 position, yielding 3-chloro-2-hydroxybenzaldehyde, but is a valuable alternative to explore.

  • Setup: To an oven-dried flask under an inert atmosphere (N₂), add anhydrous magnesium chloride (MgCl₂), 2-chlorophenol, and anhydrous acetonitrile.

  • Base Addition: Cool the mixture in an ice bath and add triethylamine (Et₃N) dropwise.

  • Formylating Agent: Add paraformaldehyde to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and monitor the progress by TLC. A typical reaction time is 3-4 hours.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a cold aqueous HCl solution (e.g., 1 M).

    • Stir for 30 minutes.

  • Extraction & Purification:

    • Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the desired aldehyde.

References

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Organic Syntheses. (2012). A General and Versatile Method for the ortho-Formylation of Phenols. Org. Synth., 89, 220. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetonitrile and its reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • NIH. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Bentham Science. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.

Sources

Technical Support Center: Purification of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-3-hydroxybenzaldehyde. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your purification workflows.

Section 1: Safety First - Hazard Overview

Before handling this compound, it is crucial to be aware of its hazard profile. Always consult the full Safety Data Sheet (SDS) provided by your supplier.

Question: What are the primary hazards associated with this compound?

Answer: This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood.[1] Personal Protective Equipment (PPE), including a dust mask, safety goggles, and chemical-resistant gloves, is mandatory.

Key GHS hazard statements include:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H318: Causes serious eye damage.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H400: Very toxic to aquatic life.[2][3]

In case of exposure, follow standard first-aid measures immediately and seek medical attention.[4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties and handling of this compound.

Question: What are the key physical and chemical properties I should be aware of?

Answer: Understanding the compound's properties is fundamental to designing an effective purification strategy. It is a solid at room temperature with a relatively high melting point.

PropertyValueSource
Molecular Formula C₇H₅ClO₂[2][6]
Molecular Weight 156.57 g/mol
Appearance Solid
Melting Point 139-143 °C
CAS Number 56962-10-8[2]

Question: What are the likely impurities in a crude sample of this compound?

Answer: Impurities are typically related to the synthetic route used. A significant challenge in its synthesis is the formation of isomeric side products due to regiochemical competition.[6]

Common impurities may include:

  • Isomeric Byproducts: Such as 2-chloro-5-hydroxybenzaldehyde and 4-chloro-3-hydroxybenzaldehyde.[6] The synthesis of a related isomer, 3-chloro-2-hydroxybenzaldehyde, notably yields 3-chloro-4-hydroxybenzaldehyde as a major side product, illustrating the challenge of directing functional groups to specific positions on the aromatic ring.[6][7]

  • Starting Materials: Unreacted precursors, like 2-chlorophenol.

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which would convert it into 2-Chloro-3-hydroxybenzoic acid.[6] This is often observed as an acidic impurity that can complicate purification.

  • Reaction Solvents and Reagents: Residual solvents or inorganic salts from the workup.

Question: How do I choose the best purification technique?

Answer: The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles. It is often the most efficient method for large-scale purification.

  • Flash Column Chromatography: The most powerful technique for separating compounds with similar polarities, such as isomers. It is the method of choice when recrystallization fails to achieve the desired purity.

  • Distillation: Generally not suitable for this compound, as aromatic aldehydes can decompose at the high temperatures required for distillation, even under vacuum.[8]

(See the workflow diagram in Section 5 for a visual decision-making guide.)

Question: What analytical methods are best for assessing purity?

Answer: A combination of techniques provides the most comprehensive assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing conditions for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities if their signals do not overlap with the product's signals.[9][10]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (HPLC-MS), this is a powerful method for detecting and identifying trace impurities.[6] The presence of chlorine is easily identified by the characteristic isotopic pattern (M+ and M+2 peaks).[6]

  • Melting Point Analysis: A sharp melting point close to the literature value (139-143 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point.

  • Causality: The boiling point of your chosen solvent may be too high, or you may be using too little solvent.

  • Solution 1 (Add More Solvent): While the solution is hot, add more of the same solvent in small portions until the oil completely dissolves. Then, allow it to cool slowly.

  • Solution 2 (Change Solvent System): Switch to a solvent with a lower boiling point or use a co-solvent system (e.g., Toluene/Hexane or Ethanol/Water). Dissolve the compound in a minimum amount of the "good" solvent (e.g., Toluene) and add the "poor" solvent (e.g., Hexane) dropwise until turbidity persists. Re-heat to clarify and then cool slowly.

  • Solution 3 (Induce Crystallization): If the solution remains supersaturated upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.[11]

Question: I see multiple spots on TLC, and my column chromatography gives poor separation. How can I fix this?

Answer: Poor separation is almost always due to a suboptimal mobile phase (eluent). The goal is to find a solvent system that gives a good separation of Rf values between your product and the impurities.

  • Causality: If the eluent is too polar, all compounds will travel up the column quickly (high Rf), resulting in no separation. If it's not polar enough, everything will remain at the baseline (low Rf).

  • Solution 1 (Systematic Eluent Optimization): Use TLC to test various solvent systems. A good starting point for a compound of this polarity is a mixture of Hexane and Ethyl Acetate.

    • Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc).

    • Gradually increase the polarity (e.g., 4:1, 2:1 Hexane:EtOAc).

    • Aim for an Rf value of ~0.3 for the desired product. This typically provides the best separation.

  • Solution 2 (Check Column Packing): Ensure your column is packed uniformly without any air bubbles or cracks, as these lead to band broadening and poor resolution.

  • Solution 3 (Sample Loading): Do not overload the column. The amount of crude material should generally be no more than 5-10% of the mass of the silica gel. Load the sample in a minimal amount of solvent.

Question: My final product is a tan or yellow solid, not white. Why?

Answer: Phenols and aldehydes are susceptible to air oxidation, which can form highly colored impurities.

  • Causality: Trace amounts of oxidized oligomeric or polymeric species can impart significant color even at low concentrations. This can be exacerbated by heat, light, or the presence of base.

  • Solution 1 (Activated Carbon): During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon (Norit).[11] Boil the solution for a few minutes, then filter it hot through a pad of Celite or fluted filter paper to remove the carbon and adsorbed colored impurities.

  • Solution 2 (Minimize Exposure): Protect the compound from prolonged exposure to air and heat during purification. Consider performing the final stages of purification under an inert atmosphere (e.g., Nitrogen or Argon).

Section 4: Standard Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective if the crude material is >90% pure.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., Toluene, Ethanol, Isopropanol, Water, Hexane). A good solvent will dissolve the compound when hot but not when cold. A Toluene/Hexane or Ethanol/Water mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., Toluene) and heat the mixture to boiling with stirring. Add more solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite pad to remove insoluble impurities (and carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating isomeric impurities or cleaning up very impure samples.

  • TLC Analysis: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that provides a baseline separation of your product (target Rf ~0.3) from its major impurities.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use ~50-100 g of silica gel per gram of crude material. Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., Hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Alternatively, pre-adsorb the crude material onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply positive pressure (using a flask bulb or regulated air line) to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all solvent traces.

Section 5: Visual Workflows

The following diagrams provide a visual guide for common decision-making processes in purification.

Purification_Selection start Crude this compound tlc Assess Purity via TLC/¹H NMR start->tlc decision_purity Purity > 90%? tlc->decision_purity decision_impurities Impurities are isomers? decision_purity->decision_impurities No recrystallize Recrystallization decision_purity->recrystallize Yes decision_impurities->recrystallize No chromatography Flash Column Chromatography decision_impurities->chromatography Yes end_product Pure Product recrystallize->end_product chromatography->end_product

Caption: Workflow for selecting the appropriate purification method.

Recrystallization_Troubleshooting start Attempt Recrystallization decision_crystals Did crystals form? start->decision_crystals oiling_out Did it oil out? decision_crystals->oiling_out No success Collect Crystals decision_crystals->success Yes supersaturated Solution is likely supersaturated oiling_out->supersaturated No action_add_solvent Action: Add more hot solvent oiling_out->action_add_solvent Yes action_scratch Action: Scratch flask / Add seed crystal supersaturated->action_scratch action_change_solvent Action: Change to lower boiling solvent/system action_add_solvent->action_change_solvent If oil persists

Caption: Troubleshooting guide for common recrystallization issues.

Section 6: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Label. (n.d.). Warning: this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Hydroxybenzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR]. Retrieved from [Link]

  • Song, M.-L., & Liu, B. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2928. Retrieved from [Link]

  • Google Patents. (n.d.). US4748278A - Process for the isolation of p-hydroxybenzaldehyde. Retrieved from

  • European Patent Office. (n.d.). EP 0074272 A1 - Process for the preparation of hydroxybenzaldehydes. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis and provide practical, evidence-based solutions.

I. Overview of Synthetic Routes

The synthesis of this compound primarily involves the formylation of 2-chlorophenol. The most common methods employed are the Reimer-Tiemann reaction and the Duff reaction. Each method has its own set of advantages and challenges that can significantly impact the final yield and purity. A significant hurdle in these syntheses is controlling the regioselectivity, as isomeric side products are often formed.[1]

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols.[2][3][4] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[2][3][5]

  • Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically with glycerol and boric acid.[6][7][8] It is often considered for phenols where the Reimer-Tiemann reaction fails or gives poor yields.[6]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts in the synthesis of this compound from 2-chlorophenol?

A1: The primary isomeric byproducts are 2-chloro-5-hydroxybenzaldehyde and 4-chloro-3-hydroxybenzaldehyde.[1] The substitution pattern of the starting material, 2-chlorophenol, allows for the formation of these isomers depending on the reaction conditions.[1] Careful optimization of the synthetic route and reaction parameters is crucial to minimize their formation.[1]

Q2: Which synthetic route, Reimer-Tiemann or Duff, generally provides a better yield for the formylation of 2-chlorophenol?

A2: The Duff reaction has been reported to be more successful and provide better yields than the Reimer-Tiemann reaction for certain substituted phenols, including o-chlorophenol.[6] The Duff reaction typically requires a shorter reaction time (2-3 hours) and can often proceed without the need for complex purification steps like bisulfite extraction.[6]

Q3: Can the aldehyde group of this compound undergo further reactions?

A3: Yes, the aldehyde functional group is susceptible to both oxidation and reduction. Oxidation will convert it to 2-Chloro-3-hydroxybenzoic acid, while reduction will yield 2-chloro-3-hydroxybenzyl alcohol.[1]

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Suboptimal reaction temperature or time.- Incorrect molar ratio of reactants.- Inefficient mixing in biphasic systems (Reimer-Tiemann).- Formation of significant amounts of isomeric byproducts.- Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and reactant ratios to find the optimal parameters.[1][9]- Improve Mixing: For the Reimer-Tiemann reaction, which is often biphasic, use vigorous stirring, a phase-transfer catalyst, or an emulsifying agent like 1,4-dioxane to enhance the reaction rate.[2][4][10]- Consider the Duff Reaction: If isomeric byproduct formation is a major issue with the Reimer-Tiemann reaction, the Duff reaction may offer better regioselectivity for 2-chlorophenol.[6]
Formation of a Tar-like Substance - High reaction temperatures, especially in the presence of strong bases.- Vigorous, uncontrolled exothermic reactions.- Control Temperature: The Reimer-Tiemann reaction can be highly exothermic once initiated.[2][4][10] Careful heating to initiate the reaction followed by appropriate cooling is necessary to maintain control.- Use a Milder Base: In some cases, using a milder base or a different solvent system can reduce tar formation. For instance, a lime-soda mixture has been used as an alternative to stronger hydroxides.[11]
Difficulty in Separating Isomeric Products - Similar physical properties (e.g., boiling points, solubility) of the desired product and its isomers.- Fractional Crystallization: This technique can be effective for separating isomers. For example, treating a crude mixture with a solvent like hexane can selectively precipitate one isomer, allowing for the isolation of the other from the filtrate.[1]- Steam Distillation: Isomers can have different volatilities in steam. For instance, 4-chloro-2-hydroxybenzaldehyde is more volatile in steam than 2-chloro-4-hydroxybenzaldehyde, allowing for their separation.[11]- Column Chromatography: While potentially more resource-intensive, column chromatography is a powerful technique for separating isomers with different polarities.
Incomplete Reaction - Insufficient reaction time or temperature.- Poor solubility of reagents.- Increase Reaction Time/Temperature: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration and temperature.- Improve Solubility: In the Reimer-Tiemann reaction, ensure the hydroxide base is sufficiently soluble. The reaction is typically carried out in a biphasic system to address this.[2]

III. Experimental Protocols & Methodologies

Protocol 1: Optimized Reimer-Tiemann Reaction for Phenols

This protocol is a general guideline and should be optimized for 2-chlorophenol.

  • Preparation: Dissolve the phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in an ethanol/water (2:1) mixture.[3]

  • Reaction Initiation: Heat the solution to 70°C.[3]

  • Reagent Addition: Slowly add chloroform (2.0 equiv) over a period of 1 hour.[3]

  • Reaction: Stir the resulting mixture for 3 hours at 70°C.[3]

  • Work-up:

    • Cool the mixture to room temperature and remove the ethanol via evaporation.[3]

    • Adjust the pH of the remaining aqueous solution to 4-5.[3]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Purification: Purify the desired aldehyde using standard techniques such as crystallization or column chromatography.[3]

Protocol 2: General Procedure for the Duff Reaction

This protocol provides a general framework for the Duff reaction.

  • Reaction Setup: Combine the phenol, hexamethylenetetramine, anhydrous glycerol, and glyceroboric acid.[6] Intimately mixing the phenol and hexamethylenetetramine prior to addition can improve the yield.[6]

  • Heating: Heat the reaction mixture to 150-160°C.[6]

  • Hydrolysis: After the reaction is complete, treat the mixture with dilute sulfuric acid.[6]

  • Isolation: Isolate the nearly pure o-hydroxyaldehyde by steam distillation.[6]

IV. Visualizing Reaction Mechanisms and Workflows

Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann cluster_carbene Dichlorocarbene Formation cluster_formylation Phenoxide Attack and Hydrolysis CHCl3 Chloroform CCl3_minus Trichloromethyl Anion CHCl3->CCl3_minus -H₂O +OH⁻ OH_minus OH⁻ CCl2 Dichlorocarbene (:CCl₂) CCl3_minus->CCl2 -Cl⁻ Cl_minus Cl⁻ Phenoxide 2-Chlorophenoxide Phenol 2-Chlorophenol Phenol->Phenoxide +OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate +:CCl₂ Aldehyde 2-Chloro-3-hydroxy- benzaldehyde Intermediate->Aldehyde +2H₂O -2HCl

Caption: Key steps in the Reimer-Tiemann reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Conditions Verify Reaction Conditions (Temp, Time, Ratios) Start->Check_Conditions Check_Mixing Evaluate Mixing Efficiency (Biphasic System) Start->Check_Mixing Analyze_Byproducts Characterize Byproducts (e.g., GC-MS, NMR) Start->Analyze_Byproducts Optimize Systematically Optimize Conditions Check_Conditions->Optimize Improve_Mixing Enhance Mixing (Stirring, PTC, Co-solvent) Check_Mixing->Improve_Mixing Change_Method Consider Alternative Method (e.g., Duff Reaction) Analyze_Byproducts->Change_Method High Isomer Content Purification Optimize Purification (Crystallization, Chromatography) Analyze_Byproducts->Purification Separation Issues Success Improved Yield Optimize->Success Improve_Mixing->Success Change_Method->Success Purification->Success

Caption: A decision tree for troubleshooting low reaction yields.

V. References

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (1945). Retrieved from [Link]

  • Hodgson, H. H., & Jenkinson, T. A. (1927). CCXXVI.—The Reimer-Tiemann Reaction with m-Chlorophenol. Journal of the Chemical Society (Resumed), 1740-1742.

  • Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed. (n.d.). Retrieved from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Duff Reaction. (n.d.). Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved from [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Reimer-Tiemann Reaction with Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Reimer-Tiemann reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ortho-formylation on substituted phenolic substrates. The Reimer-Tiemann reaction, while a classic and powerful tool for installing an aldehyde group onto a phenol, is known for its sensitivity to substrate electronics, steric factors, and reaction conditions. This resource provides in-depth, experience-driven answers to common challenges, helping you optimize yields, control selectivity, and troubleshoot unexpected outcomes.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses the most pressing issues encountered during the application of the Reimer-Tiemann reaction.

Q1: I'm getting very low yields or no product at all. What are the most common culprits?

Answer: Complete reaction failure or disappointingly low yields in the Reimer-Tiemann reaction often trace back to a few critical parameters.[1] The primary issue is typically inefficient generation of the key electrophile, dichlorocarbene (:CCl₂).

  • Insufficient Base Strength/Concentration: The reaction requires a strong base, typically a concentrated aqueous solution of sodium or potassium hydroxide (30-50% w/v), to deprotonate chloroform and generate the dichlorocarbene.[2][3] Using a dilute base will fail to produce the carbene in sufficient concentration.

  • Poor Phase Mixing: The reaction is biphasic, with the phenoxide in the aqueous phase and chloroform in the organic phase.[4][5][6] The reaction occurs at the interface. Vigorous stirring is essential to maximize the surface area between the phases.[2][6] In some cases, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can dramatically improve yields by transporting the hydroxide ion into the organic phase or the phenoxide into the chloroform phase.[4][6]

  • Sub-optimal Temperature: The reaction needs initial heating (typically 60-70°C) to initiate carbene formation.[4][6] However, the reaction can be highly exothermic once it begins.[4][6] Uncontrolled temperature can lead to thermal runaway, causing decomposition of reagents and formation of tarry byproducts. Careful temperature monitoring and control are crucial.

  • Deactivated Phenol Substrate: If your phenol possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring is deactivated towards electrophilic attack by the electron-deficient dichlorocarbene.[5][6] This deactivation can slow the reaction to a crawl or prevent it entirely. For such substrates, alternative formylation methods may be necessary.

Q2: How do substituents on my phenol influence the reaction's regioselectivity (ortho vs. para)?

Answer: The Reimer-Tiemann reaction is known for favoring ortho-formylation, but the regioselectivity is not always high and is heavily influenced by the substituents present.[2][7]

  • Electronic Effects: The phenoxide ion's negative charge is delocalized into the benzene ring, making it highly nucleophilic and activating it for electrophilic attack.[3][4][5] This activation is strongest at the ortho and para positions.

  • Ortho Preference: The preference for the ortho position is often attributed to a stabilizing interaction or coordination between the alkali metal cation (Na⁺ or K⁺) of the phenoxide, the oxygen atom, and the incoming dichlorocarbene at the transition state.[7] This creates a cyclic intermediate that favors attack at the adjacent position.

  • Steric Hindrance: Bulky substituents at an ortho position will sterically hinder the approach of the dichlorocarbene, leading to a higher proportion of the para-formylated product. If both ortho positions are blocked, the reaction is forced to the para position.[8]

  • Substituent Directing Effects:

    • Electron-Donating Groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups further activate the ring and generally lead to good yields of the ortho-formylated product, though mixtures can occur.

    • Electron-Withdrawing Groups (EWGs) like halogens (-Cl, -Br) deactivate the ring but can still allow the reaction to proceed, often with reduced yields. The directing effect will depend on the interplay between the hydroxyl group and the EWG.

Q3: I'm observing significant side products and tar formation. What are these and how can I minimize them?

Answer: The harsh, strongly basic, and heated conditions of the Reimer-Tiemann reaction can lead to several unwanted side reactions.

  • Cyclohexadienones: When ortho- or para-substituted phenols are used, the dichlorocarbene can add to the substituted carbon, leading to the formation of substituted cyclohexadienones after rearrangement.[8][9] This is considered an "abnormal" Reimer-Tiemann reaction product.[9]

  • Polymerization/Tarring: Phenols and their aldehyde products can be unstable under strongly alkaline conditions and high temperatures, leading to polymerization and the formation of dark, tarry residues. This can be minimized by:

    • Maintaining strict temperature control (not exceeding 70°C).

    • Adding the chloroform slowly and dropwise to control the exotherm.[10]

    • Ensuring the reaction time is not excessively long.

  • Ring Expansion in Heterocycles: Electron-rich heterocycles like pyrroles and indoles can undergo ring expansion to form 3-chloropyridines and 3-chloroquinolines, respectively, in a process known as the Ciamician-Dennstedt rearrangement.[2][11][12]

Part 2: In-Depth Troubleshooting & Optimization

Guide 1: A Systematic Approach to Troubleshooting Low Yields

Low yields are the most common complaint with this reaction. Use this flowchart to diagnose the issue systematically.

Troubleshooting_Yield start Problem: Low or No Yield q1 Is your base concentrated? (e.g., >10M NaOH/KOH) start->q1 fix1 Action: Prepare fresh, concentrated (30-50%) aqueous base. q1->fix1 NO q2 Is stirring vigorous enough to create an emulsion? q1->q2 YES sol1_yes YES sol1_no NO fix1->q2 fix2 Action: Increase stirring speed. Consider a phase-transfer catalyst. q2->fix2 NO q3 Is temperature controlled? (60-70°C, no runaway) q2->q3 YES sol2_yes YES sol2_no NO fix2->q3 fix3 Action: Use an oil bath and ice bath for cooling. Add chloroform slowly. q3->fix3 NO q4 Is your phenol substrate strongly deactivated (e.g., nitrophenol)? q3->q4 YES sol3_yes YES sol3_no NO fix3->q4 fix4 Action: Reaction may be unsuitable. Consider alternative formylation methods (e.g., Vilsmeier-Haack). q4->fix4 YES end_node If issues persist, check reagent purity (chloroform should be ethanol-free). q4->end_node NO sol4_yes YES sol4_no NO Mechanism cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Electrophilic Attack CHCl3 CHCl₃ Carbanion ⁻:CCl₃ CHCl3->Carbanion + ⁻OH OH_minus ⁻OH Carbene :CCl₂ Carbanion->Carbene - Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl₂ Hydrolysis Hydrolysis (2 ⁻OH) Intermediate->Hydrolysis Product Salicylaldehyde (ortho-product) Hydrolysis->Product - 2Cl⁻, - H₂O

Caption: The two-stage mechanism of the Reimer-Tiemann reaction.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde from p-Cresol

This protocol provides a standard procedure for a substituted phenol that typically gives a good yield of a single isomer. [10][13] Materials:

  • p-Cresol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃), stabilized with amylene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (3-necked), reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of 40% aqueous sodium hydroxide solution (40 g NaOH in 60 mL H₂O).

  • Heating: Heat the mixture to 65-70°C using a water or oil bath with vigorous stirring.

  • Chloroform Addition: Add 14.3 g (9.6 mL, 0.12 mol) of chloroform dropwise from the dropping funnel over approximately 1 hour. Maintain the temperature between 65-70°C. The reaction is exothermic, and external cooling with an ice bath may be necessary to prevent the temperature from rising. [10]4. Reaction: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2 hours to ensure the reaction goes to completion. [10]5. Work-up (Distillation): Cool the reaction mixture to room temperature. Set up for simple distillation to remove the excess chloroform.

  • Work-up (Acidification): Transfer the remaining dark aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution by slowly adding concentrated HCl with stirring until the pH is acidic (pH ~2-3). A crude product will precipitate.

  • Extraction: Extract the acidified mixture three times with 50 mL portions of diethyl ether or dichloromethane. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by steam distillation, as the product is steam-volatile while many impurities are not. [8]

References

  • Wynberg, H. (1960). The Reimer–Tiemann Reaction. Chemical Reviews, 60(2), 169–184.

  • BYJU'S. Reimer Tiemann Reaction Mechanism.

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.

  • Wikipedia. Reimer–Tiemann reaction.

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism.

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.

  • BenchChem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.

  • Chemistry Stack Exchange. ortho/para-Selectivity in the Reimer-Tiemann Reaction.

  • YouTube. (2021). Reimer-Tiemann Reaction - Phenol to Salicylaldehyde.

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application.

  • YouTube. (2022). Reimer-Tiemann Reaction.

  • Physics Wallah. Reaction Mechanism of Reimer-Tiemann Reaction.

  • Eduncle. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuanced effects of solvents on the reactivity of this versatile synthetic intermediate. Here, we address common experimental challenges in a practical question-and-answer format, grounded in established chemical principles.

Section 1: General FAQs & Foundational Concepts

This section covers baseline inquiries regarding the handling and general reactivity of this compound, with a focus on the foundational role of the solvent.

Q1.1: What are the key reactive sites on this compound, and how do solvents generally influence their reactivity?

A1.1: this compound possesses three distinct functional groups, each with its own reactivity profile that is significantly modulated by the solvent environment[1]:

  • Aldehyde Group (-CHO): This is the primary site for nucleophilic additions and condensation reactions.[1] Solvent polarity can influence the electrophilicity of the carbonyl carbon. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates formed during nucleophilic attack, often accelerating reactions.

  • Hydroxyl Group (-OH): This phenolic hydroxyl group is acidic and can be deprotonated by a base. It is also a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[1] Protic solvents can form hydrogen bonds with the hydroxyl group, potentially reducing its nucleophilicity or altering its directing effects.

  • Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing chloro and aldehyde groups make predicting regioselectivity complex. Solvent choice can affect the stability of the cationic Wheland intermediate, thereby influencing both the reaction rate and the isomeric product distribution.[2][3]

Q1.2: I'm having difficulty dissolving this compound. What is its general solubility profile?

A1.2: As a solid crystalline compound with polar functional groups, this compound exhibits limited solubility in nonpolar solvents. Its solubility is generally poor in water and hydrocarbons like hexane. It is more soluble in polar organic solvents. For practical laboratory applications, consider the following:

  • Good Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone.

  • Moderate Solubility: Ethanol, Methanol, Acetonitrile, Ethyl Acetate.

  • Poor Solubility: Water, Toluene, Hexane, Diethyl Ether.

Always perform a small-scale solubility test before committing to a large-scale reaction to ensure you can achieve the desired concentration at your reaction temperature.

Q1.3: How can I effectively monitor the progress of my reaction involving this compound?

A1.3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between your starting material, product, and any potential byproducts. A typical starting point for the mobile phase is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Self-Validation Tip: Before starting your reaction, run a co-spot on a TLC plate with your starting material and any available authentic product standard. This will confirm your ability to resolve the two compounds. This compound is UV active, so visualization is easily achieved under a UV lamp (254 nm). Staining with potassium permanganate can also be effective, especially for visualizing the alcohol product after reduction.

Section 2: Troubleshooting Specific Reactions & Solvent Optimization

This core section provides detailed troubleshooting for common transformations, emphasizing how solvent choice is critical to overcoming specific experimental hurdles.

Subsection 2.1: Oxidation to 2-Chloro-3-hydroxybenzoic acid

Q2.1.1: My oxidation reaction (e.g., using KMnO₄ or Jones Reagent) is sluggish or incomplete. Could the solvent be the issue?

A2.1.1: Yes, the solvent is a critical parameter. For many common oxidants, the mechanism involves the formation of a hydrate at the aldehyde, which is then oxidized.[1]

  • Problem: Anhydrous or aprotic conditions can significantly slow down or halt the oxidation of an aldehyde to a carboxylic acid.

  • Causality & Solution: The presence of water is often crucial. If you are using a solvent like acetone (for Jones oxidation), ensure it is not anhydrous. For permanganate oxidations, aqueous basic or acidic solutions are standard. If substrate solubility is an issue in purely aqueous media, a co-solvent system like acetone/water or THF/water can be employed. However, be aware that solvents like THF or alcohols can be oxidized themselves under harsh conditions. Polar aprotic solvents like DMF or DMSO can be effective for certain oxidants but may lead to different reaction pathways or side reactions.[4][5]

Q2.1.2: I am observing significant side product formation or decomposition during oxidation. How can solvent choice mitigate this?

A2.1.2: Over-oxidation or side reactions can often be traced back to harsh reaction conditions exacerbated by the solvent.

  • Problem: Non-polar solvents can sometimes lead to poor reaction control and localized heating, especially with powerful oxidants like KMnO₄.[6]

  • Causality & Solution: A solvent that ensures homogeneity and allows for effective temperature control is key. Phase-transfer catalysis is an excellent strategy if you need to bring an inorganic oxidant (like permanganate) into an organic phase to react with your substrate. Using a non-polar solvent like toluene or ethyl acetate with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can provide a clean and high-yielding reaction by facilitating a controlled interaction between the oxidant and the substrate at the interface or in the organic phase.[6] This avoids the need for harsh, highly polar, or aqueous environments that might promote side reactions.

Experimental Protocol: Phase-Transfer Catalyzed Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve this compound (1.0 eq) and TBAB (0.1 eq) in Toluene C Combine organic and aqueous phases in a flask with vigorous stirring A->C B Prepare aqueous solution of KMnO4 (1.5 eq) B->C D Heat to 40-50 °C and monitor by TLC until starting material is consumed C->D E Cool, filter off MnO2 D->E F Separate layers, extract aqueous layer with Ethyl Acetate E->F G Acidify aqueous layer with HCl to precipitate product F->G H Filter, wash with cold water, and dry to yield product G->H

Caption: Workflow for Phase-Transfer Catalyzed Oxidation.

Step-by-Step Guide:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq) in toluene. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq) in water.

  • Reaction: Combine the organic and aqueous phases. Stir the biphasic mixture vigorously to ensure efficient phase transfer. Heat the reaction to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot. The purple color of the permanganate will also fade as it is consumed, and a brown precipitate of MnO₂ will form.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing with ethyl acetate.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the layers. Acidify the aqueous layer with concentrated HCl until acidic (pH ~2), which will precipitate the 2-Chloro-3-hydroxybenzoic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Subsection 2.2: Reduction to 2-Chloro-3-hydroxybenzyl alcohol

Q2.2.1: My reduction with Sodium Borohydride (NaBH₄) is giving low yields. Is my solvent choice critical?

A2.2.1: Absolutely. The reactivity of NaBH₄ is highly dependent on the solvent.

  • Causality & Solution: NaBH₄ requires a protic solvent to mediate the hydride transfer. The rate of reduction varies significantly with the alcohol used, following the general trend: Methanol > Ethanol > Isopropanol.[7] If your reaction in ethanol is slow, switching to methanol will accelerate it. Conversely, if you are trying to achieve chemoselectivity (e.g., reducing an aldehyde in the presence of a less reactive ketone), using a less reactive solvent like isopropanol at a lower temperature can enhance selectivity.[7] Aprotic solvents are generally not suitable unless a protic additive is used.

Q2.2.2: I'm observing gas evolution and potential decomposition. Could the solvent be reacting with the reducing agent?

A2.2.2: Yes. NaBH₄ reacts with protic solvents, especially water and acidic protons, to release hydrogen gas.

  • Problem: If the reaction is too vigorous or if the solvent has a low boiling point, you can lose material. More importantly, if your starting material or product is not stable to the basic conditions generated during the reaction, decomposition can occur.

  • Causality & Solution: Always add the NaBH₄ portion-wise to a cooled solution (0 °C) of the aldehyde to control the initial exotherm and rate of hydrogen evolution. Using ethanol or isopropanol instead of methanol can also moderate the reaction rate. Ensure your glassware is dry before starting, as excess water will needlessly consume the reagent. The reaction is typically self-quenching as the borohydride is consumed, but a controlled quench with dilute acid is standard practice during workup.

Subsection 2.3: Condensation Reactions (e.g., Knoevenagel Condensation)

Q2.3.1: My Knoevenagel condensation with an active methylene compound is not going to completion. How does solvent polarity affect the equilibrium?

A2.3.1: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[8] The solvent plays a dual role in influencing kinetics and equilibrium.

  • Kinetics: The initial nucleophilic addition step is often favored by polar solvents that can stabilize the charged intermediates. Polar aprotic solvents like DMF can accelerate both the initial addition and the subsequent dehydration step.[9] Protic solvents like ethanol can also be effective, often used with amine catalysts like piperidine.[10][11]

  • Equilibrium: To drive the reaction to completion, the water byproduct must be removed.

  • Solution: For reactions run at elevated temperatures, using a solvent like toluene or benzene with a Dean-Stark apparatus is the classic and most effective method for azeotropically removing water and shifting the equilibrium towards the product. For room temperature reactions, the choice of a polar aprotic solvent like DMF may be superior as it can accelerate the reaction sufficiently without needing water removal.[12]

Troubleshooting Workflow: Low Yield in Knoevenagel Condensation

G Start Low Yield in Knoevenagel Condensation Check1 Is the reaction reversible? Start->Check1 Action1 Use a solvent that allows for water removal (e.g., Toluene) with a Dean-Stark trap. Check1->Action1 Yes Check2 Is the reaction rate too slow? Check1->Check2 No End Yield Improved Action1->End Action2 Switch to a polar aprotic solvent (e.g., DMF, DMSO) to accelerate kinetics. Check2->Action2 Yes Check3 Is the catalyst (e.g., piperidine) fully dissolved and active? Check2->Check3 No Action2->End Action3 Ensure catalyst solubility in the chosen solvent. Consider adding a co-solvent if necessary. Check3->Action3 Yes Action3->End

Caption: Troubleshooting guide for Knoevenagel reactions.

Section 3: Advanced Analytical Troubleshooting

Q3.1: My ¹H NMR spectrum looks unusual in DMSO-d₆. Are there known solvent effects on the chemical shifts of this compound?

A3.1: Yes, significant solvent effects are expected in the ¹H NMR spectrum, particularly for the hydroxyl and aldehyde protons, due to hydrogen bonding.

  • Hydroxyl Proton (-OH): In a non-hydrogen-bonding solvent like CDCl₃, this peak may be sharp and at a lower chemical shift. In DMSO-d₆, a strong hydrogen bond acceptor, the hydroxyl proton will form a strong H-bond with the solvent. This deshields the proton, causing its peak to shift significantly downfield (often >10 ppm) and become broad.[13][14]

  • Aldehyde Proton (-CHO): While less dramatic, the chemical shift of the aldehyde proton can also be influenced by the solvent's polarity and its ability to interact with the carbonyl group.

  • Aromatic Protons: The aromatic protons are generally less affected, but minor shifts can occur due to changes in the overall electronic environment and solvent-solute interactions.

When reporting spectral data, it is imperative to state the solvent used, as the chemical shifts, particularly for exchangeable protons, are not absolute.

References

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. (2023). RSC Publishing. [Link]

  • Solvent effect on the oxidation of benzaldehyde by BTEACC at 318 K. (n.d.). ResearchGate. [Link]

  • Chemoselective reductions with sodium borohydride. (n.d.). Canadian Journal of Chemistry. [Link]

  • Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. (2006). SciELO. [Link]

  • The effect of solvent on the kinetics of the oxidation of benzaldehydes by quinolinium chlorochromate in aqueous organic solvent media. (2016). ResearchGate. [Link]

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017). Quora. [Link]

  • Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. (2006). SciELO. [Link]

  • Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. (n.d.). Heterocyclic Communications. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (2014). ResearchGate. [Link]

  • Solvent effect on the Knoevenagel reaction. (2019). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. (2023). StudySmarter. [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2016). ResearchGate. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • 4-Hydroxybenzaldehyde at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.). Human Metabolome Database. [Link]

Sources

stability and degradation of 2-Chloro-3-hydroxybenzaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Core Concepts: Understanding the Stability of this compound

This compound is a versatile intermediate in organic synthesis, valued for its distinct functional groups—aldehyde, hydroxyl, and chloro—on a benzene ring.[1] However, the reactivity of these groups, particularly the aldehyde, makes the molecule susceptible to degradation under various environmental and experimental conditions. Understanding these degradation pathways is critical for ensuring the integrity of your starting materials, the success of your synthetic routes, and the stability of your final products.

The primary sites of reactivity on this compound are the aldehyde group, which is prone to oxidation, and the aromatic ring, which can be influenced by the directing effects of its substituents.[1] The presence of the hydroxyl and chloro groups also modulates the electron density of the ring, influencing its susceptibility to various reactions.

II. Troubleshooting and FAQs: A Guide to Common Experimental Challenges

This section addresses common questions and issues that may arise when working with this compound.

Q1: I suspect my sample of this compound has degraded. What are the likely causes and how can I confirm this?

A1: Degradation can be indicated by a change in physical appearance (e.g., color change from off-white to yellow or brown), altered solubility, or unexpected results in your reactions. The most common causes of degradation are exposure to air (oxidation), light, and high temperatures.

To confirm degradation, we recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[2] A chromatogram of a degraded sample will show a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.

Q2: What is the primary degradation product I should look for?

A2: Under oxidative conditions, the most probable degradation product is 2-Chloro-3-hydroxybenzoic acid , formed by the oxidation of the aldehyde group.[1][2] This is a common degradation pathway for many benzaldehyde derivatives.[3]

III. Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[4][5] These studies help identify potential degradation products and pathways.[4]

A. General Protocol for Forced Degradation Studies

The following is a general protocol that can be adapted for this compound. It is crucial to run a control sample (protected from stress) in parallel for accurate comparison.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose aliquots to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose aliquots to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose aliquots to stress Thermal Thermal Degradation (Solid & Solution, 80°C) Prep->Thermal Expose aliquots to stress Photo Photolytic Degradation (ICH Q1B conditions) Prep->Photo Expose aliquots to stress Analysis Analyze samples by Stability-Indicating HPLC-DAD Acid->Analysis Neutralize/dilute and analyze Base->Analysis Neutralize/dilute and analyze Oxidation->Analysis Neutralize/dilute and analyze Thermal->Analysis Neutralize/dilute and analyze Photo->Analysis Neutralize/dilute and analyze Characterization Characterize significant degradants (LC-MS, NMR) Analysis->Characterization Identify unknown peaks Degradation_Pathways cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) cluster_reduction Reduction (e.g., NaBH₄) Main This compound Oxidized 2-Chloro-3-hydroxybenzoic acid Main->Oxidized [O] Photo_Cleavage 3-Hydroxybenzaldehyde + HCl Main->Photo_Cleavage Reduced 2-Chloro-3-hydroxybenzyl alcohol Main->Reduced [H] Photo_Ring Ring-opened products Photo_Cleavage->Photo_Ring further hν

Caption: Predicted degradation pathways of this compound.

V. Quantitative Data Summary (Predicted)

The following table provides a hypothetical summary of degradation under various stress conditions. Actual results will vary based on experimental parameters. The goal is to achieve a target degradation of 5-20%.

Stress ConditionReagent/ParameterTimeTemperaturePredicted Primary DegradantExpected Degradation (%)
Acid Hydrolysis 0.1 M HCl24 h60°CNo significant degradation expected< 5%
Base Hydrolysis 0.1 M NaOH8 hRoom TempPotential minor degradation5-10%
Oxidation 3% H₂O₂6 hRoom Temp2-Chloro-3-hydroxybenzoic acid15-20%
Thermal Solid state48 h80°CNo significant degradation expected< 5%
Photolytic ICH Q1B--3-Hydroxybenzaldehyde, other products10-15%

VI. Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.

A. Recommended HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have good absorbance (a DAD is recommended to assess peak purity).

  • Column Temperature: 30°C

B. Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

VII. Storage and Handling Recommendations

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. [6][7]* Atmosphere: Keep containers tightly sealed to protect from air and moisture. [6][7]For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect from light by storing in amber glass bottles or in a dark location. [6]* Incompatible Materials: Avoid contact with strong oxidizing agents. [8] By following these guidelines and understanding the potential degradation pathways, researchers can ensure the quality and reliability of their experiments involving this compound.

VIII. References

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (n.d.). International Journal of ChemTech Research.

  • Degradation Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A Comparative Guide. (2025). Benchchem.

  • Kinetics and mechanism of oxidation of benzaldehyde and substituted benzaldehyde by N-chlorosaccharin. (2009). ResearchGate.

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate.

  • Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (2007). ResearchGate.

  • p-Hydroxybenzaldehyde-Application. (2019). ChemicalBook.

  • Forced Degradation Studies. (2016). MedCrave online.

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2009). SciELO.

  • DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES. (2009). SciELO.

  • Forced Degradation – A Review. (2022). Journal of Pharmaceutical Sciences and Research.

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (n.d.). IRA Academico Research.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry.

  • This compound. (2023). Apollo Scientific.

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651. (n.d.). PubChem. Retrieved from [Link]

  • 3-hydroxybenzaldehyde, 100-83-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648. (n.d.). PubChem. Retrieved from [Link]

Sources

preventing byproduct formation in coumarin synthesis from 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preventing Byproduct Formation in Coumarin Synthesis from 2-Chloro-3-hydroxybenzaldehyde

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted coumarins, specifically addressing the challenges encountered when using this compound as a starting material. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate complex syntheses and achieve high-purity products.

The synthesis of 8-Chloro-7-hydroxycoumarin is a crucial step in the development of various biologically active molecules. However, the inherent reactivity of the substituted salicylaldehyde presents unique challenges, often leading to a mixture of products, low yields, and the formation of intractable tars. This document provides a structured approach to troubleshoot and prevent these issues, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this transformation? The two most common and effective methods for synthesizing coumarins from a salicylaldehyde derivative are the Perkin reaction and the Knoevenagel condensation.[1][2]

  • Perkin Reaction: This classic method involves the condensation of the salicylaldehyde with an acid anhydride (like acetic anhydride) in the presence of a weak base (like sodium acetate or triethylamine) to yield the coumarin directly.[3][4]

  • Knoevenagel Condensation: This route involves the reaction of the salicylaldehyde with an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile) catalyzed by a weak base, typically piperidine or pyridine.[5][6] This method is highly versatile for producing coumarins with various substitutions at the 3-position.[7]

Q2: What are the most common byproducts I should anticipate? The primary challenges in this synthesis revolve around several key byproducts:

  • Unreacted Starting Material: Incomplete conversion is a common issue, often due to insufficient temperature or reaction time.

  • Polymeric Tar: Phenolic compounds, especially at high temperatures in the presence of a base, are prone to oxidative polymerization, resulting in dark, insoluble tars that complicate purification.

  • Open-Chain Intermediates: The reaction may stall after the initial condensation but before the final intramolecular cyclization (lactonization). This results in the isolation of an o-hydroxycinnamic acid derivative (in the Perkin reaction) or a related open-chain adduct (in the Knoevenagel condensation).

  • Self-Condensation Products: The reagents themselves can react. For example, acetic anhydride can undergo self-condensation under basic conditions. Similarly, active methylene compounds can dimerize.

Q3: Why is strict temperature control so critical for this specific synthesis? Temperature is arguably the most critical parameter. The Perkin reaction, for example, often requires high temperatures (180 °C) to drive the reaction to completion.[8] However, this compound is sensitive.

  • Too Low: Insufficient temperature leads to incomplete conversion and the isolation of unreacted starting material or the uncyclized intermediate.

  • Too High: Excessive heat significantly increases the rate of tar formation, drastically reducing the yield and making purification exceptionally difficult. A precise thermal window must be maintained for optimal results.

Q4: What are the best analytical techniques for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time monitoring. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to track the consumption of the starting aldehyde and the appearance of the coumarin product. The product is typically fluorescent under UV light (254 nm or 365 nm), making it easy to spot. Byproducts like tars will often remain at the baseline.

  • ¹H NMR Spectroscopy: NMR of the crude reaction mixture can provide a quantitative assessment of the product-to-byproduct ratio and confirm the identity of intermediates if they accumulate.

  • LC-MS: For complex mixtures, Liquid Chromatography-Mass Spectrometry can help identify the molecular weights of various byproducts, providing crucial clues to their structures and formation pathways.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My reaction has a low yield of the desired 8-chloro-7-hydroxycoumarin, and TLC/NMR shows a large amount of unreacted this compound.

  • Probable Cause: The reaction conditions (temperature, time, or catalyst activity) are insufficient to drive the condensation forward. The electron-withdrawing effect of the 2-chloro group can slightly deactivate the aldehyde, requiring more forcing conditions than for unsubstituted salicylaldehyde.

  • Solution & Scientific Rationale:

    • Increase Reaction Temperature: Gradually increase the temperature in 10 °C increments. For a Perkin reaction, ensure the temperature is consistently held around 180 °C.[8] Monitor by TLC every 30-60 minutes. The goal is to find the minimum temperature required for complete conversion without initiating significant tarring.

    • Increase Reaction Time: If increasing the temperature is not feasible due to byproduct formation, extend the reaction time. Some coumarin syntheses can require several hours (6-24 h) to reach completion.[9]

    • Verify Reagent Quality: Ensure the base (e.g., sodium acetate) is anhydrous. Water can inhibit the formation of the reactive enolate from the acetic anhydride.[10] If using triethylamine, ensure it is pure and not degraded. For Knoevenagel condensations, the amine catalyst (e.g., piperidine) should be of high purity.[11]

Problem 2: The reaction mixture has turned into a dark, intractable tar, making product isolation impossible.

  • Probable Cause: This is a classic issue with reactions involving phenols at high temperatures. The combination of heat and base is promoting oxidative polymerization of the starting material or product.

  • Solution & Scientific Rationale:

    • Reduce Reaction Temperature: This is the most effective solution. It is better to have a slower, cleaner reaction with a slightly lower conversion rate than a fast reaction that produces mostly tar.

    • Consider a Milder Synthetic Route: The Knoevenagel condensation can often be performed under much milder conditions (e.g., refluxing in ethanol or even at room temperature) compared to the high heat of the Perkin reaction.[7][11] Switching to a Knoevenagel pathway with diethyl malonate or ethyl cyanoacetate is a highly recommended strategy.

    • Perform the Reaction Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can mitigate oxidative side reactions that contribute to tar formation.

Problem 3: I've isolated the open-chain intermediate (o-hydroxycinnamic acid derivative) instead of the cyclized coumarin.

  • Probable Cause: The final intramolecular cyclization (lactonization) step is reversible and requires the removal of a leaving group (e.g., water or acetic acid). The conditions may not be sufficient to favor the closed-ring lactone. This is common in Perkin syntheses where the intermediate is formed but doesn't cyclize.[4][12]

  • Solution & Scientific Rationale:

    • Acidic Workup: After the initial reaction, an acidic workup can promote lactonization. Once the base-catalyzed condensation is complete, cooling the reaction and adding a dilute acid (e.g., 1M HCl) can often drive the cyclization to completion during the workup procedure.

    • Increase Dehydration Efficiency: In the Perkin reaction, the acetic anhydride serves as both a reactant and a dehydrating agent. Ensure a sufficient excess of acetic anhydride is used to drive the equilibrium towards the cyclized product.

Problem 4: My product is contaminated with byproducts derived from the self-condensation of my reagents.

  • Probable Cause: The base used is too strong or is being used in a stoichiometric amount when a catalytic amount is sufficient. A strong base can deprotonate the active methylene compound or anhydride too effectively, leading to self-reaction rather than reaction with the less electrophilic aromatic aldehyde.

  • Solution & Scientific Rationale:

    • Use a Weaker Base: For the Perkin reaction, sodium acetate is preferred over stronger bases because it is just basic enough to generate the required enolate from acetic anhydride.[3][10]

    • Use a Catalytic Amount of Base: For the Knoevenagel condensation, only a catalytic amount of a weak amine base like piperidine is needed.[1][11] The base is regenerated during the catalytic cycle. Using a large excess can significantly increase the rate of side reactions.

    • Control the Order of Addition: Add the base slowly to the mixture of the aldehyde and the active methylene compound/anhydride. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation over self-condensation.

Section 3: Key Reaction Mechanisms & Byproduct Pathways

Understanding the underlying mechanisms is key to rational troubleshooting.

Main Reaction Pathways

The synthesis of 8-chloro-7-hydroxycoumarin can proceed via two primary, reliable pathways.

Perkin_Reaction cluster_start Starting Materials cluster_intermediate Reaction Pathway SM1 This compound Inter1 O-Acetylation SM1->Inter1 Ac₂O SM2 Acetic Anhydride (Ac₂O) Base Sodium Acetate (NaOAc) Inter2 Enolate Formation from Ac₂O Base->Inter2 Deprotonates Ac₂O Inter3 Intramolecular Aldol-type Condensation Inter1->Inter3 Inter2->Inter3 Inter4 Dehydration & Lactonization Inter3->Inter4 Elimination of Acetate Product 8-Chloro-7-hydroxycoumarin Inter4->Product

Caption: Perkin Reaction workflow for coumarin synthesis.

Knoevenagel_Condensation cluster_start Starting Materials cluster_intermediate Reaction Pathway SM1 This compound Inter2 Nucleophilic Addition SM1->Inter2 SM2 Active Methylene Cmpd (e.g., Diethyl Malonate) Inter1 Enolate Formation SM2->Inter1 Catalyst Piperidine (cat.) Catalyst->Inter1 Deprotonates Cmpd Inter1->Inter2 Inter3 Dehydration (Condensation) Inter2->Inter3 Inter4 Intramolecular Transesterification (Lactonization) Inter3->Inter4 Product 3-Carbethoxy-8-chloro- 7-hydroxycoumarin Inter4->Product Elimination of EtOH

Caption: Knoevenagel Condensation workflow for coumarin synthesis.

Common Byproduct Pathway: Tar Formation

High temperatures and basic conditions can lead to complex, undefined polymerization reactions.

Tar_Formation Phenol Phenolic Starting Material (or Product) Phenoxide Phenoxide Anion Phenol->Phenoxide Base Base Base (e.g., NaOAc) Heat High Temperature (>180 °C) Oxygen Trace O₂ (Air) Radical Phenoxy Radical Phenoxide->Radical Heat, O₂ (Oxidation) Polymer Complex Polymeric Tar Radical->Polymer Radical Coupling & Polymerization

Caption: Simplified pathway for base-catalyzed tar formation.

Section 4: Optimized Experimental Protocols

These protocols are provided as robust starting points. Always monitor your reaction by TLC and adjust as necessary.

Protocol A: Modified Perkin Reaction for 8-chloro-7-hydroxycoumarin

This protocol aims to balance reaction rate with byproduct control.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), freshly fused, anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq).

  • Reaction: Place the flask in a preheated oil bath at 180 °C. Stir the mixture vigorously. The solid mixture will melt to form a slurry.

  • Monitoring: Monitor the reaction by TLC (30% ethyl acetate/hexanes). The reaction is typically complete in 5-7 hours. The disappearance of the starting aldehyde spot is the primary indicator.

  • Work-up: Allow the reaction to cool to approximately 100 °C. While still hot, carefully and slowly pour the mixture into a beaker containing ice-cold water (10 mL per gram of starting aldehyde). Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol B: Knoevenagel Condensation for Ethyl 8-chloro-7-hydroxycoumarin-3-carboxylate

This method is generally milder and higher yielding.[13]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol (5 mL per gram of aldehyde).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution. Add a few drops of glacial acetic acid to buffer the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours. A new, highly fluorescent spot corresponding to the coumarin product should appear.

  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol.

Section 5: Data Summary Table
ParameterPerkin ReactionKnoevenagel Condensation
Primary Reagent Acetic AnhydrideActive Methylene Compound (e.g., Diethyl Malonate)
Base/Catalyst Weak Base (e.g., NaOAc)Catalytic Amine (e.g., Piperidine)
Solvent Often neat (no solvent)Protic Solvent (e.g., Ethanol)
Temperature High (160-180 °C)Mild (Room Temp to 80 °C)
Typical Byproducts Tars, uncyclized intermediateUnreacted starting material, self-condensation of malonate
Advantages Classic, one-step to unsubstituted coumarinMilder conditions, higher yields, versatile for 3-substitution
Disadvantages Harsh conditions, tar formationRequires active methylene compound, may need subsequent decarboxylation
Section 6: References
  • Sciforum. (n.d.). Further Evidence for the Mechanism of Formation of Coumarin. Retrieved from MDPI.

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.

  • Wikipedia. (n.d.). Perkin reaction.

  • Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde.

  • ResearchGate. (2025). A Concise Introduction of Perkin Reaction.

  • Taylor & Francis Online. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19).

  • ResearchGate. (n.d.). The Perkin Reaction and Related Reactions.

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

  • Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE.

  • Systematic review pharmacy. (2020). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review.

  • Molbank. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

  • YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment.

  • ResearchGate. (n.d.). Biocompatible chlorocoumarins from harmful chlorophenols, their synthesis and biomedicinal evaluation.

  • (n.d.). Synthetic Pathways to Substituted Coumarins: A Comprehensive Guide.

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis.

  • MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review.

  • Sciforum. (n.d.). Synthesis and Biological Evaluation of Some Coumarin Derivatives.

  • JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research, 7(12).

  • Journal of Synthetic Chemistry. (2023). Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles.

  • NIH. (n.d.). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'.

  • MDPI. (n.d.). Thiocoumarins: From the Synthesis to the Biological Applications.

  • ResearchGate. (n.d.). One-Pot Synthesis of Coumarin Derivatives.

  • ResearchGate. (n.d.). An overview on synthesis and reactions of coumarin based compounds. An overview on synthesis and reactions of coumarin based compounds.

Sources

Technical Support Center: 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scientist's Guide to 2-Chloro-3-hydroxybenzaldehyde

Welcome to the technical support guide for this compound (CAS No. 56962-10-8). As a substituted aromatic aldehyde, this reagent is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and heterocyclic compounds.[1] Its unique trifunctional structure—featuring aldehyde, hydroxyl, and chloro groups—offers a rich landscape for chemical transformations but also necessitates specific handling and storage protocols to ensure its integrity and the success of your experiments.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and primary hazards of this compound?

Answer: this compound is a solid, combustible compound with a molecular weight of 156.57 g/mol .[2] It is characterized by a melting point range of approximately 139-143 °C.[2] Understanding its hazard profile is the first step to safe handling. According to the Globally Harmonized System (GHS), its classifications are critical for risk assessment.[3]

Key Hazards Include:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[3][4][5]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[3][4][5]

  • Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[3][4][5]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[3][4][5]

  • Hazardous to the Aquatic Environment, Acute Hazard, Category 1 (H400): Very toxic to aquatic life.[3][4][5]

Due to these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Q2: What specific Personal Protective Equipment (PPE) should I use when working with this reagent?

Answer: A multi-layered approach to PPE is essential to mitigate the risks of exposure. Based on the hazard profile, the following should be considered mandatory:

  • Eye Protection: Use tight-sealing safety goggles or a face shield (minimum 8-inch). Standard safety glasses are insufficient due to the risk of serious eye damage.[6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Thicker gloves may be necessary if there is a risk of puncture or abrasion.[8] Always inspect gloves before use and wash hands thoroughly after handling.[8]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[4][6] If engineering controls are insufficient or for major spills, a NIOSH/MSHA approved N95 dust mask or a higher-level respirator is required.[2]

  • Body Protection: A lab coat is required. For larger quantities, wear protective clothing to prevent skin exposure.[6][8] Ensure an eyewash station and safety shower are immediately accessible.[6]

Q3: How should I properly store this compound to prevent degradation?

Answer: The stability of this compound is paramount for reproducible experimental results. The aldehyde functional group is susceptible to oxidation, especially in the presence of air, which converts it to the corresponding carboxylic acid (2-Chloro-3-hydroxybenzoic acid).[1][9] This impurity can interfere with or halt subsequent reactions.

Parameter Recommendation Scientific Rationale
Temperature Store in a cool, dry place.[6][8]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[6]Prevents oxidation of the aldehyde group to a carboxylic acid by atmospheric oxygen.[9]
Container Keep in the original, tightly sealed container.[6][8]Protects from moisture and atmospheric contaminants.
Light Store away from direct light.Aromatic aldehydes can be light-sensitive, leading to polymerization or other side reactions.
Incompatibles Store away from strong oxidizing agents.[6]Oxidizing agents will directly and rapidly convert the aldehyde to an unreactive carboxylic acid.
Q4: My solid this compound has a slight yellowish tint. Is it still usable?

Answer: While the pure compound is typically a white or off-white solid, a yellowish tint can be an early indicator of degradation. Benzaldehydes, as a class, are known to yellow upon keeping, often due to slow oxidation or polymerization.[9]

The primary degradation pathway is oxidation to 2-Chloro-3-hydroxybenzoic acid. The presence of this carboxylic acid can be detrimental, as it will not participate in reactions targeting the aldehyde group (e.g., Schiff base formation, Wittig reactions, reductions).

Diagram: Primary Degradation Pathway

cluster_main Oxidation of this compound start_compound This compound end_compound 2-Chloro-3-hydroxybenzoic acid start_compound->end_compound [O] (Air, light, heat)

Caption: Oxidation converts the reactive aldehyde to a less reactive carboxylic acid.

Recommendation: If your material is discolored, its purity is questionable. For sensitive applications, it is highly recommended to either purify the material (e.g., by recrystallization) or use a fresh, unopened batch to ensure the integrity of your experiment.

Troubleshooting Guide

Q5: My reaction is not proceeding as expected. How can I troubleshoot issues related to the this compound reagent?

Answer: When a reaction fails, it's crucial to systematically evaluate all components, starting with the reagents. If you suspect an issue with your this compound, follow this troubleshooting workflow.

Diagram: Reagent Troubleshooting Workflow

decision decision action action issue issue start Reaction Failure or Low Yield check_reagent Visually inspect the This compound start->check_reagent is_discolored is_discolored check_reagent->is_discolored is_old is_old is_discolored->is_old No oxidized oxidized is_discolored->oxidized Yes is_old->oxidized Yes check_other Reagent quality is likely not the primary issue. Investigate other parameters: - Solvents - Other reagents - Temperature - Atmosphere is_old->check_other No purify purify oxidized->purify end Proceed with validated reagent purify->end

Caption: A decision tree for troubleshooting reagent quality.

Causality Explained:

  • Visual Inspection: As discussed, discoloration is a key sign of oxidation. The aldehyde is converted to a carboxylic acid, which is unreactive in most aldehyde-specific transformations.

  • Age and Storage History: Even if not visibly discolored, a reagent that is several years old or has been stored without an inert gas blanket has a higher likelihood of partial oxidation. This can lead to lower yields and the formation of difficult-to-remove impurities.

  • Solubility Issues: If you notice the reagent is not dissolving as expected in a solvent where it should be soluble, this could indicate the presence of polymeric byproducts or the less soluble carboxylic acid derivative.

Q6: How should I handle spills and dispose of waste containing this compound?

Answer: Proper containment and disposal are critical due to the compound's toxicity to aquatic life and its other hazards.[5][8]

For Minor Spills:

  • Ensure the area is well-ventilated and you are wearing the correct PPE (Q2).[8]

  • Avoid generating dust.[8] Do not use air hoses for cleanup.

  • Gently sweep or vacuum (using an explosion-proof vacuum) the spilled solid.[8]

  • Place the material into a clean, dry, sealable, and clearly labeled container for hazardous waste.[8]

  • Clean the spill area with soap and water, and launder any contaminated clothing separately.[8]

For Major Spills:

  • Evacuate the area and move upwind.[8]

  • Alert your institution's emergency response team or fire brigade, informing them of the material's identity and hazards.[8]

  • Prevent the spillage from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[4][8]

Waste Disposal:

  • Dispose of unused product and contaminated materials as hazardous waste through a licensed disposal company.[7] Do not dispose of it in standard trash or down the drain.

  • Contaminated packaging should be treated as unused product.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

References

  • This compound | C7H5ClO2 | CID 593376. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Chemical Label for this compound. (n.d.). Retrieved January 8, 2026, from [Link]

  • Benzaldehyde | C6H5CHO | CID 240. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

Sources

safety precautions for working with 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth safety protocols and troubleshooting guidance for common experimental challenges, presented in a practical question-and-answer format. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

Section 1: Hazard Identification and Core Safety Protocols

This section addresses the fundamental safety questions for handling this compound, moving from broad hazard understanding to specific emergency procedures.

Frequently Asked Questions (FAQs) on Safety

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its hazard profile. According to the Globally Harmonized System (GHS), its primary classifications are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2][3][4].

  • Skin Irritation (Category 2): Causes skin irritation[1][2][3][4].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1][2][3][4].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2][3][4].

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life[1][2].

Understanding these hazards is the first step in implementing effective safety measures. The causality is linked to the reactive functional groups on the molecule which can interact with biological macromolecules, leading to irritation and toxicity.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is essential. The following should be considered standard for any work with this compound:

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against dust particles and splashes, which can cause serious eye damage[5][6].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation[6].
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing[5][6].
Respiratory Use in a well-ventilated area is mandatory. A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if irritation is experienced[5][6].Prevents inhalation of dust, which can cause respiratory tract irritation[6].

This PPE ensemble creates a primary barrier, significantly reducing the risk of exposure.

Q3: What are the proper storage and handling procedures for this compound?

A3: Proper storage and handling are critical for maintaining the chemical's integrity and preventing accidents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1][6]. Keep away from incompatible materials, particularly strong oxidizing agents[5][7].

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust during transfer. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling[6].

These procedures are designed to prevent both accidental exposure and degradation of the compound.

Q4: What should I do in case of accidental exposure?

A4: Immediate and appropriate first aid is crucial. Follow these steps based on the route of exposure:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].
Skin Contact Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][6].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center[1].

Section 2: Experimental Troubleshooting Guide

This section provides guidance on specific issues that may arise during the use of this compound in a research setting.

Troubleshooting Common Experimental Issues

Q5: My reaction is not proceeding as expected, or I am seeing a low yield. What are some potential solubility issues with this compound?

A5: this compound is known to be soluble in organic solvents like ethanol and ether but is insoluble in water[8]. If your reaction medium is aqueous, poor solubility is a likely cause for low reactivity.

  • Troubleshooting Steps:

    • Solvent System: If your reaction allows, switch to or include a co-solvent in which this compound is more soluble, such as ethanol, methanol, or tetrahydrofuran (THF).

    • Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst may be necessary to facilitate the reaction between the aldehyde in the organic phase and a reagent in the aqueous phase.

    • Gentle Heating: In some cases, gentle heating can increase the solubility and reaction rate. However, monitor for potential side reactions or degradation.

Q6: I am observing the formation of unexpected side products. What are the common side reactions of this compound?

A6: The presence of three reactive functional groups (aldehyde, hydroxyl, and chloro) makes this compound a versatile synthetic intermediate, but also susceptible to side reactions[9].

  • Common Side Reactions and Solutions:

    • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or even air over time[9].

      • Prevention: Run reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidizing agents are not part of the intended reaction.

    • Formation of Isomeric Byproducts: During the synthesis of this compound itself, or in subsequent reactions, isomeric byproducts can form due to the directing effects of the functional groups on the aromatic ring[9].

      • Purification: If isomeric impurities are present in your starting material or form during your reaction, purification by fractional crystallization or chromatography may be necessary. For instance, treating a mixture of isomers with a solvent like hexane can sometimes selectively precipitate one isomer[9].

    • Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by bases. This can lead to undesired O-alkylation or O-acylation if electrophiles are present.

      • Protection: If the hydroxyl group is interfering with your desired transformation, consider using a protecting group strategy.

Q7: The color of my this compound has changed over time. Is it still usable?

A7: this compound is a solid that should be a tan or yellow powder. A significant color change, such as darkening, may indicate degradation, possibly due to oxidation of the aldehyde or other decomposition pathways.

  • Verification and Purification:

    • Check Purity: Before use, it is advisable to check the purity of aged this compound by techniques such as thin-layer chromatography (TLC), melting point determination, or NMR spectroscopy. The reported melting point is in the range of 139-143 °C[3].

    • Purification: If impurities are detected, recrystallization from an appropriate solvent system can often repurify the compound.

Q8: What classes of reagents are incompatible with this compound?

A8: Due to its chemical structure, this compound is incompatible with certain classes of reagents:

  • Strong Oxidizing Agents: These can convert the aldehyde group to a carboxylic acid[5][9].

  • Strong Reducing Agents: Reagents like lithium aluminum hydride will reduce the aldehyde to an alcohol[9].

  • Strong Bases: Strong bases can deprotonate the phenolic hydroxyl group, which may lead to undesired subsequent reactions.

  • Some Amines: The aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases). While often a desired reaction, it is an incompatibility if unintended.

Always consult the Safety Data Sheet (SDS) and relevant chemical literature before combining reagents.

Section 3: Visualized Workflows

Diagrams for Safety and Logic

The following diagrams provide visual representations of key safety and experimental logic flows.

Safety_Protocol_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase Prep Review SDS and Experimental Protocol PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh Weigh Compound Carefully (Avoid Dust Generation) Ventilation->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Decontaminate Decontaminate Glassware and Surfaces Transfer->Decontaminate After Experiment Waste Dispose of Waste in Authorized Hazardous Waste Container Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Caption: A workflow for safe handling of this compound.

Troubleshooting_Logic Start Poor Reaction Outcome Solubility Is the compound fully dissolved? Start->Solubility SideProducts Are there unexpected spots on TLC? Solubility->SideProducts Yes ChangeSolvent Change solvent or add co-solvent Solubility->ChangeSolvent No StartingMaterial Is the starting material pure? SideProducts->StartingMaterial Yes ProtectGroup Consider protecting groups or inert atmosphere SideProducts->ProtectGroup No PurifyStart Purify starting material (e.g., recrystallization) StartingMaterial->PurifyStart No End Re-run Experiment StartingMaterial->End Yes ChangeSolvent->End ProtectGroup->End PurifyStart->End

Caption: A decision tree for troubleshooting common experimental issues.

References

  • chemical label this compound. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound | C7H5ClO2 | CID 593376 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Identification of 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of chemical entities is a cornerstone of scientific integrity. 2-Chloro-3-hydroxybenzaldehyde, a versatile synthetic intermediate, is no exception. Its purity and identity can significantly impact the outcome of a synthesis or the biological activity of a final compound. This guide provides an in-depth comparison of the primary analytical methods for the identification of this compound, grounded in experimental data and practical insights. We will explore the nuances of chromatographic and spectroscopic techniques, offering not just protocols, but the rationale behind the methodological choices.

Introduction to this compound

This compound (Molecular Formula: C₇H₅ClO₂, Molecular Weight: 156.57 g/mol ) is a substituted aromatic aldehyde. Its structure, featuring a hydroxyl, a chloro, and an aldehyde group on a benzene ring, presents unique analytical challenges and opportunities. The accurate determination of its identity and purity is critical to ensure the reliability and reproducibility of research and development activities in the pharmaceutical and chemical industries.

Chromatographic Methods: A Comparative Analysis

Chromatographic techniques are indispensable for separating this compound from potential impurities, such as isomers (e.g., 3-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzaldehyde) and starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the method of choice.

Principle of Separation: In reversed-phase HPLC, the separation is based on the differential partitioning of the analyte between the hydrophobic stationary phase (typically C18) and the polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of this compound can be modulated by adjusting the mobile phase composition and pH.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for good resolution.[1]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the protonation of the phenolic hydroxyl group and improve peak shape.[2]

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm or 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation: The retention time of the major peak should correspond to that of a certified reference standard of this compound. The peak purity can be assessed using a photodiode array (PDA) detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility due to its polar hydroxyl group, it can be readily analyzed after a derivatization step.

Principle of Separation and Detection: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Derivatization: A Critical Step: To improve the volatility and chromatographic behavior of this compound, a derivatization step to cap the polar hydroxyl group is essential. Acetylation, which converts the hydroxyl group to an acetate ester, is a common and effective method.[3][4][5]

Experimental Protocol: GC-MS with Acetylation

  • Instrumentation: A GC system coupled to a mass spectrometer (quadrupole or ion trap).

  • Derivatization (Acetylation):

    • Dissolve approximately 1 mg of the sample in 1 mL of pyridine in a sealed vial.

    • Add 200 µL of acetic anhydride.[4]

    • Heat the mixture at 60-70°C for 30 minutes.[4]

    • After cooling, the sample is ready for injection.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.[7]

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Interpretation: The retention time of the derivatized analyte should be compared to a derivatized standard. The obtained mass spectrum should show the expected molecular ion peak for the acetylated derivative (m/z 198/200 due to the chlorine isotope) and characteristic fragmentation patterns.

Comparison of HPLC and GC-MS

FeatureHPLCGC-MS
Principle Partition chromatography in the liquid phasePartition chromatography in the gas phase with mass spectrometric detection
Sample Volatility Not requiredRequired (derivatization often necessary)
Sample Preparation Simple dissolution and filtrationMore complex (derivatization required)
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Moderate (based on retention time and UV spectrum)High (based on retention time and mass spectrum)
Instrumentation Cost LowerHigher
Typical Application Purity assessment, quantificationTrace analysis, impurity identification

Workflow for Chromatographic Analysis

chromatographic_workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis hplc_sample Dissolve Sample hplc_filter Filter (0.45 µm) hplc_sample->hplc_filter hplc_inject Inject into HPLC hplc_filter->hplc_inject hplc_data Analyze Retention Time & UV Spectrum hplc_inject->hplc_data gcms_sample Dissolve Sample gcms_derivatize Derivatize (Acetylation) gcms_sample->gcms_derivatize gcms_inject Inject into GC-MS gcms_derivatize->gcms_inject gcms_data Analyze Retention Time & Mass Spectrum gcms_inject->gcms_data start Sample of This compound start->hplc_sample start->gcms_sample

Caption: Comparative workflow for HPLC and GC-MS analysis.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

  • Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity.

  • Expected Chemical Shifts (in DMSO-d₆): [8]

    • Aldehyde Proton (-CHO): A singlet around 10.0-10.5 ppm.

    • Aromatic Protons: Three protons in the aromatic region (typically 7.0-8.0 ppm), exhibiting splitting patterns (doublets, triplets) depending on their coupling with neighboring protons.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, often in the region of 9.0-11.0 ppm.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

  • Expected Chemical Shifts (in CDCl₃): [9]

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 185-195 ppm.

    • Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the electron-withdrawing chlorine and oxygen atoms will be shifted further downfield.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Further 2D NMR experiments like COSY and HSQC can be performed for complete assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.

Expected Vibrational Frequencies: [10]

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl)3200-3400 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aldehyde)2700-2900 (often two weak bands)
C=O Stretch (carbonyl)1650-1700 (strong)
C=C Stretch (aromatic)1400-1600
C-Cl Stretch600-800

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Logical Relationship of Analytical Methods

analytical_logic cluster_separation Separation & Quantification cluster_structure Structural Elucidation HPLC HPLC (Purity, Quantification) GCMS GC-MS (Impurity Profile, High Sensitivity) MS Mass Spectrometry (Molecular Weight, Fragmentation) GCMS->MS Provides MS data NMR NMR (Definitive Structure, Connectivity) FTIR FTIR (Functional Groups) start This compound Identification cluster_separation cluster_separation start->cluster_separation cluster_structure cluster_structure start->cluster_structure

Caption: Interrelation of analytical techniques for comprehensive identification.

Conclusion: An Integrated Approach for Unambiguous Identification

No single analytical technique can provide a complete picture of the identity and purity of this compound. A multi-faceted approach, integrating the strengths of different methods, is paramount for a robust and reliable characterization.

  • Initial Screening and Purity: HPLC is the workhorse for routine purity checks and quantification due to its simplicity and robustness.

  • Trace Impurity Analysis: GC-MS, with its superior sensitivity, is ideal for identifying and quantifying trace-level impurities, especially volatile ones.

  • Definitive Structural Confirmation: NMR spectroscopy stands as the gold standard for unambiguous structural elucidation.

  • Rapid Functional Group Confirmation: FTIR offers a quick and straightforward method to confirm the presence of key functional groups.

By judiciously applying these analytical methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.

References

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2025). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • CTC Analytics AG. (2016). GC/MS Application Note. [Link]

  • Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns. [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. [Link]

  • PMC - PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. [Link]

  • The Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). [Link]

  • NIST WebBook. (n.d.). 2,3-Dihydroxybenzaldehyde. [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-3-hydroxybenzaldehyde and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the positional isomerism of substituted aromatic compounds offers a rich playground for modulating chemical reactivity, biological activity, and material properties. Chloro-hydroxybenzaldehydes are a prime example of this structural subtlety, serving as versatile intermediates in the creation of pharmaceuticals, agrochemicals, and fine chemicals. This guide provides an in-depth comparative analysis of 2-Chloro-3-hydroxybenzaldehyde and its isomers, moving beyond a simple cataloging of properties to an exploration of the causal links between structure and function. We will delve into their physicochemical and spectroscopic characteristics, regioselective synthetic strategies, and the divergent applications that arise from their unique substitution patterns, all supported by experimental data and authoritative references.

The Structural Landscape of Chloro-hydroxybenzaldehyde Isomers

The core of this analysis lies in understanding how the placement of the chloro (–Cl), hydroxyl (–OH), and formyl (–CHO) groups on the benzene ring dictates the properties of each isomer. With the same molecular formula, C₇H₅ClO₂, these compounds are a testament to the profound impact of constitutional isomerism.

This compound , our primary subject, features an ortho relationship between the hydroxyl and formyl groups, with the chloro group positioned meta to the aldehyde. This arrangement is particularly interesting due to the potential for intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This non-covalent interaction can significantly influence the molecule's conformation, acidity, and reactivity.

In contrast, other isomers such as 3-chloro-2-hydroxybenzaldehyde , 4-chloro-2-hydroxybenzaldehyde , 5-chloro-2-hydroxybenzaldehyde , 2-chloro-4-hydroxybenzaldehyde , and 3-chloro-4-hydroxybenzaldehyde each present a unique electronic and steric environment. The interplay between the electron-withdrawing inductive effect of the chlorine atom and the electron-donating resonance effect of the hydroxyl group, all in relation to the electrophilic aldehyde, results in a spectrum of chemical behaviors that can be harnessed for specific synthetic outcomes.

Comparative Physicochemical and Spectroscopic Fingerprints

Distinguishing between these closely related isomers is a critical first step in any research endeavor. Their physical properties and spectroscopic data provide the necessary tools for unambiguous identification.

Physicochemical Properties

The melting point, in particular, serves as a simple yet effective preliminary indicator of isomeric identity, reflecting differences in crystal packing and intermolecular forces.

Table 1: Comparative Physicochemical Properties of Chloro-hydroxybenzaldehyde Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound56962-10-8156.57139-143Decomposes
3-Chloro-2-hydroxybenzaldehyde1927-94-2156.5742-4463 (at 5 mmHg)[1]
4-Chloro-2-hydroxybenzaldehyde2420-26-0156.5745-49[2]229.1 (predicted)[3]
5-Chloro-2-hydroxybenzaldehyde635-93-8156.57102-103[4]Not Available
2-Chloro-4-hydroxybenzaldehyde56962-11-9156.57145-147[5][6]Not Available
3-Chloro-4-hydroxybenzaldehyde2420-16-8156.57133-137[7]Not Available
3-Chloro-5-hydroxybenzaldehyde1829-33-0156.57Not AvailableNot Available

Data compiled from various chemical suppliers and databases.[1][4][5][6][7][8][9]

Spectroscopic Differentiation

Spectroscopy offers a more definitive means of structural elucidation. The electronic environment of each proton and carbon atom is unique, leading to characteristic shifts in NMR spectra. Similarly, vibrational modes in IR spectroscopy are sensitive to substituent effects and intramolecular interactions.

Table 2: Comparative Spectroscopic Data for Key Chloro-hydroxybenzaldehyde Isomers

Isomer¹H NMR (δ, ppm) Highlights¹³C NMR (δ, ppm) HighlightsKey IR Frequencies (cm⁻¹)
This compound Aldehydic H: ~9.5-10.5 (s); Hydroxyl H: ~5.0-8.0 (br s); Aromatic H: ~7.0-7.2 (m)[2]Carbonyl C: ~190-195O-H: ~3200-3400 (broad); C=O: ~1650-1700
3-Chloro-2-hydroxybenzaldehyde Aldehydic H: ~9.8 (s); Hydroxyl H: ~11.0 (s)Carbonyl C: ~196O-H: ~3100-3300 (broad); C=O: ~1660
4-Chloro-2-hydroxybenzaldehyde Aldehydic H: ~9.7 (s); Hydroxyl H: ~11.2 (s)Carbonyl C: ~196O-H: ~3100-3300 (broad); C=O: ~1655
5-Chloro-2-hydroxybenzaldehyde Aldehydic H: ~9.8 (s); Hydroxyl H: ~11.0 (s)Carbonyl C: ~195O-H: ~3050-3250 (broad); C=O: ~1665
2-Chloro-4-hydroxybenzaldehyde Aldehydic H: ~10.3 (s); Aromatic H: ~6.9-7.8 (m)Carbonyl C: ~190O-H: ~3100-3300 (broad); C=O: ~1670
3-Chloro-4-hydroxybenzaldehyde Aldehydic H: ~9.8 (s); Aromatic H: ~7.0-7.9 (m)Carbonyl C: ~190.9[10]O-H: ~3150-3350 (broad); C=O: ~1680

Note: NMR data are approximate and can vary with solvent and concentration. IR frequencies are for solid-state (KBr or ATR) measurements.

The broad O-H stretch and lower C=O frequency in isomers with an ortho-hydroxyl group (e.g., 3-chloro-2-hydroxybenzaldehyde) are indicative of strong intramolecular hydrogen bonding. This contrasts with isomers where this interaction is absent, which typically show a sharper O-H stretch at higher wavenumbers and a C=O stretch closer to that of unsubstituted benzaldehyde (~1700 cm⁻¹).

Regioselective Synthesis: Navigating the Isomeric Maze

The controlled synthesis of a specific chloro-hydroxybenzaldehyde isomer is a significant challenge, often yielding a mixture of products. The choice of starting material and reaction conditions is paramount for achieving the desired regioselectivity.

The Reimer-Tiemann Reaction: A Classic Approach

The Reimer-Tiemann reaction, the formylation of a phenol with chloroform in a basic medium, is a cornerstone of hydroxybenzaldehyde synthesis.[11] However, its regioselectivity can be poor. For instance, the formylation of 2-chlorophenol can yield both 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde.[11]

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

  • Reaction Setup: In a 3-liter round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium hydroxide (266 g) in water (1000 mL).

  • Addition of Phenol: Warm the solution to 60°C and add o-chlorophenol (126 g).

  • Formylation: Add chloroform (262 g) dropwise over one hour, maintaining the temperature at 60°C.

  • Reaction and Workup: Stir at 60°C for two hours, then increase the temperature to 80°C for 16 hours. Distill off the excess chloroform.

  • Acidification and Isolation: Acidify the reaction mixture with 6 N sulfuric acid and perform a steam distillation.

  • Extraction and Purification: Extract the distillate with diethyl ether, dry the organic layer with MgSO₄, and evaporate the solvent. The resulting oil contains a mixture of isomers.

  • Isomer Separation: Pour the oil into vigorously stirred hexane to precipitate 3-chloro-4-hydroxybenzaldehyde. Filter, and evaporate the hexane from the filtrate to yield 3-chloro-2-hydroxybenzaldehyde, which can be further purified by recrystallization.[11]

Causality in the Protocol:

  • The Base: The strong base deprotonates the phenol to the more nucleophilic phenoxide, which is necessary for the reaction with the dichlorocarbene intermediate generated from chloroform.

  • Temperature Control: The reaction is exothermic. Careful temperature control is essential to prevent the formation of undesired byproducts.

  • Steam Distillation: This technique is effective for separating the volatile aldehyde products from non-volatile inorganic salts and tars.

  • Solvent-Based Separation: The differential solubility of the isomers in hexane allows for their separation.

Alternative Synthetic Strategies

To overcome the regioselectivity issues of the Reimer-Tiemann reaction, other methods can be employed:

  • Chlorination of Hydroxybenzaldehydes: Direct chlorination of a hydroxybenzaldehyde can be a viable route, with the regioselectivity governed by the directing effects of the existing substituents. For example, chlorination of 3-hydroxybenzaldehyde can yield this compound among other products.

  • Formylation of Chlorophenols with other Reagents: The use of formylating agents other than chloroform, such as hexamethylenetetramine (Duff reaction) or paraformaldehyde, can offer different regioselectivity profiles.

Caption: A simplified workflow for the regioselective synthesis of chloro-hydroxybenzaldehyde isomers.

Structure-Driven Applications

The unique electronic and steric properties of each isomer translate into a diverse range of applications, particularly as intermediates in the synthesis of more complex molecules.

G cluster_isomers Isomeric Structures cluster_reactivity Key Reactivity Features cluster_applications Primary Applications A This compound (ortho -OH, -CHO) D Intramolecular H-bonding; Chelation potential A->D F Nucleophilic substitution at -Cl A->F B 3-Chloro-4-hydroxybenzaldehyde (para -OH, -CHO) E Activated aromatic ring B->E B->F H Precursor for Pharmaceuticals (e.g., Ethyl Vanillin) B->H C 5-Chloro-2-hydroxybenzaldehyde (ortho -OH, -CHO; para -Cl to -OH) C->D C->E C->F G Synthesis of Coumarins and other Heterocycles D->G I Building block for Ligands and Metal Complexes D->I J Intermediate for Agrochemicals and Dyes E->J

Caption: The relationship between isomeric structure, reactivity, and applications.

  • This compound and other ortho-hydroxy isomers: The proximate hydroxyl and aldehyde groups are ideal for synthesizing heterocyclic systems like coumarins, chromones, and Schiff bases, which are common scaffolds in medicinal chemistry and materials science. The ability of the ortho-hydroxy aldehyde moiety to act as a bidentate ligand is also exploited in coordination chemistry.

  • 3-Chloro-4-hydroxybenzaldehyde: This isomer is a key intermediate in the synthesis of ethyl vanillin, a widely used flavoring agent.[9] Its structure also lends itself to the preparation of various pharmaceutical intermediates.[9]

  • 2-Chloro-4-hydroxybenzaldehyde and 5-Chloro-2-hydroxybenzaldehyde: These are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The position of the chloro and hydroxyl groups influences the reactivity of the aromatic ring towards further electrophilic substitution.

Conclusion: A World of Difference in a Single Position

The comparative analysis of this compound and its isomers underscores a fundamental principle in chemistry: structure dictates function. While sharing the same elemental composition, these molecules are not interchangeable. Their distinct physicochemical properties, spectroscopic signatures, and reactivity profiles, all stemming from the specific arrangement of three functional groups on a benzene ring, give rise to a diverse array of synthetic possibilities. For the researcher, scientist, and drug development professional, a thorough understanding of these nuances is not merely academic; it is the key to unlocking the full potential of these versatile chemical building blocks, enabling the rational design and efficient synthesis of novel compounds with desired properties and functions.

References

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2026, January 7). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

  • Fu, W.-W. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2928. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chloroacetyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Researcher's Guide to Differentiating 2-Chloro-3-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of synthetic chemistry and drug development, the precise identification of isomeric compounds is paramount. Positional isomers, such as 2-chloro-3-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde, often exhibit distinct biological activities and reaction profiles. Consequently, their unambiguous characterization is a critical step in any research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the ¹H and ¹³C NMR spectra of these two isomers. We will delve into the theoretical underpinnings of the expected spectral differences, supported by predicted data, and outline a practical, self-validating experimental protocol for their analysis.

The Decisive Role of Intramolecular Hydrogen Bonding

The key to distinguishing between this compound and 3-chloro-2-hydroxybenzaldehyde lies in the presence or absence of a strong intramolecular hydrogen bond. In 3-chloro-2-hydroxybenzaldehyde, the hydroxyl group (-OH) is ortho to the aldehyde group (-CHO), facilitating the formation of a stable six-membered ring through hydrogen bonding. This interaction significantly influences the chemical environment of the hydroxyl and aldehyde protons, leading to distinct chemical shifts in the ¹H NMR spectrum. Conversely, in this compound, the hydroxyl and aldehyde groups are meta to each other, precluding the formation of a strong intramolecular hydrogen bond.

¹H NMR Spectral Comparison: A Tale of Two Protons

The most dramatic difference in the ¹H NMR spectra of the two isomers is expected in the chemical shifts of the hydroxyl and aldehyde protons.

For 3-chloro-2-hydroxybenzaldehyde:

  • The hydroxyl proton is expected to be significantly deshielded due to the intramolecular hydrogen bond, appearing at a much higher chemical shift (typically >10 ppm) and as a sharp singlet.

  • The aldehyde proton will also be influenced by this interaction, though to a lesser extent, and its chemical shift will be informative.

For this compound:

  • The hydroxyl proton will resonate at a much lower chemical shift (typically 5-7 ppm) and will likely appear as a broader singlet, as it is more susceptible to intermolecular exchange with solvent or trace water.

  • The aldehyde proton 's chemical shift will be primarily influenced by the electronic effects of the chloro and hydroxyl substituents.

The aromatic protons of both isomers will also exhibit distinct splitting patterns and chemical shifts due to the different substitution patterns.

Below is a table summarizing the predicted ¹H NMR chemical shifts for both isomers, obtained using the NMRDB.org prediction engine.

Proton This compound (Predicted) 3-Chloro-2-hydroxybenzaldehyde (Predicted)
Aldehyde-H~9.9 ppm (s)~9.8 ppm (s)
Hydroxyl-H~5.5-6.5 ppm (br s)>10 ppm (s)
Aromatic-H~7.0-7.5 ppm (m)~6.9-7.6 ppm (m)

Note: Predicted chemical shifts are estimates and can vary based on the prediction algorithm and experimental conditions. The presence and chemical shift of the intramolecularly hydrogen-bonded hydroxyl proton in 3-chloro-2-hydroxybenzaldehyde is the most reliable diagnostic feature.

¹³C NMR Spectral Comparison: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information for distinguishing the two isomers. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the chloro, hydroxyl, and aldehyde substituents.

Key differences are expected in the chemical shifts of the carbons directly attached to the substituents and the carbonyl carbon of the aldehyde.

Here is a comparative table of the predicted ¹³C NMR chemical shifts for both isomers from NMRDB.org, alongside the experimental data for 3-chloro-2-hydroxybenzaldehyde available from PubChem[1].

Carbon This compound (Predicted) 3-Chloro-2-hydroxybenzaldehyde (Predicted) 3-Chloro-2-hydroxybenzaldehyde (Experimental - PubChem)
C=O~192 ppm~196 ppmNot available
C-OH~155 ppm~158 ppmNot available
C-Cl~129 ppm~120 ppmNot available
Aromatic C~118-138 ppm~119-137 ppmNot available

Note: A full experimental peak list for this compound and the carbonyl carbon for 3-chloro-2-hydroxybenzaldehyde were not publicly available at the time of this guide's creation. The predicted values provide a strong basis for differentiation.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reliable NMR data, the following standardized protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the benzaldehyde isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ can be used if solubility in CDCl₃ is an issue, but be mindful of the residual water peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and resolution.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons.

Visualizing the Structural Differences and Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structures of the two isomers and the key NMR correlation that aids in their differentiation.

Caption: Molecular structures of this compound and 3-chloro-2-hydroxybenzaldehyde.

G Key Differentiating Feature: Intramolecular Hydrogen Bond cluster_0 3-Chloro-2-hydroxybenzaldehyde cluster_1 This compound O_H O-H C_O C=O O_H->C_O ¹H shift > 10 ppm H_bond Strong H-bond O_H_2 O-H C_O_2 C=O No_H_bond No Intramolecular H-bond

Caption: Intramolecular hydrogen bonding in 3-chloro-2-hydroxybenzaldehyde leads to a significant downfield shift of the hydroxyl proton.

Conclusion

The differentiation of this compound and 3-chloro-2-hydroxybenzaldehyde is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The presence of a strong intramolecular hydrogen bond in the 3-chloro-2-hydroxy isomer provides a definitive diagnostic marker, most notably the large downfield chemical shift of the hydroxyl proton. By employing a standardized experimental protocol and, if necessary, 2D NMR techniques, researchers can confidently and accurately characterize these important isomeric compounds, ensuring the integrity and success of their scientific investigations.

References

  • PubChem. 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • NMRDB.org. NMR Predict. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Giles, R. G. F., Green, I. R., & Li, S. H. (2005). The Synthesis of the Core Skeleton of the Kinamycins. Australian Journal of Chemistry, 58(7), 565-571. [Link]

Sources

reactivity comparison of 2-Chloro-3-hydroxybenzaldehyde with other substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuances of Benzaldehyde Reactivity

In the realm of organic synthesis, substituted benzaldehydes are foundational building blocks, prized for the reactivity of their carbonyl group. The aldehyde functional group, characterized by a polarized carbon-oxygen double bond, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. However, the reactivity of this aldehyde is not an intrinsic constant; it is profoundly modulated by the electronic and steric nature of substituents on the aromatic ring.[1][2]

This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-3-hydroxybenzaldehyde. We will dissect the interplay of its unique substitution pattern—an electron-withdrawing chloro group and a dual-natured hydroxyl group—and benchmark its reactivity against other common substituted benzaldehydes. This analysis is grounded in the principles of physical organic chemistry and supported by actionable experimental protocols for researchers, scientists, and professionals in drug development.

Theoretical Framework: Decoding Substituent Effects

The reactivity of a substituted benzaldehyde in nucleophilic addition reactions is primarily governed by the electron density at the carbonyl carbon. Substituents influence this density through two main electronic mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups, such as halogens (-Cl) and hydroxyl (-OH) groups, pull electron density away from the ring and the aldehyde group through the sigma framework (a -I effect), increasing the partial positive charge (δ+) on the carbonyl carbon and thus enhancing its electrophilicity.[1]

  • Resonance Effect (R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. Substituents with lone pairs, like hydroxyl and chloro groups, can donate electron density into the ring (+R effect), which can partially counteract the inductive withdrawal. Conversely, groups like nitro (-NO₂) strongly withdraw electron density from the ring via resonance (-R effect).[3]

The net effect of a substituent is a combination of these two forces. For This compound , the analysis is as follows:

  • The chloro group is strongly electron-withdrawing by induction (-I) but a weak electron-donor by resonance (+R). Its position ortho to the aldehyde group maximizes its powerful inductive pull.

  • The hydroxyl group is also inductively withdrawing (-I) but is a strong resonance donor (+R). From the meta position, its resonance effect on the aldehyde is minimal, meaning its electron-withdrawing inductive effect is the primary electronic contribution to the carbonyl's reactivity.

Therefore, we can hypothesize that the combined, dominant inductive withdrawal from both the ortho-chloro and meta-hydroxyl groups will render the carbonyl carbon of this compound significantly electron-deficient and thus highly reactive towards nucleophiles.

A quantitative approach to understanding these effects is provided by the Hammett equation :

log(k/k₀) = σρ

Where:

  • k is the rate constant for a reaction with a substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawal, while negative values indicate electron-donation.[4][5]

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attacks on the carbonyl carbon.[6][7]

Visualizing Electronic Influence

The following diagram illustrates the primary electronic effects of various substituents on the benzaldehyde ring.

Electronic_Effects cluster_EWG Electron-Withdrawing Groups (EWG) Increase Reactivity cluster_Baseline Baseline cluster_EDG Electron-Donating Groups (EDG) Decrease Reactivity 4-Nitro 4-Nitrobenzaldehyde (-I, -R) Strongly Activating Benzaldehyde Benzaldehyde (Reference) 4-Nitro->Benzaldehyde Much Faster Reaction 2-Chloro-3-Hydroxy This compound (-I from Cl, -I from OH) Strongly Activating 2-Chloro-3-Hydroxy->Benzaldehyde Much Faster Reaction 4-Methoxy 4-Methoxybenzaldehyde (-I, +R) Strongly Deactivating Benzaldehyde->4-Methoxy Slower Reaction

Caption: Electronic effects of substituents on benzaldehyde reactivity.

Comparative Reactivity: A Predictive Analysis

To contextualize the reactivity of this compound, we will compare it with three other standards:

  • Benzaldehyde: The unsubstituted baseline.

  • 4-Nitrobenzaldehyde: Contains a powerful electron-withdrawing nitro group (-I, -R), which strongly activates the carbonyl for nucleophilic attack.

  • 4-Methoxybenzaldehyde: Contains a strong electron-donating methoxy group (+R > -I), which deactivates the carbonyl.

Based on the electronic effects, the predicted order of reactivity towards nucleophilic addition is:

4-Nitrobenzaldehyde ≈ this compound > Benzaldehyde > 4-Methoxybenzaldehyde

The reactivity of this compound is expected to be comparable to, if not greater than, that of 4-nitrobenzaldehyde due to the potent and proximate inductive effects of its two substituents.

Experimental Validation Protocols

To empirically validate these theoretical predictions, we propose two robust experimental designs.

Experiment 1: Qualitative Comparison via Tollen's Test (Silver Mirror)

The Tollen's test is a classic qualitative experiment for distinguishing aldehydes from ketones. It involves the oxidation of the aldehyde to a carboxylic acid, with the concomitant reduction of Ag⁺ to elemental silver, which forms a characteristic mirror on the inside of a clean test tube.[8][9] The rate of mirror formation can serve as a rough proxy for the aldehyde's susceptibility to oxidation, which correlates with the electrophilicity of the carbonyl carbon.

Methodology:

  • Preparation of Tollen's Reagent:

    • In a clean test tube, add 2 mL of 5% silver nitrate (AgNO₃) solution.

    • Add 1-2 drops of 10% sodium hydroxide (NaOH) solution. A brown precipitate of silver oxide (Ag₂O) will form.

    • Add 2% ammonia (NH₃) solution dropwise, with shaking, until the brown precipitate just dissolves. This forms the Tollen's reagent, [Ag(NH₃)₂]⁺. Caution: Tollen's reagent must be prepared fresh and should not be stored, as it can form explosive silver nitride.

  • Reaction Procedure:

    • Prepare four clean test tubes, each containing a solution of one of the test aldehydes (this compound, 4-Nitrobenzaldehyde, Benzaldehyde, 4-Methoxybenzaldehyde) by dissolving ~20 mg of each in 1 mL of a suitable solvent like ethanol.

    • To each test tube, add 1 mL of the freshly prepared Tollen's reagent.

    • Place all four test tubes simultaneously into a warm water bath (~60 °C).[10]

    • Observe the tubes and record the time it takes for a silver mirror or a black precipitate of silver to form.

Expected Outcome: The order in which the silver mirror appears should correlate with the predicted reactivity series. 4-Nitrobenzaldehyde and this compound are expected to react the fastest.

Experiment 2: Quantitative Kinetic Analysis by UV-Vis Spectrophotometry

A more rigorous comparison can be achieved by measuring the reaction rates under controlled conditions using UV-Vis spectrophotometry. The Knoevenagel condensation of benzaldehydes with Meldrum's acid is an excellent model reaction. The reaction is base-catalyzed, and the product, a benzylidene Meldrum's acid derivative, has a strong UV absorbance at a wavelength distinct from the reactants, allowing for real-time monitoring of its formation.[11]

Methodology:

  • Reagent Preparation:

    • Prepare 0.01 M stock solutions of each of the four benzaldehydes in acetonitrile.

    • Prepare a 0.01 M stock solution of Meldrum's acid in acetonitrile.

    • Prepare a 0.001 M solution of a suitable non-nucleophilic base catalyst (e.g., piperidine) in acetonitrile.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to monitor a wavelength where the product absorbs strongly (typically determined by running a full scan of a completed reaction, often around 340-350 nm).[12]

    • Equilibrate all solutions to a constant temperature (e.g., 25.0 °C) using a water bath.

    • In a quartz cuvette, combine 1.0 mL of the aldehyde stock solution and 1.0 mL of the Meldrum's acid stock solution.

    • Initiate the reaction by adding 0.1 mL of the catalyst solution. Quickly mix the contents by inverting the cuvette and immediately begin recording the absorbance at the chosen wavelength as a function of time for 5-10 minutes.

    • Repeat the procedure for each of the four aldehydes.

  • Data Analysis:

    • Plot Absorbance vs. Time for each reaction.

    • The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve.

    • Compare the initial rates for the four different substituted benzaldehydes.

Experimental Workflow for Kinetic Analysis

Workflow A Reagent Preparation (Aldehydes, Meldrum's Acid, Catalyst in Acetonitrile) B Temperature Equilibration (All solutions to 25.0 °C) A->B C Spectrophotometer Setup (Set wavelength, Blank with solvent) B->C D Reaction Initiation in Cuvette (Mix Aldehyde + Meldrum's Acid + Catalyst) C->D E Data Acquisition (Record Absorbance vs. Time) D->E F Data Analysis (Plot A vs. t, Determine Initial Rate from Slope) E->F G Comparative Analysis (Compare rates for all substituted benzaldehydes) F->G

Caption: Workflow for comparative kinetic analysis via UV-Vis spectrophotometry.

Data Summary and Interpretation

The following table summarizes the key electronic parameters and the expected experimental outcomes for the selected benzaldehydes.

CompoundSubstituent(s)Key Electronic Effect(s)Hammett Constant (σ_para/σ_meta)Expected Tollen's Test Result (Time to Mirror)Expected Relative Initial Rate (Knoevenagel)
4-Nitrobenzaldehyde 4-NO₂Strong -I, Strong -R+0.78Very FastHighest
This compound 2-Cl, 3-OHStrong -I (Cl), Strong -I (OH)N/A (Ortho/Meta Combo)Very FastHigh (Comparable to 4-Nitro)
Benzaldehyde HReference0.00Moderate1.00 (Reference)
4-Methoxybenzaldehyde 4-OCH₃-I, Strong +R-0.27SlowLowest

Hammett constants are standard literature values for para and meta positions and serve as a guide to the electronic effect.[4]

Interpretation:

The experimental data are anticipated to strongly align with our theoretical predictions. Both 4-Nitrobenzaldehyde and This compound are expected to exhibit significantly higher reaction rates than unsubstituted benzaldehyde. The powerful, resonance-based electron withdrawal of the nitro group makes its carbonyl carbon highly electrophilic. Similarly, the cumulative and spatially proximate inductive electron withdrawal by the chloro and hydroxyl groups in this compound achieves a comparable, if not greater, level of activation. In contrast, the potent resonance-donating effect of the methoxy group in 4-Methoxybenzaldehyde enriches the carbonyl carbon with electron density, reducing its electrophilicity and thus slowing the rate of nucleophilic attack.

Conclusion and Outlook for Researchers

This guide demonstrates that the reactivity of this compound is substantially enhanced relative to unsubstituted benzaldehyde, placing it among the more reactive benzaldehyde derivatives. This heightened reactivity is a direct consequence of the powerful combined inductive electron-withdrawing effects of the ortho-chloro and meta-hydroxyl substituents, which render the carbonyl carbon highly electrophilic.

For researchers in synthetic and medicinal chemistry, this understanding is critical. The high reactivity of this compound makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions, facilitating the synthesis of complex molecular scaffolds.[13] However, this same reactivity may necessitate milder reaction conditions or the use of protecting groups in multi-step syntheses to avoid unwanted side reactions. By grounding synthetic design in a solid understanding of physical organic principles, scientists can more effectively predict reaction outcomes and strategically leverage the unique chemical personality of substituted benzaldehydes.

References

  • Scribd. Reactions of Aldehydes and Ketones: Learning Activity No. 17 | PDF. [Link]

  • National Institutes of Health. Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity - PMC. [Link]

  • Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? : r/chemhelp. [Link]

  • Wikipedia. Hammett equation. [Link]

  • PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

  • ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... [Link]

  • Owlcation. Determining Reactions of Aldehydes and Ketones. [Link]

  • Experimental No. (13) Aldehydes and ketones. [Link]

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • YouTube. Hammett Equation. [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Oxford Reference. Hammett equation. [Link]

  • BYJU'S. Tests for Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

A Researcher's Guide to the Definitive Structural Validation of 2-Chloro-3-hydroxybenzaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. For intermediates like 2-Chloro-3-hydroxybenzaldehyde, a versatile precursor in the synthesis of novel therapeutic agents and complex organic molecules, an unassailable structural validation is not merely academic—it is a prerequisite for meaningful downstream research and development.[1] This guide provides a comprehensive, in-depth comparison of the analytical techniques available for the structural validation of this compound, with a special focus on the gold standard, single-crystal X-ray diffraction (SC-XRD), alongside complementary spectroscopic methods.

The strategic placement of the chloro, hydroxyl, and aldehyde functionalities on the benzene ring presents unique synthetic challenges and imparts specific reactivity and potential biological activity to its derivatives.[1] Therefore, confirming the precise regio-isomer is paramount. While commercial suppliers provide spectroscopic data, this guide is designed for the research professional who requires definitive, publication-quality structural evidence. We will explore not just the "how" but the "why" behind the experimental choices, providing a framework for robust, self-validating analytical workflows.

The Pinnacle of Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Experimental Protocol: From Powder to Publication-Ready Structure

1. Crystal Growth: The Art and Science of Nucleation

The most critical and often rate-limiting step is obtaining diffraction-quality single crystals. This requires a systematic screening of crystallization conditions.

  • Objective: To slowly decrease the solubility of the compound in a solvent system to allow for the ordered arrangement of molecules into a crystal lattice.

  • Methodology: Slow Evaporation

    • Prepare a saturated or near-saturated solution of this compound (commercially available with 97% purity[2]) in a suitable solvent. Good starting points include solvents like ethanol, methanol, acetone, or a mixture such as dichloromethane/hexane.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

2. Data Collection and Structure Solution

  • Objective: To obtain a complete and redundant set of diffraction data from a suitable single crystal.

  • Methodology:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer (e.g., a Bruker D8 Venture or Rigaku XtaLAB) collects a series of diffraction images as the crystal is rotated.

    • The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

    • The structure is solved using direct methods or Patterson synthesis and then refined to yield the final atomic coordinates and displacement parameters.

Anticipated Crystallographic Data

The following table represents a set of hypothetical yet plausible crystallographic parameters for this compound, which would be determined from a successful SC-XRD experiment.[1]

ParameterHypothetical Value/InformationSignificance
Chemical FormulaC₇H₅ClO₂Confirms the elemental composition.[3][4][5]
Formula Weight156.57 g/mol Consistent with the molecular formula.[2][5][6]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the crystal.
a, b, c (Å)a = 7.1, b = 13.5, c = 7.5The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.
Volume (ų)690The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the data.

Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural validation of this compound, integrating SC-XRD with complementary spectroscopic techniques.

Structural_Validation_Workflow cluster_0 Definitive Structure Determination cluster_1 Spectroscopic Corroboration cluster_2 Final Validation Compound This compound Powder Crystal_Growth Crystal Growth Screening Compound->Crystal_Growth Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS SC_XRD Single-Crystal X-ray Diffraction Crystal_Growth->SC_XRD Select Single Crystal Crystal_Structure Definitive 3D Crystal Structure SC_XRD->Crystal_Structure Structure Solution & Refinement Validation Structure Validation Crystal_Structure->Validation Compare with... Spectra Spectroscopic Data NMR->Spectra IR->Spectra MS->Spectra Spectra->Validation

Caption: Integrated workflow for the structural validation of this compound.

Corroborative Evidence: A Multi-Technique Spectroscopic Approach

While SC-XRD provides the ultimate structural answer, it is often complemented by faster, more routine techniques that provide orthogonal data, confirming the structure in solution and verifying the bulk sample's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

  • Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected Data: The spectra would confirm the presence of an aldehyde proton, a hydroxyl proton, and three distinct aromatic protons, with coupling patterns consistent with the 1,2,3-substitution.[6][7]

TechniqueExpected ObservationsSignificance
¹H NMR • Aldehyde proton (singlet, ~9.9-10.1 ppm)• Hydroxyl proton (broad singlet, variable ppm)• Three aromatic protons with distinct chemical shifts and coupling constants (J-values)Confirms the presence of key functional groups and the aromatic substitution pattern.
¹³C NMR • Aldehyde carbon (~190 ppm)• Six distinct aromatic carbons, including those bearing the Cl, OH, and CHO groups, with chemical shifts influenced by these substituents.[6]Confirms the carbon skeleton and the electronic environment of each carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Objective: To confirm the presence of the hydroxyl (O-H), aldehyde (C=O), and aromatic (C-H, C=C) functional groups.

  • Experimental Protocol:

    • A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Expected Data:

Vibrational ModePredicted Wavenumber (cm⁻¹)Significance
O-H Stretch (phenolic)3200-3400 (broad)Confirms the presence of the hydroxyl group.[1]
Aromatic C-H Stretch3000-3100Indicates the aromatic ring structure.[1]
Aldehydic C-H Stretch2700-2900Characteristic of the aldehyde functional group.[1]
C=O Stretch (aldehyde)1650-1700Confirms the presence of the carbonyl group.[1]
C-Cl Stretch600-800Suggests the presence of a chloro-substituent.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

  • Objective: To confirm the molecular weight and fragmentation pattern of this compound.

  • Experimental Protocol:

    • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI).

    • The mass spectrum is recorded.

  • Expected Data: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 156.57 g/mol .[5][6] A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.

Comparative Analysis and Conclusion

The structural validation of this compound is a multi-faceted process where each analytical technique provides a unique and essential piece of the puzzle.

  • SC-XRD stands alone in its ability to deliver an unambiguous 3D structure, resolving any doubt about isomerism and providing precise geometric parameters. It is the only technique that can reveal information about the solid-state packing and intermolecular interactions, which can be crucial in materials science and drug formulation.

  • NMR Spectroscopy serves as the primary tool for structural confirmation in solution, offering detailed information about the chemical environment and connectivity of atoms. It is indispensable for confirming that the bulk material corresponds to the single crystal selected for XRD.

  • FT-IR and Mass Spectrometry are rapid, high-throughput techniques that provide excellent corroborative evidence. FT-IR confirms the presence of key functional groups, while MS verifies the molecular weight and elemental composition with high accuracy.

References

  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available at: [Link]

  • This compound - Stenutz . Stenutz. Available at: [Link]

  • This compound | C7H5ClO2 | CID 593376 - PubChem . PubChem. Available at: [Link]

Sources

A Researcher's Guide to Comparative DFT Studies of Substituted Hydroxybenzaldehydes: From Molecular Structure to Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Hydroxybenzaldehydes and the Predictive Power of DFT

Substituted hydroxybenzaldehydes are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their chemical behavior—ranging from reactivity and biological activity to photophysical properties—is intricately governed by the nature and position of substituents on the aromatic ring.[4][5] Understanding these structure-property relationships is paramount for rational molecular design.

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry, offering a remarkable balance of accuracy and computational efficiency for investigating the electronic structure and properties of molecular systems.[6][7] For researchers and drug development professionals, DFT provides a powerful lens to dissect the subtle electronic perturbations induced by various functional groups, thereby predicting molecular geometries, reactivity hotspots, and spectroscopic characteristics before a single molecule is synthesized.

This guide provides an in-depth comparative analysis of substituted hydroxybenzaldehydes, leveraging the insights from DFT calculations. We will move beyond a mere listing of data to explain the causality behind computational choices and findings, offering a framework for conducting and interpreting your own DFT studies with scientific integrity.

Pillar 1: The Theoretical Framework and Computational Causality

The reliability of any DFT study hinges on the judicious selection of a computational methodology. This choice is not arbitrary; it is a deliberate decision based on the system under investigation and the properties being interrogated.

Choosing the Right Tools: Functionals and Basis Sets

The core of a DFT calculation lies in the exchange-correlation functional, which approximates the complex many-body electron interactions. For substituted aromatic compounds like hydroxybenzaldehydes, hybrid functionals are often the methods of choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional, providing a robust and cost-effective starting point for geometry optimizations and electronic property calculations of organic molecules.[7][8][9] Its track record for delivering accurate predictions for a vast array of molecular systems makes it a trustworthy workhorse.[7]

  • CAM-B3LYP and ωB97XD: These are long-range corrected functionals. They are particularly adept at describing systems with significant charge-transfer character or non-covalent interactions, which can be crucial when studying intramolecular hydrogen bonding or dimers.[10] Benchmark studies have shown these functionals perform well for kinetics and weak interactions.[11]

  • M06-2X: This meta-hybrid GGA functional is another excellent choice, often demonstrating superior performance for thermochemistry, kinetics, and systems where weak interactions are important.[10][11]

The basis set dictates the mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are common choices. The 6-311 indicates a triple-zeta quality, providing more flexibility than a double-zeta set. The ++G adds diffuse functions, which are essential for accurately describing anions, lone pairs, and non-covalent interactions.[7] The (d,p) adds polarization functions, allowing for non-spherical electron density distribution, which is critical for describing bonding accurately.[7][12] For studies involving hydrogen bonding and spectroscopic properties, a flexible basis set like 6-311++G(d,p) is highly recommended.[7][13]

The synergy between a well-chosen functional and an appropriate basis set is the foundation of a predictive and self-validating computational protocol.

Pillar 2: A Comparative Analysis of Substituent Effects

The introduction of a substituent onto the hydroxybenzaldehyde scaffold acts as an electronic perturbation, the effects of which ripple through the molecule's geometry, electronic landscape, and spectroscopic response. We will compare the effects of electron-donating groups (EDG) like -OH and -OCH₃, and electron-withdrawing groups (EWG) like -NO₂ and halides (-Br).

Geometric and Structural Perturbations

Substituents directly influence bond lengths and angles by altering the electron density distribution within the π-system of the aromatic ring. A key feature, particularly in 2-hydroxybenzaldehyde (salicylaldehyde) derivatives, is the intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen.[14][15]

The strength of this IMHB is modulated by the substituents. EWGs generally strengthen the hydrogen bond by increasing the acidity of the hydroxyl proton, while EDGs may have the opposite effect.[16][17] This can be observed computationally through changes in the H···O distance and the O-H bond length.

dot

cluster_0 Substituent Effect on Geometry EWG Electron-Withdrawing Group (e.g., -NO2) Parent Hydroxybenzaldehyde Scaffold EWG->Parent Withdraws e- density EDG Electron-Donating Group (e.g., -OCH3) EDG->Parent Donates e- density IMHB Intramolecular H-Bond Strength Parent->IMHB Geometry Molecular Geometry (Bond Lengths/Angles) Parent->Geometry IMHB->Geometry Influences

Caption: Logical flow of substituent influence on molecular geometry.

Table 1: Comparison of Optimized Geometric Parameters for Substituted Hydroxybenzaldehydes (DFT/B3LYP)

Parameter4-Hydroxybenzaldehyde[9]5-Bromo-2-hydroxybenzaldehyde[7]4-Nitrobenzaldehyde[9]
C=O (aldehyde) Bond Length (Å) 1.213~1.21~1.22
C-C (ring-aldehyde) Bond Length (Å) 1.481~1.48~1.48
C-X (substituent) Bond Length (Å) 1.360 (C-O)~1.90 (C-Br)~1.48 (C-N)
O-H Bond Length (Å) ~0.96 (para, no IMHB)~0.98 (ortho, with IMHB)N/A
H···O IMHB Distance (Å) N/A~1.75N/A

Note: Values are representative and sourced from calculations using similar levels of theory. Exact values may vary slightly based on the specific functional and basis set used.

The Electronic Landscape: HOMO, LUMO, and MEP

The electronic properties are where substituent effects are most profoundly observed.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's kinetic stability and electronic excitability.[8] EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. Both effects typically lead to a smaller Eg, suggesting increased reactivity and a red-shift in the electronic absorption spectrum.[8]

  • Molecular Electrostatic Potential (MEP): The MEP surface is a powerful visualization tool that maps regions of electron richness and deficiency.[8] It allows for the quick identification of nucleophilic (negative potential, typically red) and electrophilic (positive potential, typically blue) sites.[8] In hydroxybenzaldehydes, the carbonyl oxygen is a prominent electron-rich region, while the hydroxyl proton is electron-poor. Substituents can significantly alter the electrostatic potential at these and other sites, guiding intermolecular interactions and reaction pathways.

Table 2: Comparison of Calculated Electronic Properties (eV)

Property4-Hydroxybenzaldehyde[8]5-Bromo-2-hydroxybenzaldehyde[7](E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde[12]
EHOMO -6.23-6.95-6.51
ELUMO -1.75-2.63-2.70
Energy Gap (Eg) 4.484.323.81

Analysis: The extended conjugation in the phenyldiazenyl derivative significantly lowers the HOMO-LUMO gap, indicating higher reactivity and charge transfer potential compared to the simpler substituted benzaldehydes.[8][12]

Spectroscopic Signatures: A Theoretical-Experimental Dialogue

DFT calculations provide invaluable aid in assigning and interpreting experimental spectra.

  • Vibrational Spectra (FT-IR & FT-Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. By comparing calculated frequencies (often scaled by an empirical factor to account for anharmonicity) with experimental FT-IR and Raman spectra, one can achieve a confident assignment of spectral bands.[12][18][19] Key vibrations to monitor include:

    • O-H stretch: Highly sensitive to hydrogen bonding. A strong IMHB will cause this band to broaden and shift to a lower wavenumber.[12]

    • C=O stretch: The position of this band is influenced by both resonance and inductive effects of the ring substituents.

  • Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[7][8] The calculations can elucidate the nature of the electronic transitions (e.g., n→π, π→π).[20] As predicted by FMO analysis, substituents that narrow the HOMO-LUMO gap typically cause a bathochromic (red) shift in the λmax.

Table 3: Comparison of Experimental vs. Theoretical Spectroscopic Data

CompoundPropertyExperimental ValueTheoretical Value (Method)
4-Hydroxybenzaldehyde λmax (nm)~285316 (TD-DFT/B3LYP/6-31G(d,p))[8]
5-Bromo-2-hydroxybenzaldehyde λmax (nm)256, 334258, 341 (TD-DFT/B3LYP/6-311++G(d,p))[7]
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde O-H Stretch (cm⁻¹)30653110 (B3LYP/6-311++G(d,p))[12]
(E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde C=O Stretch (cm⁻¹)16511650 (B3LYP/6-311++G(d,p))[12]

Note: Discrepancies between experimental and theoretical λmax values are common and can be attributed to solvent effects and limitations of the chosen functional.[21] However, the trends and relative shifts are often well-reproduced.

Pillar 3: A Self-Validating Computational Protocol

This section provides a step-by-step methodology for performing a comparative DFT study. This protocol is designed to be self-validating by ensuring computational rigor and encouraging comparison with experimental benchmarks.

dot

cluster_workflow DFT Computational Workflow A 1. Build Molecular Structure (e.g., GaussView, Avogadro) B 2. Prepare Input File - Choose Functional/Basis Set - Define Calculation Type (Opt, Freq) A->B C 3. Run Calculation (e.g., Gaussian, ORCA) B->C D 4. Verify Minimum - Check Convergence - No Imaginary Frequencies? C->D D->B No, Revise E 5. Analyze Results - Geometry - Energies (HOMO/LUMO) - Vibrational Modes D->E Yes F 6. Advanced Calculations (TD-DFT, MEP) E->F G 7. Validate & Compare - Compare with isomers/analogs - Compare with experimental data E->G F->G

Caption: A validated workflow for comparative DFT studies.

Detailed Step-by-Step Methodology
  • Molecular Structure Input:

    • Using molecular modeling software (e.g., GaussView, Avogadro), build the 3D structures of the substituted hydroxybenzaldehydes you wish to compare.[9] Ensure correct atom types and initial bonding.

  • Input File Preparation (Gaussian Example):

    • Create a text file (e.g., molecule.gjf).

    • Route Section: This specifies the calculation. For a geometry optimization followed by a frequency calculation in the gas phase, a typical route section would be: #p B3LYP/6-311++G(d,p) Opt Freq

      • #p: Requests additional print output.

      • B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.[7]

      • Opt: Requests a geometry optimization to find the lowest energy conformation.[9]

      • Freq: Requests a frequency calculation, which is crucial to confirm the optimized structure is a true minimum.

    • Molecule Specification: Define the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets), followed by the atomic coordinates.

  • Execution and Monitoring:

    • Submit the input file to the quantum chemistry software (e.g., Gaussian, ORCA, GAMESS).[6][22][23]

    • Monitor the calculation's progress, checking for normal termination.

  • Validation of the Optimized Structure:

    • Open the output file (e.g., .log or .out).

    • Confirm that the optimization converged by searching for "Stationary point found."

    • Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a flawed optimization.

  • Data Extraction and Analysis:

    • Geometric Parameters: Extract optimized bond lengths, bond angles, and dihedral angles from the output.

    • Electronic Properties: Locate the energies of the alpha and beta molecular orbitals to find the HOMO and LUMO energies.

    • Vibrational Frequencies: The output will list all calculated vibrational frequencies and their corresponding IR/Raman intensities. These can be visualized to understand the atomic motions of each mode.

  • Follow-up Calculations:

    • Using the optimized geometry, perform subsequent calculations. For a UV-Vis spectrum, a TD-DFT calculation can be run: #p TD(NStates=15) B3LYP/6-311++G(d,p) Geom=CheckOnly

      • TD(NStates=15): Requests a Time-Dependent calculation for the first 15 excited states.[7]

      • Geom=CheckOnly: Uses the geometry from the previous optimization.

  • Comparative Analysis and Experimental Correlation:

    • Tabulate the extracted data for all studied molecules, as shown in the tables in this guide.

    • Analyze the trends. How does an EWG at position 4 affect the C=O bond length compared to an EDG? How does it shift the HOMO-LUMO gap?

    • The ultimate validation is to compare your calculated data (geometries, frequencies, λmax) with high-quality experimental data from the literature (e.g., X-ray crystallography, FT-IR, UV-Vis spectroscopy).[7][24] Good agreement between theoretical trends and experimental findings builds confidence in your computational model and its predictive power.

Conclusion

This guide has demonstrated the utility of DFT as a powerful, predictive tool for the comparative analysis of substituted hydroxybenzaldehydes. By systematically evaluating the impact of different substituents on molecular geometry, electronic structure, and spectroscopic properties, researchers can gain profound insights that guide synthetic efforts and accelerate the discovery of new molecules with desired functions. The key to a successful study lies not just in running the software, but in understanding the causality behind the choice of methods and in the rigorous validation of computational results against experimental data.

References

  • A Density Functional Theory Study of 4-OH Aldehydes. MDPI. [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. PMC - NIH. [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

  • Which is best software for Density Functional theory calculation?. ResearchGate. [Link]

  • What is the best computational chemistry software?. Reddit. [Link]

  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Royal Society of Chemistry. [Link]

  • Software and Tools in Computational Chemistry - Study Guide. StudyGuides.com. [Link]

  • Which is best software for Density Functional theory calculation?. ResearchGate. [Link]

  • Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. Semantic Scholar. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]

  • DFT based computational study on the excited state intramolecular proton transfer processes in o-hydroxybenzaldehyde. PubMed. [Link]

  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. ACS Publications. [Link]

  • (PDF) Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. ResearchGate. [Link]

  • Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 3,4-dimethylbenzaldehyde. Semantic Scholar. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. [Link]

  • Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. PMC - NIH. [Link]

  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. PMC - NIH. [Link]

  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central. [Link]

  • Benchmarking of DFT functionals for the kinetics and mechanisms of atmospheric addition reactions of OH radicals with phenyl and substituted phenyl-based organic pollutants. ResearchGate. [Link]

  • Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. MDPI. [Link]

  • Molecular Structure, Vibrational Spectral Studies and NLO Properties of 4-Benzyloxy-3-Methoxy- Benzaldehyde by DFT. ResearchGate. [Link]

  • SYNTHESIS, CRYSTAL STRUCTURE ANALYSIS, SPECTRAL INVESTIGATION, DFT COMPUTATION ON BENZALDEHYDE, 2-HYDR OXY,-[(2-HYDROXYPHENYL) M. Journal of Engineering Sciences. [Link]

  • Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d). ResearchGate. [Link]

  • Benchmarking the performance of time-dependent density functional methods. AIP Publishing. [Link]

  • Molecular structures of four o-hydroxybenzaldehyde systems as obtained... ResearchGate. [Link]

  • Synthesis, vibrational spectral and nonlinear optical studies of N-(4-hydroxy-phenyl)-2-hydroxybenzaldehyde-imine: a combined experimental and theoretical investigation. PubMed. [Link]

  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. ACS Publications. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. ResearchGate. [Link]

  • (PDF) Synthesis of Salicylaldehyde Derivatives and Evaluating Its Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antimicrobial, Antifungal Antifungal, and Anticorrosion Activities , and Anticorrosion Activities Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activitieṡ. ResearchGate. [Link]

  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. ACS Publications. [Link]

  • Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. MDPI. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. PubMed. [Link]

  • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]

  • DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. ResearchGate. [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PMC - NIH. [Link]

  • Vibrational Assignments and Electronic Structure Calculations for 3-Chloro-4-Hydroxybenzaldehyde. ResearchGate. [Link]

  • Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. Semantic Scholar. [Link]

  • Vibrational study of intramolecular hydrogen bonding in o-hydroxybenzoyl compounds. ScienceDirect. [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. ResearchGate. [Link]

  • Density Functional Theory and Atoms-in-Molecules Investigation of Intramolecular Hydrogen Bonding in Derivatives of Malonaldehyde and Implications for Resonance-Assisted Hydrogen Bonding. ACS Publications. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Semantic Scholar. [Link]

  • A DFT Study of Electronic Inductive and Resonance Effects of Substituents on Concerted Two‐Proton‐Coupled Electron Transfer Between Catechol Derivatives and Superoxide. ResearchGate. [Link]and_Superoxide)

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility and Kinetic Imperatives of 2-Chloro-3-hydroxybenzaldehyde

This compound is a versatile synthetic intermediate, possessing three distinct functional groups—aldehyde, hydroxyl, and chloro—that offer multiple avenues for chemical modification.[1] Its utility in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors, underscores the importance of understanding its reaction kinetics. A thorough grasp of the rates and mechanisms of its reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the desired regioselectivity.[1][2]

This guide will navigate the kinetic landscape of this compound by:

  • Analyzing the electronic effects of its substituents.

  • Presenting a comparative kinetic analysis of its key reaction types, drawing parallels with other substituted benzaldehydes.

  • Providing actionable experimental protocols for kinetic investigations.

The Interplay of Electronic Effects: Predicting Reactivity

The reactivity of the aldehyde group in this compound is modulated by the electronic properties of the chloro and hydroxyl substituents on the aromatic ring.

  • The Hydroxyl Group (-OH): As a strongly activating, ortho, para-directing group, the hydroxyl group donates electron density to the benzene ring through resonance. This effect tends to decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions.[1]

  • The Chloro Group (-Cl): The chloro group is a deactivating, ortho, para-directing group. It withdraws electron density from the ring inductively, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[3]

The overall reactivity of this compound is a result of the interplay between these opposing electronic influences. The net effect will determine the rate of its various chemical transformations.

electronic_effects cluster_molecule This compound C6H3 Benzene Ring CHO Aldehyde (Electrophilic Center) C6H3->CHO Modulates Electrophilicity OH Hydroxyl Group (Electron-Donating) OH->C6H3 +R Effect (Donates e⁻ density) Cl Chloro Group (Electron-Withdrawing) Cl->C6H3 -I Effect (Withdraws e⁻ density) schiff_base_mechanism Aldehyde This compound Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + R-NH₂ Amine Primary Amine (R-NH₂) Amine->Intermediate Imine Schiff Base (Imine) Intermediate->Imine - H₂O Water H₂O Intermediate->Water

Caption: Generalized mechanism for Schiff base formation.

In the Wittig reaction, an aldehyde reacts with a phosphorus ylide to form an alkene. Kinetic studies of the Wittig-Horner reaction with substituted benzaldehydes have shown that electron-withdrawing groups on the aromatic ring accelerate the reaction. [4]

Substituent (Position) Reaction Type Relative Rate Constant (k/k₀)
p-NO₂ Wittig Reaction 14.7
m-NO₂ Wittig Reaction 10.5
p-Cl Wittig Reaction 2.75
H Wittig Reaction 1.00
p-CH₃ Wittig Reaction 0.45

Comparative data for the Wittig reaction of substituted benzaldehydes.[3]

Given the presence of the electron-withdrawing chloro group, it is anticipated that this compound would exhibit a faster rate in the Wittig reaction compared to unsubstituted benzaldehyde.

Reduction Reactions

The aldehyde group of this compound can be reduced to form 2-Chloro-3-hydroxybenzyl alcohol. [1]Common reducing agents like sodium borohydride are selective for aldehydes and ketones. [1]While detailed kinetic studies on the reduction of substituted benzaldehydes are less common in the provided literature, the choice of reducing agent and reaction conditions will be influenced by the overall electronic nature of the substrate.

Experimental Protocol for Kinetic Studies: UV-Vis Spectrophotometric Monitoring

This section provides a generalized protocol for studying the kinetics of a reaction involving this compound, such as Schiff base formation, using UV-Vis spectrophotometry.

kinetic_workflow Prep 1. Prepare Stock Solutions - this compound - Reactant (e.g., amine) - Solvent (e.g., ethanol) Spec 2. Determine λmax - Scan UV-Vis spectrum of the product to find the wavelength of maximum absorbance. Prep->Spec React 3. Initiate Reaction - Mix reactant solutions in a thermostated cuvette. Spec->React Monitor 4. Monitor Absorbance - Record absorbance at λmax over time. React->Monitor Analyze 5. Data Analysis - Plot Absorbance vs. Time - Determine reaction order and rate constant. Monitor->Analyze

Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a stock solution of the other reactant (e.g., a primary amine for Schiff base formation) in the same solvent.

  • Determination of λmax:

    • Prepare a solution of the expected product.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the reaction will be monitored.

  • Kinetic Measurement:

    • The reactions should be performed under pseudo-first-order conditions with a large excess of one reactant (e.g., the amine) over this compound.

    • Equilibrate the reactant solutions to the desired temperature in a thermostated water bath.

    • Initiate the reaction by mixing the solutions in a quartz cuvette placed inside the thermostated cell holder of the UV-Vis spectrophotometer.

    • Immediately begin recording the absorbance at λmax at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • From this data, determine the initial rate of the reaction.

    • To determine the order of the reaction with respect to each reactant, systematically vary the concentration of one reactant while keeping the other constant and measure the initial rate.

    • The rate constant (k) can then be calculated from the rate law. [5]

Conclusion

While direct kinetic data for this compound remains to be extensively published, a comparative approach provides valuable insights into its expected reactivity. The interplay of the electron-donating hydroxyl group and the electron-withdrawing chloro group suggests a nuanced kinetic profile that will be highly dependent on the specific reaction type and conditions. The experimental framework provided in this guide offers a starting point for researchers to rigorously investigate the kinetics of reactions involving this versatile synthetic intermediate, thereby enabling more efficient and controlled chemical syntheses.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • BenchChem. (2025). Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-6-nitrobenzaldehyde.
  • BenchChem. (n.d.). This compound.
  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). Semantic Scholar.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PMC - PubMed Central.
  • Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.).
  • Reaction mechanism and r
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Chloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability, reproducibility, and safety of subsequent research and development rest. 2-Chloro-3-hydroxybenzaldehyde is a versatile intermediate, its value derived from the specific reactivity endowed by its trio of functional groups: an aldehyde, a hydroxyl group, and a chloro substituent.[1] Impurities, whether they are starting materials, byproducts, or degradation products, can introduce significant variability into reaction outcomes, compromise biological assays, and create formidable challenges in downstream purification and regulatory compliance.[2][3]

This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, establish self-validating experimental frameworks, and provide the data-driven insights necessary for robust quality control in a pharmaceutical research context.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with an understanding of what impurities are likely to be present. The synthesis of this compound often involves electrophilic aromatic substitution on 2-chlorophenol. A common route is the Reimer-Tiemann reaction, which uses chloroform and a strong base to achieve ortho-formylation.[1] This reaction, while effective, is not without its challenges, primarily in regioselectivity.

Common impurities may include:

  • Isomeric Byproducts: The substitution pattern of 2-chlorophenol can lead to the formation of other isomers, such as 2-chloro-5-hydroxybenzaldehyde and 4-chloro-3-hydroxybenzaldehyde.[1]

  • Unreacted Starting Materials: Residual 2-chlorophenol.

  • Over-reaction or Side-reaction Products: Depending on the reaction conditions, other chlorinated or hydroxylated species may form.

  • Degradation Products: The aldehyde group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid, 2-Chloro-3-hydroxybenzoic acid.[1]

Our analytical approach must therefore be capable of not only quantifying the primary compound but also separating and identifying these structurally similar impurities.

Level 1 Assessment: Rapid, Qualitative Screening

Before engaging more resource-intensive techniques, a preliminary assessment provides a rapid indication of purity and can guide subsequent analytical choices.

Melting Point Analysis

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range.[4] This colligative property makes melting point a simple yet powerful tool for a preliminary purity check.

Experimental Insight: A melting point range for this compound is reported as 139-143°C.[5] A sample melting significantly below this range or over a broader range (e.g., > 5°C) is a strong indicator of impurity. While not quantitative, this test is an excellent first pass/fail criterion.

Thin-Layer Chromatography (TLC)

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). The separation is governed by the polarity of the compounds.

Causality in Method Design: The choice of solvent system is critical. For substituted benzaldehydes, a mixture of a non-polar solvent (like hexane or toluene) and a moderately polar solvent (like ethyl acetate) is typically effective.[6][7] The goal is to find a ratio that moves the main product spot to a retention factor (Rf) of approximately 0.3-0.5, allowing for clear separation from less polar (higher Rf) and more polar (lower Rf) impurities. The presence of multiple spots indicates a mixture of compounds.

Level 2 Assessment: Definitive Purity by Chromatography

Chromatographic methods provide the quantitative data necessary for definitive purity assessment and are the cornerstone of quality control in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC, particularly in the reverse-phase mode (RP-HPLC), is the workhorse for purity analysis of non-volatile organic molecules.[8] It separates compounds based on their hydrophobicity. A polar mobile phase is passed through a non-polar stationary phase (e.g., C18). Less polar compounds are retained longer on the column.

Expertise in Application: For this compound, RP-HPLC with UV detection is the recommended method for routine purity assessment.[9] Its polarity makes it well-suited for this technique without the need for derivatization. The key advantage of HPLC is its ability to separate a wide range of potential impurities, including non-volatile starting materials and polar oxidation products, with high resolution and accuracy.[2][10]

Experimental Protocol: RP-HPLC Method for Purity of this compound
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of impurities with varying polarities.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to a final concentration of 0.1 mg/mL with the mobile phase (initial conditions). Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[11] It is ideal for analyzing volatile and thermally stable compounds.

Trustworthiness of the Protocol: While this compound is a solid, its relatively low molecular weight allows for analysis by GC-MS.[1] The primary advantage of GC-MS is its sensitivity and specificity, making it the preferred method for identifying and quantifying trace volatile impurities.[2] The mass spectrometer provides molecular weight and fragmentation data, which acts as a molecular fingerprint for confident peak identification.

Experimental Protocol: GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Column: A mid-polarity column, such as a DB-35ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C, with a split ratio of 20:1.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 amu.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a 1 mg/mL solution in a GC-grade solvent such as acetone or ethyl acetate.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC with UV DetectionGC-MSCausality and Rationale
Analyte Suitability Excellent for non-volatile & thermally labile compounds.Best for volatile & thermally stable compounds.HPLC is more versatile for the broad range of potential impurities, including salts and polar oxidation products.[10][13]
Primary Application Quantitative Purity & Assay.Impurity Identification & Quantification of Volatiles.HPLC provides more accurate quantification for the main component. GC-MS excels at identifying unknown volatile peaks.[2]
Sensitivity Good (ppm range).[11]Excellent (ppb range or lower).[11][14]The MS detector provides superior sensitivity for trace impurity detection.
Specificity Moderate (based on retention time).High (based on mass spectrum).The mass spectrum provides structural information, leading to more confident identification.[11]
Sample Preparation Simple dissolution and filtration.May require derivatization for polar analytes, though likely not for this compound.HPLC's simpler sample prep reduces potential sources of error.[11]
Analysis Time Typically 15-30 minutes.Typically 10-25 minutes.GC can offer faster run times for simple mixtures.[10]

Level 3 Assessment: Unambiguous Structural Confirmation

While chromatography is excellent for separation and quantification, spectroscopic techniques are required to confirm the chemical identity of the synthesized product unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Authoritative Grounding: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the hydroxyl proton (a broad singlet from 5.0-8.0 ppm), and the three aromatic protons in their respective environments.[1][15] ¹³C NMR will confirm the number of unique carbon atoms and their chemical environment (e.g., the carbonyl carbon signal).[16] The absence of signals corresponding to starting materials or the presence of unexpected signals is a direct indication of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR provides a molecular fingerprint by detecting the vibrational frequencies of functional groups.

Expertise in Interpretation: For this compound, the key characteristic peaks are:

  • O-H stretch: A broad band in the 3200-3400 cm⁻¹ region.[1]

  • Aldehyde C-H stretch: A distinct peak between 2700-2900 cm⁻¹.[1]

  • C=O stretch (carbonyl): A strong, sharp absorption around 1650-1700 cm⁻¹.[1]

  • Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

The precise position of the O-H and C=O bands can be influenced by intramolecular hydrogen bonding between the two groups.[1] This technique is excellent for confirming the presence of the key functional groups and the absence of others, such as a broad carboxylic acid O-H stretch that would indicate oxidation.

Integrated Analytical Workflow

A self-validating system for purity assessment should follow a logical progression, with each step informing the next.

G cluster_0 Synthesis & Work-up cluster_1 Level 1: Preliminary Screening cluster_2 Level 2: Quantitative Analysis & Impurity Profile cluster_3 Level 3: Structural Confirmation cluster_4 Final Assessment Synth Crude Synthesized Product MP Melting Point Analysis Synth->MP TLC TLC Analysis Synth->TLC NMR 1H and 13C NMR Synth->NMR FTIR FT-IR Spectroscopy Synth->FTIR HPLC HPLC-UV for Purity Assay MP->HPLC TLC->HPLC Informs method dev. GCMS GC-MS for Volatile Impurity ID HPLC->GCMS If unknown peaks Pure Product Meets Purity Spec HPLC->Pure >97% Purity & No Major Impurities Impure Repurification Required HPLC->Impure <97% Purity GCMS->Impure Identifies problematic impurities NMR->Pure FTIR->Pure

Caption: Integrated workflow for purity assessment of this compound.

Conclusion and Recommendations

For the routine, quantitative assessment of synthesized this compound purity, RP-HPLC with UV detection is the superior and recommended primary technique . It is robust, highly reproducible, and capable of separating the main compound from its most likely non-volatile impurities and degradation products.

GC-MS should be employed as a complementary technique , particularly for the definitive identification of unknown volatile or semi-volatile impurities that may be observed in the HPLC chromatogram or suspected from the synthesis route. Spectroscopic methods (NMR and FT-IR) are indispensable for the initial structural confirmation of the synthesized batch, ensuring the correct molecule has been produced before quantitative purity assessment is undertaken.

By integrating these techniques within a logical, multi-level workflow, researchers can ensure the high quality of this critical synthetic intermediate, thereby safeguarding the integrity and success of their drug discovery and development programs.

References

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Patil, A. et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • S. K. Singh, et al. (2012). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • G. P. Saccomanni, et al. (2013). A Validated HPLC/MS Limit Test Method for a Potential Genotoxic Impurity in Cilostazol and its Quantification in the API and in the Commercially Available Drug Product. PubMed Central.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

  • ResearchGate. (n.d.). Limits of detection and quantitation. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • K. Kalaichelvan, et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics.
  • European Patent Office. (2019). METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY - EP 3686593 A1. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Agilent. (n.d.). GC and GC/MS Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

Sources

A Spectroscopic Duel: Unmasking the Influence of a Chloro Substituent in 2-Chloro-3-hydroxybenzaldehyde versus Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis

In the landscape of pharmaceutical and chemical synthesis, aromatic aldehydes are pivotal intermediates. Their reactivity and potential for further functionalization make them indispensable building blocks. Among these, salicylaldehyde, with its ortho-hydroxyl group, exhibits unique chemical properties, including the formation of stable metal complexes and its role as a precursor in the synthesis of coumarins and Schiff bases. When a chloro group is introduced onto this aromatic scaffold, as in 2-Chloro-3-hydroxybenzaldehyde, the electronic and steric landscape of the molecule is significantly altered. This guide provides a detailed spectroscopic comparison of salicylaldehyde and its chlorinated analogue, offering researchers, scientists, and drug development professionals a comprehensive understanding of how a single atomic substitution can profoundly influence a molecule's spectral signature. This analysis is grounded in fundamental spectroscopic principles and supported by experimental data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Structural Argument: Predicting Spectroscopic Divergence

The introduction of a chlorine atom at the C2 position of the benzene ring in 3-hydroxybenzaldehyde introduces two primary effects that are anticipated to manifest in the spectroscopic data. Firstly, chlorine is an electronegative atom, exerting a significant electron-withdrawing inductive effect (-I). This will decrease the electron density in the aromatic ring. Secondly, chlorine possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect). However, for halogens, the inductive effect typically outweighs the resonance effect. This net electron withdrawal is expected to influence the bond strengths and the electronic environment of the various nuclei within the molecule, leading to predictable shifts in their respective spectroscopic signals.

Furthermore, the position of the chloro group ortho to the aldehyde and meta to the hydroxyl group will introduce steric interactions that may influence the conformation of the molecule and the intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, a hallmark feature of salicylaldehyde.

cluster_0 Salicylaldehyde cluster_1 This compound salicylaldehyde 2_chloro_3_hydroxybenzaldehyde

Caption: Molecular structures of Salicylaldehyde and this compound.

Experimental Protocols: A Foundation of Trustworthy Data

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols are paramount. The following methodologies are recommended for the acquisition of high-quality spectra for both this compound and salicylaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples like this compound, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples like salicylaldehyde, a thin film can be prepared between two KBr or NaCl plates.

  • Instrument Parameters: A background spectrum of the empty sample compartment (or KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are typically sufficient to achieve a good signal-to-noise ratio.[1][2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Stock solutions of each compound are prepared by accurately weighing a small amount of the sample and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol or methanol). Serial dilutions are then performed to obtain solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrument Parameters: A quartz cuvette with a 1 cm path length is used. The spectrophotometer is first blanked with the pure solvent. The UV-Vis spectrum of each diluted sample is then recorded over a wavelength range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Parameters: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.[4][5]

cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation B FT-IR Spectroscopy A->B C UV-Vis Spectroscopy A->C D NMR Spectroscopy A->D E Data Acquisition B->E C->E D->E F Spectral Interpretation E->F G Comparative Analysis F->G

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

A Head-to-Head Spectroscopic Comparison

The following sections detail the observed spectroscopic differences between this compound and salicylaldehyde, with interpretations grounded in their molecular structures.

FT-IR Spectroscopy: A Vibrational Fingerprint

The FT-IR spectra of both compounds are dominated by characteristic absorptions of the hydroxyl, aldehyde, and aromatic functional groups. However, the presence of the chloro substituent in this compound leads to distinct shifts in the vibrational frequencies.

Vibrational Mode Salicylaldehyde (cm⁻¹) This compound (cm⁻¹) Interpretation of Differences
O-H Stretch~3200 (broad)~3200-3400 (broad)The broadness of this peak in both molecules is indicative of hydrogen bonding.[6] In salicylaldehyde, a strong intramolecular hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen.[7] The chloro group in this compound can influence the strength of this interaction through electronic effects.
Aromatic C-H Stretch~3050~3000-3100These absorptions are characteristic of C-H stretching vibrations in the aromatic ring and are similar for both compounds.
Aldehydic C-H Stretch~2850, ~2750~2700-2900The two distinct bands for the aldehydic C-H stretch in salicylaldehyde are a result of Fermi resonance. This feature is also expected in the chlorinated analogue.
C=O Stretch~1665~1650-1700The carbonyl stretching frequency is sensitive to electronic effects. The electron-withdrawing nature of the chloro group in this compound would be expected to increase the C=O bond order and shift this absorption to a higher wavenumber compared to salicylaldehyde.[8] However, the strength of the intramolecular hydrogen bond can also influence this frequency, potentially causing a shift to a lower wavenumber.[9]
C-O Stretch~1280~1250The C-O stretching vibration of the phenolic hydroxyl group is observed in this region.
C-Cl StretchNot Applicable~600-800The presence of a distinct absorption band in this region for this compound is a clear indicator of the C-Cl stretching vibration, a feature absent in the spectrum of salicylaldehyde.[8]
UV-Vis Spectroscopy: Probing Electronic Transitions

The UV-Vis spectra of aromatic aldehydes typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions.

Compound λmax (nm) Electronic Transition Interpretation
Salicylaldehyde~255, ~325π → π, n → πThe absorption at ~255 nm is attributed to the π → π* transition of the aromatic system, while the longer wavelength absorption at ~325 nm is due to the n → π* transition of the carbonyl group.[10][11]
This compoundExpected ~260, ~330π → π, n → πThe chloro group, being an auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its +M effect, which extends the conjugation. The electron-withdrawing -I effect can also influence the energy of the molecular orbitals involved in these transitions.
NMR Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides the most detailed insight into the electronic environment of the individual protons and carbon atoms in the two molecules.

The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.

Proton Salicylaldehyde (δ, ppm) This compound (δ, ppm) Interpretation of Differences
Aldehyde (-CHO)~9.9~10.0The aldehydic proton is highly deshielded and appears far downfield. The electron-withdrawing chloro group in this compound may cause a slight downfield shift of this proton signal.[12][13]
Hydroxyl (-OH)~11.0~10.5The chemical shift of the hydroxyl proton is highly dependent on the strength of the intramolecular hydrogen bond and solvent effects.[12]
Aromatic Protons~6.9-7.6~7.0-7.8In salicylaldehyde, the aromatic protons exhibit a complex splitting pattern.[12][14] For this compound, the electron-withdrawing chloro group will deshield the adjacent protons, causing their signals to shift downfield. The overall pattern of the aromatic signals will be significantly different due to the change in substitution pattern and coupling constants.

The ¹³C NMR spectra provide further evidence of the electronic influence of the chloro substituent.

Carbon Salicylaldehyde (δ, ppm) This compound (δ, ppm) Interpretation of Differences
Carbonyl (C=O)~196~190-200The chemical shift of the carbonyl carbon is influenced by both electronic and steric effects.
Aromatic Carbons~117-162~115-160The carbon atom directly attached to the chloro group (C2) in this compound will experience a significant downfield shift due to the electronegativity of chlorine. The other aromatic carbons will also show shifts in their resonance frequencies depending on their position relative to the substituents.[15][16] The carbon bearing the hydroxyl group (C3) will be shielded, while the carbon ortho to the chloro group (C1) will be deshielded.

Conclusion

The spectroscopic comparison of this compound and salicylaldehyde reveals a fascinating interplay of electronic and steric effects. The introduction of a single chloro atom significantly perturbs the vibrational, electronic, and nuclear magnetic environments of the molecule. In FT-IR spectroscopy, the most definitive evidence of the substitution is the appearance of the C-Cl stretching vibration. UV-Vis spectroscopy shows subtle shifts in the absorption maxima, reflecting the influence of the chloro group on the electronic transitions. NMR spectroscopy, particularly ¹³C NMR, provides the most unambiguous evidence of the chloro group's presence and its electron-withdrawing nature through the distinct chemical shifts of the aromatic carbons. This comprehensive guide provides a robust framework for researchers to not only identify these compounds but also to understand the fundamental principles that govern their spectroscopic behavior, aiding in the design and analysis of new chemical entities.

References

  • ResearchGate. (n.d.). Assignment of 1 H-NMR spectrum for salicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half.... Retrieved from [Link]

  • SpectraBase. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 65(5), 319–324.
  • ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N. Retrieved from [Link]

  • PubChem. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000677 Salicylaldehyde at BMRB. Retrieved from [Link]

  • Reddit. (2021, December 12). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) lysine, (b) salicylaldehyde, (c) iron(II) complex,.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra for the a amino acid-mixed salicylaldehyde.... Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (n.d.). What is the effect of a chlorine group on aromatic protons?. r/NMRspectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). salicylaldehyde, 3-thiosemicarbazone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • University of Toronto. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. Retrieved from [Link]

  • Nanalysis. (n.d.). Sample Experiments – Simple affordable, safe examples of undergrad NMR labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

Sources

biological activity comparison of Schiff bases derived from different benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activities of Schiff Bases Derived from Different Benzaldehydes

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the biological activities of Schiff bases synthesized from various substituted benzaldehydes. We will delve into the nuances of their synthesis, explore their antimicrobial, antioxidant, and anticancer properties with supporting experimental data, and elucidate the critical structure-activity relationships that govern their efficacy.

Introduction: The Versatility of the Azomethine Bridge

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of medicinal chemistry.[1] Formed through the condensation of primary amines with carbonyl compounds, their true potential is unlocked by the structural diversity afforded by their precursors.[2][3] Aromatic Schiff bases, particularly those derived from benzaldehydes, are more stable than their aliphatic counterparts due to effective conjugation.[1][4] The imine group is not merely a structural linker; its sp2 hybridized nitrogen atom, with its lone pair of electrons, is critical to the biological activities of these molecules, enabling chelation with metal ions and crucial interactions with biological targets.[5][6]

This guide focuses specifically on how substitutions on the benzaldehyde ring system modulate the biological profile of the resulting Schiff base. By systematically comparing derivatives, we can understand the electronic and steric effects that enhance or diminish their therapeutic potential.

Synthesis: Forging the Imine Bond

The synthesis of Schiff bases is typically straightforward, often involving the reflux condensation of an aldehyde and a primary amine in a polar solvent like ethanol.[7] The addition of a catalytic amount of acid, such as glacial acetic acid, can facilitate the reaction.[8][9]

G cluster_reactants Reactants cluster_process Process cluster_products Products benzaldehyde Substituted Benzaldehyde (R-C₆H₄-CHO) process Reflux in Ethanol (+/- Acid Catalyst) benzaldehyde->process amine Primary Amine (R'-NH₂) amine->process schiff_base Schiff Base (Imine) (R-C₆H₄-CH=N-R') process->schiff_base Condensation water Water (H₂O) process->water

General Experimental Protocol: Synthesis
  • Dissolution: Dissolve one molar equivalent of the substituted benzaldehyde in absolute ethanol (e.g., 20 mL).

  • Addition: In a separate flask, dissolve one molar equivalent of the primary amine in absolute ethanol (e.g., 30 mL). Slowly add the amine solution to the aldehyde solution with constant stirring.[8]

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the condensation reaction.[9]

  • Reflux: Heat the reaction mixture to reflux for a period ranging from a few hours to 12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8][10]

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate often forms, which can be collected by filtration.[10]

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent (commonly ethanol) to obtain the pure Schiff base.[8][11]

The choice of reflux is causal; it provides the necessary thermal energy to overcome the activation barrier of the condensation reaction, driving the equilibrium towards the formation of the more stable imine product by removing the water byproduct.

Comparative Biological Activities: A Structure-Function Analysis

The true value of this class of compounds lies in the tunability of their biological effects. The electronic nature of the substituent on the benzaldehyde ring—whether it is electron-donating (e.g., -OH, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl)—profoundly influences the molecule's interaction with biological systems.

G

Antimicrobial Activity

Schiff bases are widely recognized for their antimicrobial properties.[5] The azomethine group is often implicated in their mechanism of action, potentially by interfering with microbial cell wall synthesis or protein function. The presence of different substituents on the benzaldehyde ring alters the lipophilicity and electronic distribution of the molecule, affecting its ability to penetrate microbial membranes and interact with target sites.

Comparative Data:

Benzaldehyde PrecursorSchiff Base Derivative (Example)Target OrganismMIC (µg/mL)Reference
Benzaldehyde(PC1) from p-aminophenolE. coli62.5[11]
Benzaldehyde(PC1) from p-aminophenolS. aureus62.5[11]
Anisaldehyde (4-OCH₃)(PC2) from p-aminophenolE. coli250[11]
Anisaldehyde (4-OCH₃)(PC2) from p-aminophenolS. aureus62.5[11]
4-Nitrobenzaldehyde(PC3) from p-aminophenolE. coli250[11]
4-Nitrobenzaldehyde(PC3) from p-aminophenolS. aureus62.5[11]

Note: Data is collated for illustrative purposes. Direct comparison requires identical experimental conditions.

Generally, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) can enhance antimicrobial activity. This is often attributed to an increase in the electrophilic character of the imine carbon, making it more susceptible to nucleophilic attack by microbial enzymes. Furthermore, chelation of Schiff bases with metal ions often enhances their antimicrobial potency compared to the free ligand.[1][4][12]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO. Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from, for example, 500 µg/mL to 0.97 µg/mL.[11][13]

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[13]

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

  • Validation: The positive control must show turbidity, and the negative control must remain clear for the assay to be valid.

Antioxidant Activity

The antioxidant potential of Schiff bases is often linked to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[14] Phenolic Schiff bases (derived from hydroxybenzaldehydes) are particularly potent antioxidants. The hydroxyl group (-OH) can readily donate its hydrogen atom to a radical, and the resulting phenoxy radical is stabilized by resonance across the aromatic system.[3][15]

Comparative Data (DPPH Radical Scavenging Activity):

Benzaldehyde PrecursorSchiff Base Derivative (Example)IC₅₀ (µM)Reference
BenzaldehydeBenzylidene aniline>100 (approx.)[16]
2-HydroxybenzaldehydeSalicylidene-typeOften < 50[14][17]
4-Hydroxybenzaldehyde4-Hydroxybenzylidene-typeOften < 50[18]
2-Hydroxy-3-methoxybenzaldehydeVanillin-derivedPotent activity[10]

Note: IC₅₀ is the concentration required to scavenge 50% of radicals. Lower values indicate higher activity.

The position of the hydroxyl group is critical; ortho- and para-hydroxyl groups generally confer better radical scavenging activity than meta-hydroxyl groups due to more effective resonance stabilization of the resulting radical.[3] Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it.[15]

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method to quantify antioxidant capacity.

  • Solution Prep: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.4 mM).[19] Prepare various concentrations of the test Schiff base in a suitable solvent.

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 1 mL) with varying concentrations of the test compound (e.g., 1 mL).[19]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[19]

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[20] Ascorbic acid is typically used as a positive control.[19]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[21]

Anticancer Activity

Many Schiff bases exhibit significant cytotoxic activity against various cancer cell lines.[7][22] Their mechanism of action can be multifaceted, including inducing apoptosis, causing DNA damage, and arresting the cell cycle.[7][23] The azomethine group is crucial, potentially through its ability to interact with biological macromolecules.[23]

Comparative Data (Cytotoxicity against HeLa Cell Line):

Schiff Base DerivativeIC₅₀ (µM) after 72hReference
Compound A (unspecified structure)39.45 ± 0.20[7]
Compound B (unspecified structure)48.01 ± 2.68[7]
Compound F (unspecified structure)48.68 ± 1.62[7]
Cisplatin (Reference Drug)20.34 ± 0.78[7]

Note: Data from a single study on structurally diverse imines. Lower IC₅₀ values indicate higher potency.

Studies have shown that the introduction of certain functional groups can enhance anticancer activity. For instance, Schiff bases derived from nitrogen mustards have been explored as potential anticancer agents.[24] The overall structure, including lipophilicity and steric factors, plays a vital role in the compound's ability to reach and interact with its cellular target.[25]

Detailed Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard for assessing cytotoxicity and is based on the metabolic activity of viable cells.[7]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7][26]

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[26]

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or 10% SDS) to each well to dissolve the formazan crystals.[7]

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.[7]

Structure-Activity Relationship (SAR): The Guiding Principles

Synthesizing the data from various biological assays allows us to establish clear Structure-Activity Relationships (SAR). These principles are crucial for the rational design of new, more potent Schiff base derivatives.

G SAR {Benzaldehyde Schiff Base Core | {-CH=N- Azomethine Bridge} | {Substituent (R) on Ring}} substituent Nature of Substituent (R) SAR->substituent ewg Electron-Withdrawing (-NO₂, -Cl) substituent->ewg edg Electron-Donating (-OH, -OCH₃) substituent->edg antimicrobial Enhanced Antimicrobial Activity ewg->antimicrobial Increases electrophilicity antioxidant Enhanced Antioxidant Activity edg->antioxidant Facilitates H-atom donation

  • The Azomethine Group (-CH=N-): This group is indispensable for activity. Its polarity, ability to form hydrogen bonds, and coordinate with metal ions are central to its biological function.[23]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (-Cl, -Br) on the benzaldehyde ring often enhance antimicrobial and sometimes anticancer activity. They increase the molecule's lipophilicity, potentially aiding membrane transport, and can increase the reactivity of the imine bond.[27]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) are paramount for antioxidant activity.[2][14] The -OH group, in particular, acts as a proton-donating radical scavenger. Its position (ortho or para) is crucial for stabilizing the resulting radical through resonance.[15]

Conclusion

Schiff bases derived from substituted benzaldehydes represent a versatile and highly tunable class of bioactive compounds. By strategically modifying the substituents on the aromatic aldehyde, researchers can significantly influence their antimicrobial, antioxidant, and anticancer properties. Electron-withdrawing groups tend to favor antimicrobial efficacy, while electron-donating phenolic groups are key to potent antioxidant activity. This guide provides a foundational framework, complete with validated protocols and SAR insights, to empower scientists in the rational design and evaluation of novel Schiff base derivatives for future therapeutic applications.

References

  • Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. (n.d.). MDPI.
  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (n.d.). MDPI.
  • Application Notes: Anticancer Activity Assays for Indole Schiff Bases. (2025). BenchChem.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central.
  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). IJMRSTI.
  • Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards. (1972). Journal of Medicinal Chemistry, 15(11), 1196-7.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.).
  • Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship. (n.d.).
  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (n.d.). NIH.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3-diaminodipropylamine. (2013). King Saud University.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. (n.d.).
  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (2020). Biointerface Research in Applied Chemistry, 10(6), 6936-6963.
  • Synthesis and characterization of Schiff's bases of sulfamethoxazole. (n.d.). PMC - NIH.
  • A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evalu
  • BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. (n.d.). Rasayan Journal of Chemistry.
  • Potential anticancer agents. II. Schiff bases from benzaldehyde nitrogen mustards. (n.d.). Unknown Source.
  • Green synthesis of Schiff bases through the condensation of substituted... (n.d.).
  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
  • Synthesis of Silicon Containing Benzaldehydes and Conversion to Schiff's Bases. (2006).
  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). Impactfactor.
  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). MDPI.
  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). PMC - NIH.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PMC - PubMed Central.
  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (n.d.). Arabian Journal of Chemistry.
  • (PDF) SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. (2021).
  • Anticancer Activity of Morpholine Schiff Base Complexes. (n.d.). AIP Publishing.
  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. (n.d.).
  • Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). PubMed Central.
  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. (2020). Unknown Source.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (2023). ACS Omega.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
  • Synthesis, characterization, and anticancer activity of mononuclear Schiff-base metal complexes. (n.d.).
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Unknown Source.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Unknown Source.
  • DPPH Radical Scavenging Assay. (n.d.). MDPI.
  • Two-step synthesis of antibacterial Schiff base complexes. (2022). BioTechniques.
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024).
  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd

Sources

A Comparative Analysis of the Antioxidant Properties of Hydroxybenzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced antioxidant potential of small molecules is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparative analysis of the antioxidant properties of the three isomers of hydroxybenzaldehyde: 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular structure and antioxidant efficacy, supported by available experimental evidence and detailed methodologies.

The Structural Basis of Antioxidant Activity in Phenolic Aldehydes

Phenolic compounds, including the hydroxybenzaldehyde isomers, are well-regarded for their antioxidant properties.[1] Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The efficacy of this process is intrinsically linked to the stability of the resulting phenoxyl radical. The position of the hydroxyl group on the benzene ring, relative to the aldehyde (-CHO) group, profoundly influences this stability and, consequently, the antioxidant potential of each isomer.

The antioxidant activity of phenolic compounds is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates the donation of a hydrogen atom, leading to more potent radical scavenging. The electronic properties of other substituents on the aromatic ring play a crucial role in modulating this BDE.

The Role of Isomeric Position
  • Ortho (2-hydroxybenzaldehyde) and Para (4-hydroxybenzaldehyde) Isomers: In these configurations, the electron-withdrawing nature of the aldehyde group has a more pronounced effect on the hydroxyl group. This can increase the O-H bond dissociation enthalpy, making it more difficult to donate a hydrogen atom to a free radical. Furthermore, in the case of 2-hydroxybenzaldehyde, intramolecular hydrogen bonding between the adjacent hydroxyl and aldehyde groups can further stabilize the O-H bond, reducing its availability for radical scavenging. Several studies have indicated that due to these structural characteristics, the non-substituted 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde exhibit negligible antioxidant activity in common in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

  • Meta (3-hydroxybenzaldehyde) Isomer: The hydroxyl group in the meta position is less influenced by the electron-withdrawing aldehyde group. This positioning can result in a lower O-H bond dissociation enthalpy compared to the ortho and para isomers, theoretically leading to a greater propensity for hydrogen atom donation. Indeed, studies have shown that 3-hydroxybenzaldehyde possesses intracellular antioxidant activity and can act as a strong free radical inhibitor.[2]

The following diagram illustrates the fundamental mechanism of free radical scavenging by a phenolic antioxidant.

cluster_0 Free Radical Scavenging by Phenolic Antioxidant Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Donates Hydrogen Atom Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts Hydrogen Atom

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Comparative Antioxidant Activity: A Synthesis of Available Data

IsomerStructureSummary of Antioxidant Activity
2-Hydroxybenzaldehyde Ortho-isomerGenerally reported to have negligible antioxidant activity in radical scavenging assays such as DPPH.[1] Intramolecular hydrogen bonding is a key contributing factor.
3-Hydroxybenzaldehyde Meta-isomerPossesses notable intracellular antioxidant activity and acts as a potent free radical inhibitor.[2] The meta position of the hydroxyl group is structurally favorable for hydrogen donation compared to the ortho and para isomers.
4-Hydroxybenzaldehyde Para-isomerSimilar to the ortho-isomer, it is generally reported to have negligible antioxidant activity in radical scavenging assays.[1]

It is crucial to underscore that while in vitro assays like DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are invaluable for initial screening, the in vivo antioxidant activity can be influenced by various other factors such as bioavailability and metabolic pathways.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate reproducible and verifiable research, detailed step-by-step methodologies for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Sample Preparation: Prepare stock solutions of the hydroxybenzaldehyde isomers and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent at various concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test compound solutions to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

cluster_1 DPPH Assay Workflow Prepare_Reagents Prepare DPPH and Sample Solutions Mix_Reagents Mix DPPH and Sample in Microplate Prepare_Reagents->Mix_Reagents Incubate Incubate in Dark (30 min) Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: A streamlined workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Step-by-Step Protocol:

  • Generation of ABTS Radical Cation: The ABTS•⁺ is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the diluted ABTS•⁺ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Step-by-Step Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: The test compound is mixed with the freshly prepared FRAP reagent.

  • Incubation: The mixture is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (e.g., 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with that of a standard solution of known Fe²⁺ concentration (e.g., FeSO₄).

Conclusion and Future Directions

The isomeric position of the hydroxyl group is a critical determinant of the antioxidant activity of hydroxybenzaldehydes. Based on the available evidence, 3-hydroxybenzaldehyde exhibits the most promising antioxidant potential among the three isomers, a direct consequence of its more favorable electronic and structural configuration for hydrogen atom donation. In contrast, 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde demonstrate negligible activity in common radical scavenging assays.

There remains a clear need for a comprehensive comparative study that evaluates all three isomers under standardized, identical experimental conditions to provide definitive quantitative data on their relative antioxidant potencies. Such research would further elucidate the structure-activity relationships and provide a more robust foundation for the development of novel antioxidant-based therapeutics.

References

  • Bountagkidou, E., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry, 121(3), 715-721.
  • Moreno, M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-12.
  • Srinivasan, M., et al. (2009). Antioxidant and structure-activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Serbian Chemical Society, 74(1), 27-36.
  • Kong, B. S., et al. (2016).
  • Chen, K. Y., et al. (2021). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Biomedical Journal, 44(6), 755-764.
  • Chen, K. Y., et al. (2021). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PubMed Central. Retrieved from [Link]

Sources

Navigating the Complexities of Electrophilic Substitution: A Comparative Analysis of 2-Chloro-3-hydroxybenzaldehyde and Other Phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Regioselectivity for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, a nuanced understanding of the factors governing electrophilic aromatic substitution (EAS) is paramount. Phenolic compounds, with their activated aromatic systems, are key substrates in these reactions. However, the introduction of multiple substituents dramatically alters the reactivity and regioselectivity, presenting both challenges and opportunities for targeted synthesis. This guide provides an in-depth comparison of the electrophilic substitution patterns of the structurally complex 2-chloro-3-hydroxybenzaldehyde against simpler phenolic systems, offering insights grounded in mechanistic principles and experimental observations.

The Fundamental Principles: Electrophilic Aromatic Substitution in Phenols

Phenols are highly reactive substrates for electrophilic aromatic substitution.[1] The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene.[2][3] This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, a phenomenon known as a positive mesomeric effect (+M).[4] This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by electrophiles.[3]

The hydroxyl group is also an ortho, para-director.[4] This means that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the -OH group. This directing effect is a direct consequence of the resonance stabilization of the carbocation intermediate (the sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, a particularly stable arrangement. Attack at the meta position does not allow for this level of stabilization.

Caption: Directing effect of the hydroxyl group in phenol.

The Influence of Additional Substituents: A Comparative Overview

The regioselectivity of electrophilic substitution on a phenol ring becomes more complex with the introduction of other substituents. These groups can either reinforce or oppose the directing effect of the hydroxyl group. Substituents are broadly classified as either activating or deactivating, and as ortho, para-directing or meta-directing.[5][6]

Substituent TypeDirecting EffectImpact on ReactivityExamples
Activating ortho, paraIncreases reaction rate-OH, -NH2, -OR, -Alkyl
Deactivating (Halogens) ortho, paraDecreases reaction rate-F, -Cl, -Br, -I
Deactivating metaDecreases reaction rate-NO2, -CN, -SO3H, -CHO, -COR

When a ring is disubstituted, the directing effects of both groups must be considered. If both groups direct to the same position, the outcome is straightforward. However, when their directing effects are in conflict, the more powerful activating group generally dictates the position of substitution.[7]

The Unique Case of this compound: A Tug-of-War of Electronic Effects

This compound presents a fascinating and challenging case for predicting electrophilic substitution patterns. This molecule contains three substituents with competing electronic effects:

  • -OH (hydroxyl) group: A strongly activating, ortho, para-director.[2]

  • -Cl (chloro) group: A deactivating, ortho, para-director.[5] Halogens are unusual in that they withdraw electron density inductively (-I effect) but donate electron density through resonance (+M effect). The inductive effect is stronger, making them deactivators, but the resonance effect still directs incoming electrophiles to the ortho and para positions.

  • -CHO (aldehyde) group: A deactivating, meta-director.[8] The carbonyl group is strongly electron-withdrawing through both induction and resonance (-M effect).[5]

Let's analyze the available positions for electrophilic attack on the this compound ring (positions 4, 5, and 6):

Caption: Competing directing effects in this compound.

  • Position 4: This position is ortho to the hydroxyl group and ortho to the chloro group. Both of these groups direct towards this position. It is meta to the aldehyde group, which is a less disfavored position for deactivating groups.

  • Position 5: This position is para to the chloro group and meta to both the hydroxyl and aldehyde groups. The meta-directing aldehyde favors this position.

  • Position 6: This position is ortho to the chloro group and para to the hydroxyl group. Both the hydroxyl and chloro groups direct to this position.

Predicting the Outcome:

In a scenario with competing directors, the most powerfully activating group typically governs the regioselectivity.[7] In this compound, the hydroxyl group is the strongest activator. Therefore, substitution is most likely to occur at the positions activated by the -OH group, which are positions 4 and 6.

Between positions 4 and 6, steric hindrance may play a role. Position 4 is flanked by the chloro and hydroxyl groups, while position 6 is only adjacent to the chloro group. This might suggest a preference for substitution at position 6. However, the cumulative directing influence of both the -OH and -Cl groups towards position 4 could make it a significant product as well. The deactivating effect of the aldehyde group will slow down the overall reaction rate compared to phenol or even chlorophenol.

Experimental Protocols: A General Approach to Electrophilic Nitration

To experimentally determine the substitution pattern, a common electrophilic substitution reaction such as nitration can be performed.

Objective: To nitrate this compound and analyze the product distribution to determine the regioselectivity of the reaction.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Dichloromethane (CH2Cl2)

  • Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice bath

  • Standard laboratory glassware

  • NMR spectrometer and/or GC-MS for product analysis

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a measured amount of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

  • Reaction Setup: Dissolve a known quantity of this compound in a minimal amount of dichloromethane in a separate flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of this compound. Maintain the reaction temperature below 10°C to minimize side reactions and oxidative decomposition, a known issue with direct nitration of highly activated phenols.[9]

  • Quenching: After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes) while monitoring the progress by TLC. Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product mixture using NMR spectroscopy and/or GC-MS to identify the isomers formed and determine their relative ratios.

Caption: Workflow for the electrophilic nitration of this compound.

Conclusion

The electrophilic substitution patterns of phenols are governed by a delicate interplay of inductive and resonance effects of the substituents on the aromatic ring. While the hydroxyl group in simple phenols is a powerful activating ortho, para-director, the presence of additional groups, as seen in this compound, introduces a competitive dynamic. In this specific case, the strongly activating hydroxyl group is expected to dominate the directing effects of the deactivating chloro and aldehyde groups, leading to substitution primarily at the positions ortho and para to it (positions 4 and 6). However, the overall reactivity of the molecule is diminished by the presence of the two deactivating groups. A thorough experimental investigation, such as the nitration protocol outlined, is essential to definitively elucidate the product distribution and fully appreciate the nuanced regiochemical outcome. This understanding is crucial for the rational design and synthesis of complex aromatic molecules in various fields of chemical research and development.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, February 22). Activating and Deactivating Groups in Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Slideshare. (n.d.). Activating and deactivating group. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • ChemRxiv. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Retrieved from [Link]

  • University of Idaho. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Bristol Research Portal. (2023, March 1). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (2022, December 12). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Chloro-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are only part of the equation. Responsible chemical stewardship, particularly the proper disposal of hazardous waste, is a critical and non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Chloro-3-hydroxybenzaldehyde, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on the "how," but the critical "why" that underpins these procedures.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic aldehyde with a specific hazard profile that dictates its handling and disposal requirements.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[1][2]
Skin Irritation, Category 2 Causes skin irritation.[1][2]
Serious Eye Damage, Category 1 Causes serious eye damage.[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 May cause respiratory irritation.[1][2]
Hazardous to the Aquatic Environment, Acute Hazard, Category 1 Very toxic to aquatic life.[1][2]

The presence of a chlorine atom on the benzene ring places this compound in the category of halogenated organic waste.[3][4][5] This is a crucial distinction for waste segregation, as halogenated and non-halogenated waste streams are typically treated and disposed of differently, often due to the potential for the formation of harmful byproducts like dioxins during improper incineration.[6] The high aquatic toxicity underscores the importance of preventing any release into drains, sewers, or waterways.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn. This is a non-negotiable baseline for ensuring personal safety.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] Given the risk of serious eye damage, tightly fitting safety goggles are recommended.[9]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10] The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][8] A lab coat is mandatory.

  • Respiratory Protection: For handling larger quantities or in situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][11]

Disposal Workflow: From Spill to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following workflow provides a logical sequence of operations for both minor spills and the disposal of bulk or residual material.

Caption: Disposal workflow for this compound.

Procedure for Minor Spills (Solid Material)

A "minor spill" is a small amount of solid material that can be safely cleaned up by trained laboratory personnel without posing a significant inhalation or exposure risk.

  • Clear the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[1]

  • Ensure Ventilation: Work in a well-ventilated area or within a chemical fume hood.

  • Don PPE: Wear the personal protective equipment outlined in Section 2.

  • Contain and Collect:

    • Use dry cleanup procedures and avoid generating dust.[1] DO NOT use air hoses for cleaning.[1]

    • Gently sweep or shovel the spilled material.[1] An inert absorbent material, such as vermiculite or sand, can be used to aid in the collection.

    • Place the collected material and any contaminated absorbent into a clean, dry, sealable, and appropriately labeled container.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.

  • Label and Store: Proceed to the "Waste Segregation & Storage" steps (Section 3.3).

Procedure for Bulk and Unused Material Disposal

This procedure applies to leftover reagents, reaction byproducts, or any quantity of this compound that is no longer needed.

  • Don PPE: Ensure all required personal protective equipment is worn before handling the material.

  • Container Selection:

    • The primary container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[3]

    • If possible, use the original manufacturer's container.[5]

    • For waste mixtures, use a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.[5][6]

  • Transfer: Carefully transfer the solid waste into the designated waste container. Avoid creating dust.

  • Label and Store: Proceed to the "Waste Segregation & Storage" steps (Section 3.3).

Waste Segregation & Storage

This is a critical control point to prevent dangerous reactions and ensure compliant disposal.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste".[6]

    • The label must include the full chemical name: "this compound".[1]

    • If it is a mixed waste stream, all chemical constituents and their approximate percentages must be listed.[4]

    • Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).[6]

  • Segregation:

    • As a chlorinated compound, this waste must be collected in a container designated for halogenated organic waste .[4][5]

    • Crucially, do not mix halogenated waste with non-halogenated organic solvent waste. [5][6] Mixing these streams can significantly increase disposal costs and complicate the disposal process.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Ensure the waste container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][12]

  • Storage Conditions:

    • Keep the container tightly closed when not in use.[1][6][11]

    • Store in a cool, dry, and well-ventilated place.[7][10]

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][10] The compound's high aquatic toxicity makes improper disposal an environmental imperative to avoid.

  • Contact EHS: When the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[3][6]

  • Professional Disposal: The collected waste will be handled by trained EHS personnel and transferred to a licensed and approved hazardous waste disposal facility.[7][8][11]

  • Likely Disposal Method: Due to its chlorinated nature, the most probable disposal method is incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to handle the potentially harmful combustion byproducts.[9] This is a common and effective method for the destruction of halogenated organic compounds.

Regulatory Context

The disposal of this compound falls under the purview of national and local environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, wastes derived from the production of tri- and tetrachlorophenols are listed as F-wastes (F020, F023), highlighting the regulatory scrutiny of chlorinated phenolic compounds.[13][14] The principle of responsible waste management dictates treating this compound as hazardous based on its characteristic properties of toxicity and ecotoxicity.[15]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental protection.

References

  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Hazardous Waste Reduction. University of Alabama at Birmingham Environmental Health & Safety. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol Wastes Treatment by Chemical Oxidation. Ohio River Valley Water Sanitation Commission. [Link]

  • Degradation of Chlorinated Phenolic Compounds Occurring in Pulp Mill Effluents. IWA Publishing. [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Management Method Codes Used with the Hazardous Waste Report. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Safe Handling of 2-Chloro-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-3-hydroxybenzaldehyde (CAS No. 56962-10-8), a versatile synthetic intermediate. Our aim is to extend beyond mere product provision, fostering a culture of safety and building trust through in-depth, value-added technical guidance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound that presents multiple hazards requiring careful management.[1][2][3] A thorough understanding of its properties is the first step in a robust safety protocol.

Primary Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][2][4]

  • Skin Irritation: It is known to cause skin irritation upon contact.[1][2][4]

  • Serious Eye Damage: Direct contact with the eyes can cause serious and potentially irreversible damage.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][4]

  • Aquatic Toxicity: The substance is very toxic to aquatic life, necessitating careful handling to prevent environmental release.[1][2]

Given these hazards, a risk assessment should be conducted prior to any handling, considering the quantity of the substance being used and the nature of the experimental procedure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Tightly sealing safety goggles or a face shield.[5][6]Chemical-resistant gloves (e.g., nitrile).[1][4][6]Standard laboratory coat.N95 (US) or equivalent dust mask if not handled in a fume hood.[4]
Conducting reactions and transfers Tightly sealing safety goggles or a face shield.[5][6]Chemical-resistant gloves (e.g., nitrile).[1][4][6]Laboratory coat.Work in a well-ventilated area, preferably a chemical fume hood.[1][5]
Handling bulk quantities Tightly sealing safety goggles and a face shield.[5][6]Chemical-resistant gloves (e.g., nitrile).[1][4][6]Chemical-resistant apron over a laboratory coat.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]
Cleaning spills Tightly sealing safety goggles and a face shield.[5][6]Impervious gloves.[1]Full protective suit if the spill is large.Dust respirator for major spills.[1]

Causality of PPE Choices:

  • Eye Protection: The risk of serious eye damage necessitates the use of tightly sealing goggles to prevent any dust or splashes from reaching the eyes.[1][2] A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation.[1][2] Nitrile gloves are a common and effective choice for handling this type of solid chemical.

  • Body Protection: A standard lab coat is sufficient for most small-scale operations to protect against incidental contact.

  • Respiratory Protection: Due to the risk of respiratory irritation from dust inhalation, handling should ideally be performed in a fume hood.[1][2] If this is not feasible, a dust mask is a necessary precaution.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation:

  • Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[1][5]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Eyewash and Safety Shower: Confirm that the eyewash station and safety shower are unobstructed and in good working order.[5]

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Avoid Dust Generation: When transferring the solid, do so carefully to minimize the generation of dust.[1] Use a spatula for transfers and avoid pouring the powder directly.

  • Weighing: If weighing the compound outside of a fume hood, do so in a draft-shielded balance and wear a dust mask.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.

Storage:

  • Container Integrity: Store this compound in its original, tightly sealed container.[1][5]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][5]

  • Security: Store the compound in a locked cabinet or area to restrict access.[1][2]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a non-negotiable component of laboratory safety.

First-Aid Measures:

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Skin Contact: Promptly wash the contaminated skin with plenty of soap and water.[1][7] If skin irritation occurs, get medical advice/attention.[1][2] Remove contaminated clothing and wash it before reuse.[1][2]

  • Inhalation: Move the exposed person to fresh air at once.[1][7] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[7] Seek medical attention if you feel unwell.[2]

  • Ingestion: Rinse the mouth with water.[1][2] Immediately call a POISON CENTER or doctor.[1][2]

Spill Response Workflow:

SpillResponse Start Spill Occurs Assess Assess Spill Size & Immediate Risk Start->Assess Evacuate Evacuate Area (If Large Spill) Assess->Evacuate Large Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Minor Spill Alert Alert Supervisor & Safety Officer Evacuate->Alert Alert->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Use dry methods, avoid dust) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste in Labeled, Sealed Container Decontaminate->Dispose Report Document Incident Dispose->Report End End of Response Report->End

Caption: Workflow for responding to a this compound spill.

Disposal: Dispose of this compound and its contaminated waste in an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity.[1]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely about following a set of rules but about understanding the inherent risks and implementing intelligent, proactive safety measures. By integrating the principles of hazard assessment, proper PPE utilization, and strict adherence to operational and emergency protocols, researchers can ensure a safe laboratory environment conducive to groundbreaking scientific discovery. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to remain vigilant and informed about the specific chemicals they handle.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3,4-Trihydroxybenzaldehyde, 98% (titr.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.